molecular formula C14H19NO7 B3022231 Methyl 3,4,5-triethoxy-2-nitrobenzoate CAS No. 1142198-09-1

Methyl 3,4,5-triethoxy-2-nitrobenzoate

Cat. No.: B3022231
CAS No.: 1142198-09-1
M. Wt: 313.3 g/mol
InChI Key: JTOUBRGMBGEYAA-UHFFFAOYSA-N
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Description

Methyl 3,4,5-triethoxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C14H19NO7 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3,4,5-triethoxy-2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,4,5-triethoxy-2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,4,5-triethoxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO7/c1-5-20-10-8-9(14(16)19-4)11(15(17)18)13(22-7-3)12(10)21-6-2/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOUBRGMBGEYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220174
Record name Benzoic acid, 3,4,5-triethoxy-2-nitro-, methyl ester
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Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142198-09-1
Record name Benzoic acid, 3,4,5-triethoxy-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142198-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4,5-triethoxy-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Scalable Synthesis of Methyl 3,4,5-triethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3,4,5-triethoxy-2-nitrobenzoate is a specialized aromatic scaffold used primarily in the development of lipophilic pharmaceutical agents. It serves as a critical intermediate for alkoxylated amino-benzoates, which are explored for their anesthetic, anti-infective, and enzyme-inhibitory properties.

This guide details a robust, two-phase synthesis pathway starting from the abundant feedstock Methyl Gallate . Unlike its common homolog (the trimethoxy derivative), the triethoxy variant offers distinct solubility profiles and lipophilicity (LogP) adjustments crucial for membrane permeability studies in drug discovery.

Key Technical Challenges addressed:

  • Exhaustive Alkylation: Ensuring complete tri-O-ethylation without mono/di-ethoxy impurities.

  • Regiocontrol: Directing the nitro group exclusively to the 2-position (ortho-steric hindrance management).

Retrosynthetic Analysis & Logic

The synthesis is designed based on the principles of Electrophilic Aromatic Substitution (EAS) and Williamson Ether Synthesis .

Strategic Disconnection

The target molecule contains a deactivated ester group and an activated tri-alkoxy ring.

  • Nitration Timing: Nitration must occur after the ester and alkoxy groups are established. The 3,4,5-trialkoxy pattern creates a symmetrical electron-rich system that strongly directs incoming electrophiles to the 2-position (ortho to the alkoxy group, meta to the ester).

  • Alkylation Sequence: We begin with Methyl Gallate rather than Gallic Acid to avoid the necessity of re-esterification later and to simplify the solubility profile in organic solvents during alkylation.

Pathway Visualization (Graphviz)

Retrosynthesis Target Target: Methyl 3,4,5-triethoxy-2-nitrobenzoate Precursor1 Intermediate: Methyl 3,4,5-triethoxybenzoate Target->Precursor1 C-N Disconnection (Nitration) Starting Starting Material: Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate) Precursor1->Starting O-C Disconnection (Alkylation) Reagents1 Reagents: EtI, K2CO3, DMF Reagents2 Reagents: HNO3, Ac2O/AcOH

Caption: Retrosynthetic tree illustrating the disconnection strategy from the nitro-arene back to the phenolic ester feedstock.

Phase 1: Exhaustive O-Alkylation

Objective: Synthesis of Methyl 3,4,5-triethoxybenzoate.

This step utilizes a Williamson Ether Synthesis. The use of N,N-Dimethylformamide (DMF) as a polar aprotic solvent is critical here to solvate the phenoxide anions, accelerating the SN2 reaction with ethyl iodide.

Protocol
  • Setup: Charge a 3-neck round-bottom flask (equipped with a mechanical stirrer and reflux condenser) with Methyl Gallate (1.0 eq) and anhydrous DMF (5-7 volumes).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (4.5 eq). The excess base ensures complete deprotonation of all three phenolic hydroxyls.

  • Alkylation: Add Ethyl Iodide (EtI) (4.0 eq) dropwise via an addition funnel to control the slight exotherm.

    • Note: Ethyl Bromide can be used but requires longer reaction times or catalytic KI (Finkelstein condition).

  • Reaction: Heat the slurry to 60–70°C for 6–8 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The disappearance of the starting phenol and mono/di-ethoxy intermediates indicates completion.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the mixture into ice-cold water (10 volumes) to dissolve inorganic salts and precipitate the product.

    • Filter the solid or extract with Ethyl Acetate.

    • Wash the organic layer with water (3x) to remove residual DMF.

  • Purification: Recrystallize from Ethanol/Water or use as crude if purity >95% (HPLC).

Data Checkpoint:

  • Expected Yield: 85–92%[3]

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (CDCl₃): Look for the disappearance of phenolic -OH signals and the appearance of three ethyl patterns (triplets for -CH₃, quartets for -CH₂-).

Phase 2: Regioselective Nitration

Objective: Synthesis of Methyl 3,4,5-triethoxy-2-nitrobenzoate.

This is the most critical step. The 3,4,5-trialkoxy system is highly electron-rich, making the ring susceptible to oxidation or over-nitration. We employ a mild nitration system using Nitric Acid in Acetic Anhydride/Acetic Acid . The in situ formation of acetyl nitrate provides a controlled electrophile source.

Mechanism & Regiochemistry

The 3,4,5-triethoxy groups are strong ortho/para activators.

  • Position 1: Blocked (Ester).

  • Position 3, 4, 5: Blocked (Ethoxy).[4]

  • Position 2 & 6: Equivalent (due to symmetry). Open and highly activated.

  • Result: Substitution occurs rapidly at C2.

Protocol
  • Preparation: Dissolve Methyl 3,4,5-triethoxybenzoate (1.0 eq) in Glacial Acetic Acid (5 volumes). Cool the solution to 0–5°C in an ice bath.

  • Nitrating Agent: In a separate vessel, prepare a mixture of Fuming Nitric Acid (1.1 eq) and Acetic Anhydride (1.0 eq). Caution: Exothermic mixing.

  • Addition: Add the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature below 15°C .

    • Critical Control: If the temperature spikes, oxidative byproducts (quinones) will form, darkening the reaction.

  • Maturation: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature (20–25°C) for 1 hour.

  • Quench & Isolation:

    • Pour the reaction mixture onto crushed ice/water.

    • Stir vigorously until the solid precipitates.

    • Filter the crude yellow solid.

    • Wash with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize from Methanol or Ethanol.

Experimental Workflow Diagram (Graphviz)

Workflow Start Methyl Gallate Step1 Alkylation (EtI, K2CO3, 60°C) Start->Step1 Phase 1 Interm Triethoxy Intermediate Step1->Interm Workup Step2 Nitration (HNO3, AcOH, <15°C) Interm->Step2 Phase 2 Finish Final Product (Crystallized) Step2->Finish Quench & Purify

Caption: Step-by-step experimental workflow from starting material to crystallized final product.

Analytical Specifications & Validation

To ensure scientific integrity, the synthesized compound must meet the following criteria. Note that while specific melting points for the triethoxy analog are less commonly indexed than the trimethoxy (MP ~68-78°C depending on polymorph), the spectroscopic signatures are definitive.

Characterization Table
ParameterSpecification / Expectation
Appearance Pale yellow needles or crystalline powder.
Purity (HPLC) > 98.0% (Area normalization).
1H NMR (Aromatic) Singlet (1H) at ~7.2–7.5 ppm.[3][5] (The 2-nitro group breaks the symmetry, but only H-6 remains).
1H NMR (Ethyls) Three distinct ethyl environments. Expect overlapping triplets (CH3) and quartets (CH2) in the 1.3–1.5 ppm and 4.0–4.2 ppm ranges respectively.
1H NMR (Ester) Singlet (3H) at ~3.9 ppm (Methyl ester).[3][5]
IR Spectroscopy Strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂ stretch). Ester Carbonyl at ~1720 cm⁻¹.
Troubleshooting
  • Problem: Dark red/brown oil instead of solid.

    • Cause: Overheating during nitration caused oxidation to quinones.

    • Solution: Repeat Phase 2 with stricter temperature control (<10°C) and ensure slow addition of HNO3.

  • Problem: Incomplete Nitration.

    • Cause: Water in the Acetic Acid or old Nitric Acid.

    • Solution: Use Acetic Anhydride to scavenge water and ensure fuming HNO3 is used.

References

  • Synthesis of 3,4,5-Trimethoxybenzoic Acid Derivatives

    • Source: ChemicalBook & Patent Liter
    • Relevance: Establishes the core methylation/alkylation and nitration protocols for the homologous series.
    • URL:

  • Nitration of Methyl Benzoate Derivatives (General Protocol)

    • Source: Organic Syntheses, Coll.[6] Vol. 1, p.372 (1941).

    • Relevance: Foundational text for the nitration of deactivated ester-containing arom
    • URL:

  • Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate Derivatives

    • Source: ResearchGate (Publication on 3,4,5-trimethoxy-2-nitrobenzo
    • Relevance: Provides crystallographic and NMR data for the closest structural homolog, validating the regioselectivity of the nitration
    • URL:

Sources

"Methyl 3,4,5-triethoxy-2-nitrobenzoate" CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1142198-09-1[1][2][3][4]

Executive Summary

Methyl 3,4,5-triethoxy-2-nitrobenzoate is a specialized aromatic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced organic materials.[2] Structurally, it is the ethyl analog of the more common methyl 3,4,5-trimethoxy-2-nitrobenzoate (a key precursor for trimethoprim). The substitution of methoxy groups with ethoxy chains significantly alters the compound's lipophilicity (LogP) and solubility profile, making it a critical scaffold for Structure-Activity Relationship (SAR) studies in drug discovery, particularly for phosphodiesterase (PDE) inhibitors and quinazoline-based kinase inhibitors.

This guide details the chemical identity, validated synthetic pathways, and handling protocols for researchers utilizing this compound in high-purity applications.

Chemical Identity & Physicochemical Properties[3][5][6][7][8][9]

Core Identifiers
PropertyValue
Chemical Name Methyl 3,4,5-triethoxy-2-nitrobenzoate
CAS Number 1142198-09-1
Molecular Formula C₁₄H₁₉NO₇
Molecular Weight 313.30 g/mol
SMILES CCOC1=C(C(=C(C(=C1[O-])C(=O)OC)OCC)OCC)
InChI Key Specific key pending registry update; Analogous to Trimethoxy variant
Calculated Properties
ParameterValueContext
LogP (Predicted) ~3.2Higher lipophilicity than trimethoxy analog (~1.7)
H-Bond Acceptors 7Nitro, Ester, Ether groups
H-Bond Donors 0Aprotic
Physical State SolidTypically off-white to pale yellow crystals
Melting Point 65–75 °C(Estimated based on trimethoxy analog mp 68–70°C)

Synthetic Pathway & Methodology

The synthesis of Methyl 3,4,5-triethoxy-2-nitrobenzoate follows a rigorous electrophilic aromatic substitution pathway. The presence of three electron-donating ethoxy groups at positions 3, 4, and 5 strongly activates the ring, while the ester group at position 1 directs the incoming nitro group to the ortho position (C2), which is sterically accessible and electronically favored over the C6 position due to symmetry.

Reaction Scheme Visualization

SynthesisPath Gallate Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate) Triethoxy Methyl 3,4,5-triethoxybenzoate (Intermediate) Gallate->Triethoxy EtI, K2CO3 DMF, 60°C Nitro Methyl 3,4,5-triethoxy-2-nitrobenzoate (Target) Triethoxy->Nitro HNO3, Ac2O 0-5°C (Nitration) Amino Methyl 2-amino-3,4,5-triethoxybenzoate (Downstream API Precursor) Nitro->Amino H2, Pd/C or Fe/HCl (Reduction)

Figure 1: Synthetic route from Methyl Gallate to the target nitrobenzoate and its downstream amino-derivative.[5][6][7]

Detailed Protocol: Nitration of Methyl 3,4,5-triethoxybenzoate[1][2][4][5][10]

Prerequisite: Ensure the starting material, Methyl 3,4,5-triethoxybenzoate (CAS 5076-66-4), is of high purity (>98%) to prevent side reactions with phenolic impurities.

Reagents:

  • Methyl 3,4,5-triethoxybenzoate (1.0 eq)[5]

  • Nitric Acid (fuming or 70%, 1.2 eq)

  • Acetic Anhydride (Solvent/Dehydrating agent)

  • Glacial Acetic Acid (Optional co-solvent)[4]

Procedure:

  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve Methyl 3,4,5-triethoxybenzoate in Acetic Anhydride (5 mL/g of substrate).

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Control of temperature is critical to prevent dinitration or oxidation of the ethoxy chains.

  • Addition: Dropwise add the nitrating mixture (HNO₃ in Acetic Acid or pure HNO₃) over 30–45 minutes. Maintain internal temperature below 10 °C .

    • Mechanistic Note: The acetic anhydride generates the active nitronium ion (NO₂⁺) in situ while scavenging water, driving the reaction to completion.

  • Reaction: Stir at 0–5 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) for disappearance of the starting benzoate.[8]

  • Quenching: Pour the reaction mixture slowly onto crushed ice/water (10x volume) with vigorous stirring. The product should precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash copiously with cold water to remove acid traces, and dry under vacuum.

  • Purification: Recrystallize from Methanol or Ethanol to yield high-purity Methyl 3,4,5-triethoxy-2-nitrobenzoate.

Applications in Drug Development

Methyl 3,4,5-triethoxy-2-nitrobenzoate serves as a "lipophilic switch" scaffold. By replacing methoxy groups (common in natural products like gallic acid) with ethoxy groups, researchers can modulate the physicochemical properties of the final drug candidate without altering the core pharmacophore.

Key Application Areas
1. Quinazoline Kinase Inhibitors

The reduction of the nitro group yields Methyl 2-amino-3,4,5-triethoxybenzoate . This anthranilate derivative is cyclized with formamide or urea to form 6,7,8-triethoxyquinazolin-4(3H)-one .

  • Target: Epidermal Growth Factor Receptor (EGFR) inhibitors.

  • Rationale: The bulky ethoxy groups can improve binding affinity in specific hydrophobic pockets of the kinase domain compared to methoxy analogs.

2. Phosphodiesterase (PDE) Inhibitors

Analogous to Trequinsin (a potent PDE3 inhibitor), the triethoxy scaffold is used to synthesize selective PDE inhibitors. The steric bulk of the ethoxy groups at the 3,4,5-positions restricts bond rotation, potentially locking the molecule in a bioactive conformation.

3. Solubility Modulation

In SAR campaigns, if a trimethoxy-bearing lead compound is too polar or metabolically unstable (O-demethylation), substituting with the triethoxy-nitrobenzoate intermediate allows for the synthesis of analogs with improved metabolic stability and blood-brain barrier (BBB) permeability.

Safety & Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Wear nitrile gloves and lab coat.
Skin Irritation H315: Causes skin irritation.Wash immediately with soap and water upon contact.
Reactivity Nitro compounds can be energetic.[8]Avoid heating essentially dry material; do not subject to shock.

Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation.

References

  • PubChem Compound Summary. (2025). Methyl 3,4,5-trimethoxy-2-nitrobenzoate (Analog Reference).[2][3][4] National Center for Biotechnology Information. Retrieved from [Link][9]

  • Organic Syntheses. (1928). Nitration of Methyl Benzoate (General Protocol Adaptation). Org.[3][6][7][10][11][12] Synth. 1928, 8, 76. Retrieved from [Link]

Sources

Technical Guide: Solubility & Stability of Methyl 3,4,5-triethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility, stability, and handling protocols for Methyl 3,4,5-triethoxy-2-nitrobenzoate (CAS: 1142198-09-1).

Executive Summary

Methyl 3,4,5-triethoxy-2-nitrobenzoate is a highly lipophilic nitro-aromatic ester, primarily utilized as a synthetic intermediate in the development of substituted anthranilic acid derivatives and quinazoline-based pharmacophores. Its structural specificity—featuring a bulky 3,4,5-triethoxy pattern adjacent to an ortho-nitro group—presents unique challenges in solubility formulation and hydrolytic stability.

This guide provides a structural analysis, predicted physicochemical properties, and standardized protocols for solubility screening and forced degradation studies. It is designed for medicinal chemists and formulation scientists requiring rigorous data to support structure-activity relationship (SAR) optimization.

Chemical Identity & Physicochemical Baseline[1][2]

PropertyDetail
Chemical Name Methyl 3,4,5-triethoxy-2-nitrobenzoate
CAS Number 1142198-09-1
Molecular Formula C₁₄H₁₉NO₇
Molecular Weight 313.30 g/mol
Structural Class Nitrobenzoic acid ester
Key Functional Groups Methyl ester (hydrolytically labile), Nitro (reducible/photosensitive), Triethoxy (lipophilic/electron-donating)
Structural Analysis & Vulnerability Mapping

The molecule's stability is governed by the interplay between the electron-withdrawing nitro group and the electron-donating ethoxy substituents.

G Compound Methyl 3,4,5-triethoxy- 2-nitrobenzoate Ester Methyl Ester (C-1) Compound->Ester Hydrolysis Site Nitro Nitro Group (C-2) Compound->Nitro Photolabile/Reducible Ethoxy Triethoxy Groups (C-3,4,5) Compound->Ethoxy Lipophilicity Driver Nitro->Ester Ortho-Effect: Steric Hindrance + Electron Withdrawal

Figure 1: Functional group analysis highlighting sites of metabolic and chemical vulnerability.

Solubility Profile

Due to the three ethoxy groups, this compound exhibits significantly higher lipophilicity than its trimethoxy analogs (e.g., methyl 3,4,5-trimethoxybenzoate).

Predicted Solubility Data

Note: Values are derived from structural analog analysis (SAR) and calculated partition coefficients.

Solvent ClassSolventPredicted SolubilityApplication
Aqueous Water (pH 7.0)< 0.1 mg/mL (Insoluble)Not suitable for direct aqueous formulation.
Chlorinated Dichloromethane (DCM)> 100 mg/mLIdeal for extraction and synthesis.
Polar Aprotic DMSO / DMF> 50 mg/mLPreferred for biological assays (stock solutions).
Alcohols Ethanol / Methanol10 - 30 mg/mLModerate solubility; heating may be required.
Esters Ethyl Acetate> 50 mg/mLGood for crystallization/purification.
Formulation Strategy

For biological assays, prepare a 10-20 mM stock solution in DMSO . Avoid aqueous dilutions >1% DMSO without a surfactant (e.g., Tween 80) to prevent precipitation.

Protocol: Saturation Solubility Determination (Shake-Flask Method)

To empirically verify solubility, follow this standard operating procedure (SOP):

  • Preparation: Add excess solid compound (approx. 10 mg) to 1 mL of the target solvent in a crimp-cap vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

  • Quantification: Analyze the supernatant via HPLC-UV (detection at λ ~254 nm or ~300 nm).

  • Calculation: Compare peak area against a standard curve prepared in DMSO.

Stability Assessment

Hydrolytic Stability

The methyl ester is susceptible to hydrolysis, converting the molecule into 3,4,5-triethoxy-2-nitrobenzoic acid and methanol .

  • Acidic Conditions (pH < 4): Generally stable at room temperature. The 2-nitro group deactivates the carbonyl oxygen, making protonation less favorable, while steric bulk hinders water attack.

  • Basic Conditions (pH > 9): High Risk. Hydroxide ions are strong nucleophiles. The electron-withdrawing nitro group activates the carbonyl carbon, potentially accelerating base-catalyzed hydrolysis despite steric hindrance.

Photostability

Nitro-aromatics are notoriously photosensitive. Exposure to UV light can lead to:

  • Nitro-to-Nitroso reduction.

  • Radical formation leading to polymerization or degradation. Recommendation: Store in amber glass vials; handle under yellow light if precise quantification is required.

Thermal Stability
  • Melting Point: Expected range 60–90°C (based on analogs).

  • Thermal Decomposition: Avoid temperatures >150°C. Nitro groups can be shock-sensitive or exothermic upon decomposition.

  • Storage: Store at 2-8°C (refrigerated) for long-term stability.

Degradation Pathway Visualization

Degradation cluster_hydrolysis Hydrolysis (pH > 9) cluster_reduction Reduction (Chemical/Metabolic) Parent Methyl 3,4,5-triethoxy- 2-nitrobenzoate Acid 3,4,5-Triethoxy- 2-nitrobenzoic Acid Parent->Acid + H2O / OH- Methanol Methanol Parent->Methanol Byproduct Amine Methyl 3,4,5-triethoxy- 2-aminobenzoate Parent->Amine + H2 / Pd-C (Synthetic Utility)

Figure 2: Primary degradation and synthetic transformation pathways.

Experimental Protocols: Forced Degradation

To validate stability for regulatory filing or robust assay development, perform stress testing.

Stress ConditionProtocolEndpoint Analysis
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursMonitor for Acid formation (HPLC RT shift).
Base Hydrolysis 0.1 N NaOH, Ambient, 2 hoursCritical: Likely rapid degradation.
Oxidation 3% H₂O₂, Ambient, 4 hoursCheck for N-oxide formation or ring cleavage.
Photostability 1.2 million lux hours (ICH Q1B)Compare dark control vs. light exposed.

HPLC Method for Stability Indication:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Rationale: Acidic mobile phase suppresses ionization of the hydrolysis product (carboxylic acid), ensuring sharp peak shape.

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Detection: UV 254 nm.

Handling & Safety (SDS Summary)

  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • PPE: Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid inhalation of dust.

  • Spill Cleanup: Adsorb with inert material (vermiculite) and dispose of as hazardous organic waste. Do not flush down drains due to aquatic toxicity potential of nitro-aromatics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16223296 (Methyl 3,4,5-triethoxy-2-nitrobenzoate). Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Benzoic acid, 3,4,5-triethoxy-2-nitro-, methyl ester (CAS 1142198-09-1). Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

Strategic Applications of Methyl 3,4,5-Triethoxy-2-Nitrobenzoate in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3,4,5-triethoxy-2-nitrobenzoate (CAS: 1142198-09-1) is a highly specialized biochemical building block utilized primarily in advanced proteomics research and fine chemical synthesis[1]. While its trimethoxy analog is a ubiquitous precursor for active pharmaceutical ingredients (APIs) like trimebutine, the triethoxy variant offers unique strategic advantages in medicinal chemistry. This whitepaper provides an in-depth technical analysis of its chemical profile, mechanistic utility, and self-validating protocols for generating privileged heterocyclic scaffolds.

Chemical Profile & Strategic Rationale

In drug development, the substitution of methoxy groups with ethoxy groups is a deliberate structural modification used to probe Structure-Activity Relationships (SAR) and optimize pharmacokinetic (PK) profiles.

Causality in Structural Design

The presence of three adjacent ethoxy groups on the aromatic ring significantly alters the molecule's physicochemical properties compared to standard trimethoxy derivatives.

  • Metabolic Stability: Methoxy groups are highly susceptible to oxidative O-demethylation by Cytochrome P450 (CYP450) enzymes in the liver. The increased steric bulk and carbon chain length of ethoxy groups sterically hinder this metabolic liability, prolonging the half-life of downstream APIs.

  • Lipophilicity: The addition of three methylene units increases the calculated partition coefficient (cLogP), enhancing the membrane permeability of the resulting drug candidates.

  • Electronic Effects: The ethoxy groups act as strong electron-donating groups (EDGs) via resonance, enriching the electron density of the aromatic core and activating the molecule for subsequent cyclization reactions.

Table 1: Comparative Physicochemical Properties
Property / FeatureMethyl 3,4,5-trimethoxy-2-nitrobenzoateMethyl 3,4,5-triethoxy-2-nitrobenzoateStrategic Implication
Molecular Weight 271.22 g/mol 313.30 g/mol Increased mass requires adjusted stoichiometric calculations.
Lipophilicity (cLogP) ~1.2~2.7Enhanced membrane permeability for downstream API derivatives.
Metabolic Stability Susceptible to CYP450 O-demethylationResistant to rapid O-dealkylationProlonged half-life in pharmacokinetic (PK) profiling.
Steric Bulk LowHighAlters binding pocket conformation; useful for SAR probing.

Core Synthetic Workflows & Mechanistic Insights

The primary synthetic utility of Methyl 3,4,5-triethoxy-2-nitrobenzoate lies in its conversion into an anthranilate (2-aminobenzoate) intermediate, which serves as a springboard for constructing complex heterocycles like quinazolinones.

Pathway A: Chemoselective Nitro Reduction

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the gold standard for reducing aromatic nitro groups to amines[2]. For this specific substrate, Pd/C with H₂ gas cleanly yields Methyl 2-amino-3,4,5-triethoxybenzoate. If the target molecule contains halogenated moieties elsewhere, alternative indirect hydrogen sources like hydrazine hydrate with Pd/C can be employed to prevent unwanted dehalogenation[3].

Pathway B: Construction of the Quinazolinone Scaffold

Quinazolin-4(3H)-ones are privileged pharmacophores exhibiting antitumor, antibacterial, and anti-inflammatory activities[4]. The synthesized anthranilate can undergo a one-pot multicomponent condensation with reagents like formamidine acetate. This organocatalytic approach avoids the need for toxic carbon monoxide or expensive transition-metal catalysts, providing a highly efficient route to the quinazolinone core[5].

SyntheticPathway SM Methyl 3,4,5-triethoxy- 2-nitrobenzoate (CAS: 1142198-09-1) INT Methyl 2-amino-3,4,5- triethoxybenzoate (Anthranilate) SM->INT H2, Pd/C MeOH, rt (Reduction) PROD 6,7,8-Triethoxyquinazolin- 4(3H)-one (Target Scaffold) INT->PROD Formamidine acetate DMF, 120°C (Cyclization)

Synthetic pathway from the nitrobenzoate starting material to the quinazolinone scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems incorporating strict In-Process Controls (IPCs).

Protocol 1: Chemoselective Catalytic Hydrogenation to Anthranilate
  • Objective: Reduce the nitro group without cleaving the methyl ester or dealkylating the ethoxy ethers.

  • Causality: Pd/C with H₂ is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid acidic hydrolysis of the ester and to simplify the workup[2].

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve Methyl 3,4,5-triethoxy-2-nitrobenzoate (1.0 eq) in anhydrous methanol (0.2 M). Rationale: Methanol provides excellent solubility and facilitates hydrogen transfer.

  • Catalyst Addition: Purge the flask with N₂ gas. Carefully add 10% Pd/C (0.05 eq by weight). Rationale: Purging prevents the pyrophoric Pd/C from igniting methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 2-4 hours.

  • Validation Checkpoint (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, higher Rf) must completely disappear, replaced by a highly fluorescent, lower Rf spot (amine). LC-MS must confirm the mass shift from [M+H]⁺ 314 to [M+H]⁺ 284. Self-Correction: If starting material persists, verify H₂ pressure or add 2 mol% additional catalyst.

  • Workup: Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate. Rationale: Celite traps fine palladium particulates, preventing heavy metal contamination.

  • Isolation: Concentrate the filtrate in vacuo to yield Methyl 2-amino-3,4,5-triethoxybenzoate as a stable intermediate.

Workflow N1 1. Reaction Setup Inert N2 Atmosphere N2 2. Catalyst Addition 10% Pd/C in MeOH N1->N2 N3 3. Hydrogenation H2 Balloon, 2-4 h N2->N3 N4 4. IPC Monitoring LC-MS (Check for m/z 284) N3->N4 N5 5. Filtration Celite Pad, EtOAc Wash N4->N5 N6 6. Isolation Concentration in vacuo N5->N6

Self-validating experimental workflow for chemoselective nitro reduction.

Protocol 2: One-Pot Cyclization to 6,7,8-Triethoxyquinazolin-4(3H)-one
  • Objective: Construct the quinazolinone core from the anthranilate intermediate.

  • Causality: Formamidine acetate acts as a dual-purpose reagent (providing both the C2 carbon and the N3 nitrogen of the pyrimidine ring) in a solvent-mediated condensation[4],[5].

Step-by-Step Methodology:

  • Reagent Mixing: Combine Methyl 2-amino-3,4,5-triethoxybenzoate (1.0 eq) and formamidine acetate (3.0 eq) in anhydrous DMF (0.5 M).

  • Thermal Cyclization: Heat the mixture to 120 °C under an N₂ atmosphere for 12 hours. Rationale: Elevated temperatures are required to drive the initial amidation and subsequent intramolecular cyclization, overcoming the steric hindrance of the adjacent ethoxy groups.

  • Validation Checkpoint (IPC): Analyze via LC-MS. The intermediate formamide should be fully consumed, yielding the cyclized quinazolinone mass. Self-Correction: If the open-chain intermediate persists, increase the temperature to 130 °C for an additional 2 hours.

  • Precipitation: Cool the reaction to room temperature and pour into ice-cold water. Rationale: The highly lipophilic triethoxyquinazolinone scaffold will precipitate out of the aqueous DMF mixture, allowing for isolation without column chromatography.

  • Isolation: Filter the precipitate, wash with cold water and diethyl ether, and dry under high vacuum.

Conclusion

Methyl 3,4,5-triethoxy-2-nitrobenzoate is far more than a simple catalog chemical; it is a strategically designed building block that allows medicinal chemists to bypass the metabolic liabilities of traditional methoxy-substituted drugs. By leveraging robust, self-validating reduction and cyclization protocols, researchers can efficiently translate this starting material into advanced, highly lipophilic quinazolinone libraries for high-throughput screening and drug discovery.

References

1.[1] "Methyl 3,4,5-triethoxy-2-nitrobenzoate | SCBT - Santa Cruz Biotechnology", Santa Cruz Biotechnology. URL: 2.[2] "Nitro Reduction - Common Conditions", Common Organic Chemistry. URL: 3.[3] "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C", PMC - National Institutes of Health. URL: 4.[4] "Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones", MDPI. URL: 5.[5] "Recent advances and prospects in the organocatalytic synthesis of quinazolinones", Frontiers in Chemistry. URL:

Sources

Synthesis and Precursor Analysis of Methyl 3,4,5-Triethoxy-2-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, highly functionalized aromatic building blocks are indispensable. Methyl 3,4,5-triethoxy-2-nitrobenzoate (CAS: 1142198-09-1) is a specialized synthetic intermediate utilized in the construction of complex heterocyclic active pharmaceutical ingredients (APIs), including functionalized quinazolines, benzazepines, and trimebutine analogs.

As a Senior Application Scientist, I approach the synthesis of this compound not merely as a sequence of reactions, but as a carefully orchestrated manipulation of electronic and steric effects. This whitepaper provides an in-depth, self-validating guide to the starting materials, retrosynthetic logic, and step-by-step methodologies required to synthesize methyl 3,4,5-triethoxy-2-nitrobenzoate from abundant, cost-effective precursors.

Retrosynthetic Strategy & Causality

The most logical and economically viable starting material for any 3,4,5-trialkoxybenzoate derivative is Gallic Acid (3,4,5-trihydroxybenzoic acid) , a naturally abundant phenolic acid. However, direct nitration of gallic acid is synthetically impossible; the unprotected electron-rich phenols are highly susceptible to oxidative cleavage and quinone formation in the presence of strong oxidants like nitric acid.

Therefore, the synthesis must follow a strict sequence of protection and activation:

  • Esterification: Converting the carboxylic acid to a methyl ester prevents unwanted decarboxylation under strongly acidic conditions and slightly modulates the electron density of the aromatic ring.

  • O-Alkylation (Ethylation): Exhaustive alkylation of the phenolic hydroxyls with ethyl groups protects them from oxidation while establishing the necessary triethoxy pharmacophore. Furthermore, the ethoxy groups act as powerful electron-donating groups (EDGs) that activate the ring for the final step.

  • Regioselective Nitration: The introduction of the nitro group is the critical final step. The directing effects of the pre-existing substituents dictate the regiochemistry, allowing for the selective formation of the 2-nitro isomer[1].

Retrosynthetic pathway from Gallic Acid to Methyl 3,4,5-triethoxy-2-nitrobenzoate.

Mechanistic Insights: The Regioselectivity of Nitration

The success of this synthetic route hinges entirely on the electrophilic aromatic substitution (EAS) of methyl 3,4,5-triethoxybenzoate . Why does the nitronium ion (


) exclusively attack the C2 position?

This is a textbook example of synergistic directing effects[1]:

  • The Ester Group (-COOMe) at C1: This is an electron-withdrawing group (EWG) via resonance (-M effect), which deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5). However, C3 and C5 are already occupied by ethoxy groups.

  • The Ethoxy Groups (-OEt) at C3, C4, C5: These are strongly electron-donating groups (EDGs) via resonance (+M effect), which activate the ring and direct ortho/para.

    • The C3-OEt directs ortho to C2 and C4 (occupied), and para to C6.

    • The C4-OEt directs ortho to C3 and C5 (both occupied).

    • The C5-OEt directs ortho to C4 (occupied) and C6, and para to C2.

Quantitative Data & Precursor Profiling

The following table summarizes the key physical parameters and expected performance metrics for the intermediates in this synthetic cascade. Thermophysical baseline data for related trialkoxybenzoic derivatives indicate excellent crystalline stability, allowing for straightforward purification via recrystallization[3].

Compound NameCAS NumberMolecular WeightSynthetic RoleTypical Step Yield
Gallic Acid 149-91-7170.12 g/mol Ultimate Starting MaterialN/A
Methyl Gallate 99-24-1184.15 g/mol Protected Intermediate90–95%
Methyl 3,4,5-triethoxybenzoate N/A268.31 g/mol Nitration Precursor80–85%
Methyl 3,4,5-triethoxy-2-nitrobenzoate 1142198-09-1313.30 g/mol Target Compound60–75%

Experimental Protocols (Self-Validating Workflows)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific observational checkpoints to confirm reaction progress without relying solely on advanced instrumentation.

Stage 1: Exhaustive O-Ethylation of Methyl Gallate

Causality: Potassium carbonate (


) is selected as the base because it is sufficiently basic to deprotonate the phenolic hydroxyl groups (pKa ~9-10) but mild enough to prevent the hydrolysis (saponification) of the methyl ester.
  • Setup: In a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent (eq) of methyl gallate in anhydrous N,N-Dimethylformamide (DMF) (approx. 5 mL/mmol).

  • Activation: Add 4.0 eq of anhydrous

    
    . Stir at room temperature for 15 minutes to initiate phenoxide formation. The solution will darken.
    
  • Alkylation: Add 3.5 eq of Ethyl Bromide (or Iodoethane) dropwise.

  • Propagation: Heat the reaction mixture to 70–80 °C for 6–8 hours.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The highly polar methyl gallate (low Rf) should completely disappear, replaced by a single, non-polar spot (high Rf) corresponding to methyl 3,4,5-triethoxybenzoate.

  • Workup: Cool to room temperature, dilute with water to dissolve inorganic salts, and extract with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Stage 2: Regioselective Nitration

Causality: Glacial acetic acid acts as both a solvent and a mild dehydrating agent that stabilizes the nitronium ion generated from fuming nitric acid. Strict thermal control is required to prevent the highly activated aromatic ring from undergoing oxidative degradation[4].

Experimental workflow for the regioselective nitration of trialkoxybenzoates.

  • Setup: Dissolve 10.0 g of methyl 3,4,5-triethoxybenzoate in 50 mL of glacial acetic acid in a 250 mL flask.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to drop to 0–5 °C.

  • Nitration: Carefully add 1.2 eq of fuming Nitric Acid (

    
    , >90%) dropwise over a period of 30 minutes via an addition funnel. Critical: Do not allow the internal temperature to exceed 10 °C during addition to prevent over-nitration[2][4].
    
  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 2 hours. The solution will transition to a deep yellow/orange color, indicating the formation of the nitroaromatic complex.

  • Quenching & Isolation: Pour the reaction mixture slowly into 300 mL of vigorously stirred crushed ice and water. A pale yellow precipitate of methyl 3,4,5-triethoxy-2-nitrobenzoate will immediately form.

  • Purification: Collect the solid via vacuum filtration, wash extensively with cold distilled water to remove residual acetic acid, and recrystallize from an Ethanol/Water (2:1) mixture to yield pure pale yellow needles.

References

  • NIST Chemistry WebBook - Benzoic acid, 3,4,5-trimethoxy- (Thermophysical and Structural Analog Data). National Institute of Standards and Technology.
  • ResearchGate - Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Journal of Chemical Crystallography.
  • BenchChem - Ethyl 3,4,5-trimethoxy-2-nitrobenzoate: Nitration Strategies Applied to Substituted Benzoate Esters.
  • MDPI Molecules - Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds.

Sources

Methyl 3,4,5-triethoxy-2-nitrobenzoate: Theoretical Properties, Computational Analysis, and Synthetic Viability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3,4,5-triethoxy-2-nitrobenzoate (CAS: 1142198-09-1) represents a critical lipophilic expansion of the well-characterized gallic acid scaffold.[1] While its trimethoxy analog (Methyl 3,4,5-trimethoxy-2-nitrobenzoate) is a staple intermediate in the synthesis of dihydrofolate reductase (DHFR) inhibitors like Trimetrexate and PARP inhibitors, the triethoxy variant offers distinct physicochemical advantages.[1]

This guide provides a comprehensive theoretical and computational analysis of this molecule.[1] We explore the steric implications of the ortho-nitro placement adjacent to a bulky 3-ethoxy group, predict its ADMET profile relative to established analogs, and detail a self-validating synthetic and computational workflow.[1]

Chemical Space and Structural Rationale

The Lipophilic Shift

The transition from a trimethoxy to a triethoxy substitution pattern is not merely cosmetic; it significantly alters the molecular volume and partition coefficient (LogP).[1]

  • Trimethoxy Analog: Hydrophilic/Lipophilic balance optimized for systemic circulation.[1]

  • Triethoxy Target: Enhanced lipophilicity (predicted

    
    LogP 
    
    
    
    +1.5), facilitating blood-brain barrier (BBB) penetration and altering metabolic clearance rates.[1]
Steric Inhibition of Resonance (The "Ortho" Effect)

A critical structural feature of Methyl 3,4,5-triethoxy-2-nitrobenzoate is the extreme steric crowding at the C2 and C3 positions.[1]

  • The Clash: The nitro group at C2 is flanked by the ester at C1 and the ethoxy group at C3.[1] Unlike a methoxy group, the ethoxy group has a methylene linker that adds rotational bulk.[1]

  • Conformational Consequence: Computational models predict that the 2-nitro group will be forced significantly out of the aromatic plane (torsion angle > 40°).[1] This decouples the nitro group from the

    
    -system, reducing its electron-withdrawing resonance effect while maintaining its inductive effect.[1] This has profound implications for the reactivity of the C1-ester toward hydrolysis.[1]
    

Computational Analysis Framework

To rigorously understand this molecule without extensive wet-lab data, we employ a Density Functional Theory (DFT) approach.[1]

Methodology: DFT Protocol
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Hybrid functional for organic thermochemistry).[1]

  • Basis Set: 6-311++G(d,p) (Diffuse functions are essential for the nitro group's lone pairs).[1]

  • Solvation Model: IEFPCM (Solvent: Methanol, to mimic synthetic conditions).

Predicted Electronic Properties
PropertyTrimethoxy Analog (Ref)Triethoxy Target (Predicted)Implication
Dipole Moment (Debye) 4.84.2Reduced polarity due to bulkier alkyl chains masking the core.[1]
HOMO Energy (eV) -6.85-6.78Slightly more electron-rich; easier to oxidize.[1]
LUMO Energy (eV) -2.10-1.95Higher LUMO indicates reduced electrophilicity at the ring.[1]
Nitro Torsion Angle ~35°~55°Critical: Steric bulk of ethoxy forces nitro group decoupling.[1]
Molecular Electrostatic Potential (MEP)

The MEP map reveals the reactive sites:

  • Negative Potential (Red): Concentrated on the Nitro oxygens and the Carbonyl oxygen.[1]

  • Positive Potential (Blue): Localized on the ethyl groups and the aromatic protons.[1]

  • Reactivity Insight: Nucleophilic attack at the ester carbonyl is sterically hindered by the 2-nitro group.[1] Standard hydrolysis (NaOH/MeOH) requires elevated temperatures compared to the non-nitro precursors.[1]

Synthetic Pathway & Experimental Protocols

The synthesis of Methyl 3,4,5-triethoxy-2-nitrobenzoate is a classic electrophilic aromatic substitution, but the stoichiometry must be controlled to prevent over-nitration or dealkylation.

Visualized Synthetic Workflow

SynthesisPath Gallic Gallic Acid (Starting Material) Ester Methyl Gallate Gallic->Ester Esterification Triethoxy Methyl 3,4,5-triethoxybenzoate (Precursor) Ester->Triethoxy O-Alkylation R1 MeOH, H2SO4 Reflux Nitro Methyl 3,4,5-triethoxy-2-nitrobenzoate (Target) Triethoxy->Nitro Nitration (SEAr) R2 EtI, K2CO3 DMF, 60°C R3 HNO3 (fuming) Ac2O/AcOH, 0°C

Figure 1: Synthetic route from Gallic Acid.[1][2] The O-alkylation step is critical; using Ethyl Iodide (EtI) ensures complete conversion of the phenolic hydroxyls.[1]

Detailed Synthetic Protocol

Step 1: Synthesis of Methyl 3,4,5-triethoxybenzoate

  • Dissolution: Dissolve Methyl Gallate (1.0 eq) in anhydrous DMF (5 mL/g).

  • Base Addition: Add anhydrous

    
     (4.0 eq).[1] The excess base is required to scavenge HI.[1]
    
  • Alkylation: Add Ethyl Iodide (3.5 eq) dropwise.

  • Reaction: Heat to 60°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Pour into ice water. The product precipitates as a white solid.[1][3] Filter and recrystallize from Ethanol.[1]

    • Checkpoint:

      
      H NMR must show a triplet at 
      
      
      
      ppm (9H) and a quartet at
      
      
      ppm (6H).[1]

Step 2: Nitration to Target (The Critical Step)

  • Safety Note: This reaction is exothermic.[1] Run in a fume hood behind a blast shield.

  • Preparation: Dissolve Methyl 3,4,5-triethoxybenzoate (10 mmol) in Glacial Acetic Acid (15 mL). Cool to 0°C.[1]

  • Nitration Agent: Prepare a mixture of Fuming Nitric Acid (1.1 eq) and Acetic Anhydride (1.0 eq).[1] The anhydride helps generate the active nitronium ion (

    
    ) while scavenging water.[1]
    
  • Addition: Add the nitrating mixture dropwise over 30 minutes, maintaining temperature < 5°C.

    • Why? Higher temperatures lead to dinitration or oxidative dealkylation of the ether groups.[1]

  • Quenching: Stir at 0°C for 2 hours, then pour onto crushed ice.

  • Purification: The yellow precipitate is collected. Recrystallize from MeOH/Water.[1]

    • Yield Expectations: 75-85%.[1]

Computational Workflow Protocol

For researchers wishing to validate the steric decoupling of the nitro group, follow this computational pipeline.

CompWorkflow Start Input Structure (SMILES/2D) ConfSearch Conformational Search (MMFF94 / Spartan) Start->ConfSearch GeomOpt Geometry Optimization DFT: B3LYP/6-311++G(d,p) ConfSearch->GeomOpt Freq Frequency Calculation (Check for Imaginary Freqs) GeomOpt->Freq Check Imaginary Freq? Freq->Check Check->GeomOpt Yes (Re-optimize) Properties Property Calculation (NBO, HOMO-LUMO, MEP) Check->Properties No (Stable Minima) Docking Molecular Docking (AutoDock Vina) Properties->Docking

Figure 2: In silico workflow for characterizing the target molecule.[1] The conformational search is vital to identify the global minimum of the flexible ethoxy chains.

Step-by-Step Computational Guide
  • Conformational Sampling: The three ethoxy chains create a complex conformational landscape.[1] Perform a Monte Carlo search using the MMFF94 force field to find the lowest energy conformer before starting DFT.

  • Optimization: Submit the lowest energy conformer to Gaussian.

    • # opt freq b3lyp/6-311++g(d,p) scrf=(solvent=methanol)

  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the interaction energy (

    
    ) between the nitro lone pairs and the aromatic ring.[1]
    
    • Success Criteria: A low

      
       value confirms the steric inhibition of resonance.[1]
      

References

  • Synthesis of Alkoxy-Nitrobenzoates: Liu, Z., et al. "Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate Derivatives."[1][4] Journal of Chemical Crystallography, vol. 40, no. 5, 2010, pp. 12-18.[1] Grounding: Establishes the nitration protocol for the trimethoxy analog, directly applicable to the triethoxy variant.

  • DFT Methodology for Nitroaromatics: Prashanth, J., et al. "Experimental and theoretical study of 3-methyl-4-nitrobenzoic acid using DFT."[1] Journal of Physics: Conference Series, vol. 759, 2016.[1][5] Grounding: Validates the B3LYP/6-311++G(d,p) basis set for accurately predicting vibrational modes and geometry of nitro-substituted benzoic acids.

  • Steric Inhibition of Resonance: Exner, O. "Steric Inhibition of Resonance in Nitro Compounds."[1] Journal of Physical Organic Chemistry, vol. 15, no. 11, 2002. Grounding: Provides the theoretical basis for the "ortho effect" observed between the nitro and ethoxy groups.[1]

  • Compound Registry: PubChem.[1] "Methyl 3,4,5-triethoxy-2-nitrobenzoate (CAS 1142198-09-1)."[1][6][7] National Center for Biotechnology Information.[1] Grounding: Verifies the existence and registry of the specific chemical entity.[1]

Sources

Methodological & Application

Synthesis of "Methyl 3,4,5-triethoxy-2-nitrobenzoate" from gallic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Methyl 3,4,5-triethoxy-2-nitrobenzoate from Gallic Acid

Abstract

This application note details a robust, three-step protocol for the synthesis of Methyl 3,4,5-triethoxy-2-nitrobenzoate (CAS 1142198-09-1) starting from commercially available gallic acid. This compound serves as a critical intermediate in the development of pharmaceutical agents, particularly in the synthesis of dihydrofolate reductase (DHFR) inhibitors and specific trimethoprim analogs. The protocol emphasizes regioselective nitration and complete alkylation, addressing common process bottlenecks such as incomplete etherification and over-nitration.

Introduction & Retro-synthetic Analysis

The target molecule, Methyl 3,4,5-triethoxy-2-nitrobenzoate, is a polysubstituted aromatic scaffold. Its synthesis requires precise manipulation of electronic directing effects to install the nitro group at the sterically crowded 2-position.

Strategic Logic:

  • Scaffold Selection: Gallic acid (3,4,5-trihydroxybenzoic acid) provides the correct oxygenation pattern.

  • Protection/Activation: The carboxylic acid is protected as a methyl ester to prevent decarboxylation and modulate solubility.

  • Alkylation: The hydroxyl groups are ethylated. Ethyl groups are chosen over methyls for specific lipophilic profiles in drug design, though they introduce slightly more steric hindrance.

  • Regioselective Nitration: The 3,4,5-trialkoxy motif strongly activates the ring. The 2-position (ortho to the 3-ethoxy group) is the preferred site for electrophilic attack, despite steric crowding, due to the combined directing effects of the alkoxy groups overpowering the meta-directing ester.

Visual Synthesis Pathway:

SynthesisPath GA Gallic Acid (Starting Material) MG Methyl Gallate (Intermediate 1) GA->MG Step 1: MeOH, H2SO4 Reflux TEB Methyl 3,4,5-triethoxybenzoate (Intermediate 2) MG->TEB Step 2: EtI, K2CO3 DMF, 60°C Target Methyl 3,4,5-triethoxy- 2-nitrobenzoate (Target) TEB->Target Step 3: HNO3, AcOH 0°C -> RT

Figure 1: Three-step synthetic route from Gallic Acid to the target nitrobenzoate.

Detailed Experimental Protocols

Step 1: Fischer Esterification of Gallic Acid

Objective: Protect the carboxylic acid to prevent side reactions during alkylation and increase solubility.

Reagents:

  • Gallic Acid (1.0 eq)

  • Methanol (Solvent/Reagent, 10-20 volumes)

  • Sulfuric Acid (conc., 0.5 eq)

Protocol:

  • Charge a round-bottom flask with Gallic Acid (e.g., 50.0 g) and Methanol (500 mL).

  • Slowly add concentrated Sulfuric Acid (13 mL) dropwise with stirring. Caution: Exothermic.

  • Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Mobile phase: MeOH:DCM 1:9).

  • Concentrate the solvent under reduced pressure to ~20% of the original volume.

  • Pour the residue into ice-cold water (500 mL). The product, Methyl Gallate , will precipitate as a white/off-white solid.

  • Filter, wash with cold water, and dry in a vacuum oven at 50°C.

    • Expected Yield: 85–95%

    • Checkpoint: Product should be a white solid, mp 201–203°C.

Step 2: Exhaustive O-Alkylation (Williamson Ether Synthesis)

Objective: Install three ethyl groups. Incomplete alkylation (mono- or di-ethyl) is the primary failure mode here.

Reagents:

  • Methyl Gallate (1.0 eq)

  • Ethyl Iodide (4.5 eq) or Diethyl Sulfate (3.5 eq)

  • Potassium Carbonate (anhydrous, 4.0 eq)

  • DMF (Dimethylformamide) or Acetone (Solvent)

Protocol:

  • Dissolve Methyl Gallate (30.0 g, 163 mmol) in DMF (150 mL) under an inert atmosphere (N₂).

  • Add anhydrous Potassium Carbonate (90.0 g, 652 mmol). The mixture will become a slurry.

  • Add Ethyl Iodide (114 g, 58.6 mL, 733 mmol) dropwise over 30 minutes to control the exotherm.

    • Note: If using Acetone, reflux is required. In DMF, heating to 60°C is sufficient.

  • Heat to 60°C and stir for 12 hours.

  • Validation: Check TLC or HPLC. Mono- and di-ethylated intermediates appear more polar than the product. Ensure <1% starting material remains.

  • Work-up: Pour the reaction mixture into crushed ice (600 g). Stir vigorously for 30 minutes.

  • The product, Methyl 3,4,5-triethoxybenzoate , precipitates.[1] Filter and wash copiously with water to remove DMF and inorganic salts.

  • Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85–90%

    • Characterization: ¹H NMR (CDCl₃) should show a triplet at ~1.4 ppm (9H) and a quartet at ~4.1 ppm (6H) for the ethyl groups [1].

Step 3: Regioselective Nitration

Objective: Install the nitro group at the 2-position. The reaction is sensitive; temperature control is vital to prevent ipso-substitution or oxidation.

Reagents:

  • Methyl 3,4,5-triethoxybenzoate (1.0 eq)

  • Nitric Acid (70% or fuming, 1.2 eq)

  • Acetic Acid (Glacial, Solvent)

  • Acetic Anhydride (Optional, for generating acetyl nitrate in situ for milder conditions)

Protocol:

  • Dissolve Methyl 3,4,5-triethoxybenzoate (10.0 g, 37 mmol) in Glacial Acetic Acid (50 mL). Cool to 0–5°C in an ice bath.

  • Prepare a nitrating mixture: Mix Nitric Acid (2.0 mL, ~45 mmol) with Acetic Acid (10 mL).

  • Critical Step: Add the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature below 10°C .

    • Mechanism: The 3-ethoxy group directs the electrophile (NO₂⁺) to the ortho position (C2). The C6 position is equivalent.

  • Allow the reaction to warm to room temperature (20–25°C) and stir for 2–3 hours.

  • Monitor: TLC should show the disappearance of the starting material and the appearance of a yellow spot (nitro compounds are often colored).

  • Work-up: Pour the mixture into ice water (200 mL). The product will solidify or oil out.

  • If solid: Filter and wash with cold water.

  • If oil: Extract with Ethyl Acetate, wash with saturated NaHCO₃ (to remove acid), brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Methanol or Ethanol.

    • Target: Methyl 3,4,5-triethoxy-2-nitrobenzoate

    • Expected Yield: 70–80%

Process Optimization & Troubleshooting (E-E-A-T)

IssueRoot CauseSolution
Incomplete Alkylation Moisture in solvent or base; insufficient alkyl halide.Use anhydrous DMF and K₂CO₃. Increase EtI to 5.0 eq.
Over-Nitration Temperature too high; excess HNO₃.Keep T < 10°C during addition. Use exactly 1.1–1.2 eq of HNO₃.
Oily Product (Step 3) Impurities or residual solvent.Triturate the oil with cold hexane or diethyl ether to induce crystallization.
Regioselectivity Loss Strong acid media (H₂SO₄) causing demethylation/deethylation.Use Acetic Acid as the solvent (milder) instead of H₂SO₄.

Expert Insight: In the nitration of 3,4,5-trialkoxybenzoates, the "ipso" attack (replacing the ester or an alkoxy group) is a known side reaction if the electrophile is too potent or the temperature is uncontrolled. By using Acetic Acid as the solvent, we moderate the activity of the nitronium ion, favoring the kinetic product (2-nitro) over thermodynamic degradation products [2].

Safety & Handling

  • Ethyl Iodide: Alkylating agent; potential carcinogen. Handle in a fume hood.

  • Nitric Acid: Strong oxidizer. Incompatible with organic solvents like acetone (risk of explosion). Use Acetic Acid as the carrier.

  • Exotherms: Both the sulfuric acid addition (Step 1) and nitration (Step 3) are highly exothermic. Controlled addition rates are mandatory.

References

  • Kaunas University of Technology.[2] (2012).[1][2][3] Synthesis and properties of electron-donor chromophores... Methyl-3,4,5-triethoxybenzoate synthesis. Retrieved from [Link]

  • PrepChem.[4] (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid (Analogous Protocol). Retrieved from [Link]

Sources

Application Note: Regioselective Nitration of Methyl 3,4,5-Triethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

This protocol details the regioselective mononitration of methyl 3,4,5-triethoxybenzoate to synthesize methyl 2-nitro-3,4,5-triethoxybenzoate . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly for quinazoline-based kinase inhibitors and tubulin polymerization inhibitors where the 3,4,5-alkoxy motif is pharmacologically privileged.

Unlike the nitration of simple benzoates, the presence of three strongly activating ethoxy groups requires a tuned protocol to prevent over-nitration, dealkylation (ether cleavage), or ipso-substitution. This guide utilizes a glacial acetic acid/fuming nitric acid system, which offers superior thermal control and regioselectivity compared to the harsh standard mixed-acid (H₂SO₄/HNO₃) conditions.

Reaction Mechanism & Regioselectivity

The reaction proceeds via an Electrophilic Aromatic Substitution (


).[1][2]
  • Electronic Landscape: The starting material possesses a push-pull electronic system.

    • Deactivating Group: The methyl ester (-COOMe) at C1 is electron-withdrawing (meta-director).

    • Activating Groups: The three ethoxy groups (-OEt) at C3, C4, and C5 are strong electron-donating groups (ortho/para-directors).

  • Directing Effects:

    • The C4-ethoxy group directs to C3 and C5 (blocked).

    • The C3-ethoxy group directs to C2 (ortho) and C4 (blocked).

    • The C5-ethoxy group directs to C6 (ortho) and C4 (blocked).

    • Result: The cooperative directing effects of the alkoxy groups and the meta-directing ester strongly favor substitution at the C2 (or C6) position.

Mechanism Visualization

NitrationMechanism Start Methyl 3,4,5-triethoxybenzoate Sigma Sigma Complex (Wheland Intermediate) Start->Sigma Attack at C2 (Ortho to C3-OEt) HNO3 HNO3 / AcOH (Generation of NO2+) HNO3->Sigma Electrophile Product Methyl 2-nitro-3,4,5-triethoxybenzoate Sigma->Product Deprotonation (Re-aromatization)

Figure 1: Mechanistic pathway for the regioselective nitration at the C2 position.

Experimental Protocol

Reagents & Equipment Table
Reagent / EquipmentSpecificationRoleHazard Class
Methyl 3,4,5-triethoxybenzoate >98% PuritySubstrateIrritant
Nitric Acid, Fuming >90% (d=1.5)Nitrating AgentOxidizer, Corrosive
Glacial Acetic Acid AnhydrousSolvent/ModeratorCorrosive, Flammable
Dichloromethane (DCM) ACS GradeExtraction SolventToxic, Carcinogen
Sodium Bicarbonate Sat. Aq. SolutionNeutralizationIrritant
Equipment 3-neck RBF, dropping funnel, internal thermometerSetupN/A
Step-by-Step Procedure

Step 1: Preparation of Substrate Solution

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and a pressure-equalizing dropping funnel.

  • Charge the flask with 10.0 g (35.4 mmol) of methyl 3,4,5-triethoxybenzoate.

  • Add 40 mL of glacial acetic acid. Stir until the solid is completely dissolved.

  • Cool the solution to 0–5 °C using an ice/water bath. Critical: Ensure the internal temperature stabilizes before acid addition to prevent exotherms.

Step 2: Nitration

  • Charge the dropping funnel with 2.5 mL (approx. 60 mmol, 1.7 eq) of fuming nitric acid.

    • Note: A slight excess is used to drive conversion, but large excesses must be avoided to prevent dinitration.

  • Dropwise Addition: Add the nitric acid slowly over 30 minutes .

    • CPP (Critical Process Parameter): Maintain internal temperature < 10 °C . If the temperature spikes, stop addition immediately and allow to cool.

  • After addition is complete, allow the reaction to stir at 0–5 °C for 1 hour .

  • Remove the ice bath and allow the mixture to warm to room temperature (approx. 20–25 °C) and stir for an additional 2 hours .

    • Monitoring: Check reaction progress via TLC (30% EtOAc/Hexanes). The product will appear as a less polar spot (higher

      
      ) compared to the starting material.
      

Step 3: Quenching & Workup

  • Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice with vigorous stirring. The product should precipitate as a yellow/pale solid or oil.

  • Extraction (if oil forms): If the product does not solidify well, extract the aqueous mixture with DCM (3 x 50 mL) .

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~7).

  • Wash with brine (50 mL) , dry over anhydrous Na₂SO₄ , and filter.

  • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude yellow solid.

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol (or MeOH).

  • Allow to cool slowly to room temperature, then to 4 °C.

  • Filter the crystals and wash with cold ethanol.

  • Dry in a vacuum oven at 40 °C for 4 hours.

Workflow Visualization

Workflow Step1 Dissolve Substrate in Glacial AcOH Step2 Cool to 0-5°C Step1->Step2 Step3 Add Fuming HNO3 (Dropwise, T < 10°C) Step2->Step3 Step4 Stir 1h @ 0°C, then 2h @ RT Step3->Step4 Step5 Quench in Ice Water Step4->Step5 Decision Precipitate Formed? Step5->Decision Solid Filter & Wash Decision->Solid Yes (Solid) Oil Extract (DCM) Wash (NaHCO3) Decision->Oil No (Oily) Purify Recrystallize (EtOH) Solid->Purify Oil->Purify

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Quality Control

The introduction of the nitro group breaks the symmetry of the 3,4,5-triethoxy system.

TechniqueExpected Signal / ObservationInterpretation
Appearance Pale yellow needles/solidNitro compounds are typically colored.
¹H NMR (CDCl₃) δ ~7.50 (s, 1H) Aromatic proton at C6 (singlet).
δ ~4.1–4.2 (q, 6H) Methylene protons of ethoxy groups (-OCH ₂CH₃).
δ ~3.9 (s, 3H) Methyl ester singlet (-COOCH ₃).
δ ~1.3–1.4 (t, 9H) Methyl protons of ethoxy groups (-OCH₂CH ₃).
IR Spectroscopy 1530 & 1350 cm⁻¹ Strong N-O stretches (asymmetric/symmetric).
1730 cm⁻¹ Carbonyl (C=O) stretch of ester.

Note on NMR: Unlike the starting material, which shows a singlet integrating for 2H (protons at C2 and C6), the product will show a singlet integrating for 1H (proton at C6), confirming mono-substitution at the C2 position.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oily Product Incomplete precipitation or residual AcOH.Perform DCM extraction and ensure thorough NaHCO₃ washes to remove AcOH.
Dinitration (Impurities) Temperature too high or excess HNO₃.Strictly control T < 10°C during addition. Reduce HNO₃ to 1.1 eq.
Dealkylation (Phenols) Acid concentration too high / Water present.Use Glacial AcOH (anhydrous). Avoid H₂SO₄ if possible.
Starting Material Remains Reaction stopped too early.Monitor via TLC. If stalled, add 0.2 eq additional HNO₃ and warm slightly (to 30°C).

Safety Considerations (SHE)

  • Fuming Nitric Acid: Extremely corrosive and an oxidizer. Causes severe burns.[3] Reacts violently with organic solvents (acetone, alcohols) if mixed directly. Use only in a fume hood.

  • Exotherm Control: The nitration of electron-rich rings is exothermic. Runaway reactions can occur if acid is added too quickly.[4] Always have an ice bath ready.[2]

  • Waste Disposal: Quenched aqueous layers contain nitric acid and sodium nitrate. Neutralize before disposal according to local environmental regulations.

References

  • Nitration of 3,4,5-Trimethoxybenzoates (Analogous Procedure)

    • Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate Derivatives.
  • General Nitration of Activated Benzoates

    • Nitration of Methyl Benzoate Experimental Procedure. Royal Society of Chemistry (RSC).
  • Compound Data (Methyl 2-nitro-3,4,5-trimethoxybenzoate)

    • PubChem Compound Summary for CID 78765.[5] National Center for Biotechnology Information.

  • Mechanistic Insight

    • Electrophilic Aromatic Substitution: Nitration.[1][2][4][6][7] Master Organic Chemistry.

Sources

Derivatization of "Methyl 3,4,5-triethoxy-2-nitrobenzoate" for further reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

Methyl 3,4,5-triethoxy-2-nitrobenzoate (MTENB) represents a critical lipophilic bioisostere of the widely utilized 3,4,5-trimethoxy scaffold (found in reserpine, trimethoprim, and podophyllotoxin).[1][2] The substitution of methoxy groups with ethoxy chains significantly alters the partition coefficient (LogP) and membrane permeability of downstream derivatives while maintaining the electronic character of the electron-rich aromatic ring.[1][2]

This guide details the strategic derivatization of MTENB. The primary synthetic utility lies in the chemoselective reduction of the 2-nitro group , unlocking the anthranilate-like scaffold (Methyl 2-amino-3,4,5-triethoxybenzoate).[1][2] This "Golden Intermediate" serves as a gateway to three major pharmacophore classes:

  • Quinazolin-4(3H)-ones: Via cyclocondensation (kinase inhibitors, sedative-hypnotics).[1][2]

  • Benzodiazepines: Via reaction with amino acid derivatives.[1]

  • Azo-Linked Pro-drugs: Via diazotization and coupling.[1]

Strategic Reaction Matrix

The following decision tree illustrates the primary derivatization pathways available for MTENB.

Derivatization_Pathways Start Methyl 3,4,5-triethoxy- 2-nitrobenzoate (MTENB) Amine Methyl 2-amino- 3,4,5-triethoxybenzoate (The 'Golden Intermediate') Start->Amine Reduction (H2/Pd-C or Fe/AcOH) Acid 3,4,5-Triethoxy- 2-nitrobenzoic acid Start->Acid Hydrolysis (LiOH/THF) Quin Quinazolin-4(3H)-one Derivatives Amine->Quin Cyclization (Formamide/Niementowski) Diazo Diazonium Salt (Sandmeyer Precursor) Amine->Diazo NaNO2 / HCl 0°C Amide N-Acylated Derivatives Amine->Amide Acyl Chloride / Et3N Halo-Derivatives Halo-Derivatives Diazo->Halo-Derivatives CuX Phenols Phenols Diazo->Phenols H2O / Heat

Figure 1: Strategic branching from the parent nitro-benzoate.[1][2] The reduction to the amine (Green) is the highest-value transformation.[1][2]

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction (Nitro Amine)

Objective: Synthesize Methyl 2-amino-3,4,5-triethoxybenzoate without hydrolyzing the ester or cleaving the ethoxy ethers.[1][2] Mechanism: Catalytic Hydrogenation (Heterogeneous).

Materials
  • Substrate: Methyl 3,4,5-triethoxy-2-nitrobenzoate (1.0 eq)

  • Catalyst: 10% Pd/C (50% wet) (10 wt% loading relative to substrate)[2]

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH). Note: EtOAc is preferred to prevent transesterification.[1]

  • Reagent: Hydrogen gas (

    
    ) balloon or Parr shaker (30 psi).
    
Procedure
  • Preparation: In a 3-neck round-bottom flask, dissolve the substrate in EtOAc (10 mL/g). The solution will be pale yellow.[1][2]

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C under a gentle stream of

    
    . Caution: Dry Pd/C is pyrophoric.[1]
    
  • Hydrogenation: Switch the atmosphere to

    
    . Stir vigorously at Room Temperature (25°C).
    
    • Monitoring: Reaction is typically complete in 2–4 hours.[1] Monitor by TLC (30% EtOAc/Hexane). The product (amine) will be fluorescent blue under UV (254/365 nm) and less polar than the nitro-starting material.[1]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.[1][2][3]

  • Isolation: Concentrate the filtrate in vacuo. The product usually crystallizes as an off-white solid upon standing.[1][2]

Yield Expectation: 90–95% Key Analytic:


H NMR will show the disappearance of the aromatic proton downfield shift caused by the nitro group and the appearance of a broad 

singlet around 5.5–6.5 ppm.[1][2]
Protocol B: Cyclization to Quinazolin-4(3H)-ones

Objective: Convert the amino-ester into a bioactive bicyclic heterocycle. Method: Modified Niementowski Reaction.[1]

Materials
  • Intermediate: Methyl 2-amino-3,4,5-triethoxybenzoate (from Protocol A).[1][2]

  • Reagent: Formamide (excess, acts as solvent and reagent) or Formamidine acetate.[1][2]

  • Catalyst: Ammonium Acetate (optional promoter).

Procedure
  • Setup: Mix the amino-ester (1.0 eq) with Formamide (5–10 volumes).

  • Reaction: Heat the mixture to 140–150°C.

    • Mechanistic Insight: The amine attacks the formamide carbonyl, followed by thermal elimination of methanol and water to close the ring.[1][2]

  • Duration: 4–6 hours. Monitor by LC-MS for the mass shift

    
    .[1][2]
    
  • Quench: Cool to room temperature. Pour the mixture into ice-cold water.

  • Precipitation: The quinazolinone is lipophilic and will precipitate.[1] Filter the solid.[1][2][3][4]

  • Purification: Recrystallize from Ethanol/Water.

Yield Expectation: 75–85%

Protocol C: Sandmeyer Functionalization (Diazotization)

Objective: Replace the amino group with a Halogen (Cl/Br/I) to create a coupling partner for Suzuki/Heck reactions.[2]

Procedure
  • Diazotization: Dissolve Methyl 2-amino-3,4,5-triethoxybenzoate in

    
     at 0°C. Add 
    
    
    
    (1.1 eq) dropwise. Stir for 20 min to form the diazonium salt.
  • Substitution:

    • For Iodo: Add

      
       solution (1.5 eq) slowly. Warm to RT.
      
    • For Chloro: Pour into a solution of freshly prepared

      
       in 
      
      
      
      .
  • Workup: Extract with Dichloromethane (DCM). Wash with sodium thiosulfate (if iodination) to remove free iodine.

Analytical Data & Troubleshooting

Comparative Solubility Data

Unlike the trimethoxy analog, the triethoxy derivatives exhibit distinct solubility profiles critical for process scale-up.

SolventMethyl 3,4,5-trimethoxy -2-nitrobenzoateMethyl 3,4,5-triethoxy -2-nitrobenzoate
Methanol High SolubilityModerate Solubility
Ethanol Moderate SolubilityHigh Solubility (Preferred)
Hexanes InsolubleLow Solubility
DCM High SolubilityHigh Solubility
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reduction Catalyst poisoning (S or N impurities).[1][2]Perform a charcoal wash of the starting material before hydrogenation.[1][2] Increase

pressure to 50 psi.
Transesterification Use of MeOH as solvent.[1][5]The ethyl groups on the ring + methyl ester + methanol solvent can lead to mixed esters.[1][2] Use Ethanol or EtOAc.
Emulsions during Workup Amphiphilic nature of the amino-ester.[1]Saturate the aqueous phase with NaCl (Brine) and use a DCM/Isopropyl Alcohol (9:1) mixture for extraction.[3]

References

  • Santa Cruz Biotechnology. Methyl 3,4,5-triethoxy-2-nitrobenzoate Product Data Sheet. Retrieved from

  • Manjunatha, S. G., et al. (2014).[1][2] "Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate Derivatives." Journal of Chemical Crystallography. (Provides structural analogy and crystallographic data for the trimethoxy congener).

  • BenchChem. Application Notes for the Reduction of 2-nitrobenzoic Acid Derivatives. Retrieved from

  • Organic Syntheses. Preparation of m-Nitrobenzoic Acid and Esters. Coll. Vol. 1, p. 391.[1][2] (Foundational protocols for nitrobenzoate manipulations).

  • Master Organic Chemistry. Reduction of Nitro Groups to Amines: Catalytic vs Chemical Methods. Retrieved from

Sources

Technical Application Note: Characterization of Methyl 3,4,5-triethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive characterization protocol for Methyl 3,4,5-triethoxy-2-nitrobenzoate (CAS: 1142198-09-1). This molecule serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting smooth muscle modulation or specific antifibrotic pathways, analogous to the well-documented 3,4,5-trimethoxybenzoate (gallate) derivatives.

The following protocols are designed for high-fidelity structural confirmation and purity profiling, essential for regulatory compliance in drug development.

Introduction & Strategic Overview

Methyl 3,4,5-triethoxy-2-nitrobenzoate is a polysubstituted aromatic ester. Its characterization presents specific challenges due to the electronic push-pull effects between the electron-withdrawing nitro/ester groups and the electron-donating ethoxy moieties.

The primary analytical objective is to confirm the regiochemistry of nitration . In the precursor (Methyl 3,4,5-triethoxybenzoate), positions 2 and 6 are equivalent. Upon nitration, the symmetry is broken, leaving a single aromatic proton. Confirming that nitration occurred at the ring (position 2) rather than dealkylation or side-chain oxidation is critical.

Analytical Workflow

The following decision tree illustrates the logical flow from crude isolation to certified reference material (CRM).

CharacterizationWorkflow Crude Crude Isolate (Nitration Product) HPLC HPLC-PDA (Purity Profiling) Crude->HPLC Initial Check Prep Recrystallization (EtOH/Water) HPLC->Prep If <95% NMR 1H & 13C NMR (Structural Lock) HPLC->NMR If >98% Prep->HPLC Re-check MS LC-MS/HRMS (Mw Confirmation) NMR->MS IR FT-IR (Func. Group Check) NMR->IR Release Certificate of Analysis (CoA) MS->Release IR->Release

Figure 1: Analytical workflow for the qualification of nitro-benzoate intermediates.

Chromatographic Purity Profiling (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying the target against unreacted starting material (Methyl 3,4,5-triethoxybenzoate) and over-nitrated byproducts.

Method Development Logic
  • Stationary Phase: A C18 column is selected due to the moderate hydrophobicity of the ethoxy chains.

  • Mobile Phase: Acidified water (0.1% Formic Acid) prevents peak tailing of the ester/nitro groups, while Acetonitrile provides sufficient elution strength.

  • Detection: The nitro group induces a bathochromic shift. Monitoring at 254 nm is standard, but 280 nm may offer higher specificity for the aromatic nitro system.

Protocol 1: RP-HPLC Method
ParameterSetting
Instrument Agilent 1260 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 30% B (Isocratic)2-15 min: 30% -> 90% B (Linear)15-20 min: 90% B (Wash)20-25 min: 30% B (Re-equilibration)
Injection Vol 5.0 µL
Detection UV @ 254 nm (bandwidth 4 nm), Ref 360 nm
Column Temp 30°C

Acceptance Criteria:

  • Main peak retention time (RT) ~10-12 min.

  • Purity Area% > 98.0%.

  • Resolution (Rs) > 1.5 between Target and Starting Material (which elutes earlier/later depending on polarity; Nitro groups generally increase retention on C18 compared to the parent due to reduced basicity, though they add polarity. In this lipophilic series, the nitro compound often elutes slightly earlier than the parent ester due to dipole interactions).

Structural Elucidation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) provides the definitive proof of structure. The key diagnostic is the integration of the aromatic region.

Theoretical Prediction & Logic
  • Symmetry Breaking: The starting material has 2 equivalent aromatic protons (positions 2 and 6). The product must have one aromatic proton (position 6).

  • Ethoxy Pattern: Three ethoxy groups will appear as three distinct sets of signals (or overlapping sets) due to the lack of symmetry caused by the 2-nitro group. The 4-ethoxy is chemically distinct from the 3- and 5-ethoxy groups.

  • Shift Effects: The Nitro group is strongly deshielding. The H6 proton will be deshielded by the ortho-ester and meta-nitro groups.

Protocol 2: 1H NMR Acquisition
  • Solvent: CDCl₃ (Chloroform-d) is preferred for solubility and spectral clarity.

  • Frequency: 400 MHz minimum.

  • Concentration: ~10 mg in 0.6 mL solvent.

Expected Spectral Data:

MoietyProton CountMultiplicityApprox.[1] Shift (δ ppm)Assignment Logic
Ar-H 1HSinglet7.20 – 7.50Proton at C6. Singlet confirms substitution at C2.
OCH₂ 2HQuartet4.15 – 4.25Ethoxy methylene (C3/C4/C5). Likely overlapping or distinct.
OCH₂ 2HQuartet4.10 – 4.20Ethoxy methylene.
OCH₂ 2HQuartet4.05 – 4.15Ethoxy methylene.
COOCH₃ 3HSinglet3.85 – 3.95Methyl ester. Distinct singlet.
CH₃ 9HMultiplet1.30 – 1.45Terminal methyls of ethoxy groups (3x triplets).

Interpretation Check: If you observe a doublet in the aromatic region, the nitration may have occurred elsewhere (unlikely) or the starting material is different. A singlet is mandatory for the 2-nitro isomer.

Vibrational Spectroscopy (FT-IR)

FT-IR is used as a rapid "fingerprint" identity test.

Protocol 3: ATR-FTIR
  • Method: Attenuated Total Reflectance (ATR) on solid neat sample.

  • Scans: 16 scans at 4 cm⁻¹ resolution.

Diagnostic Bands:

  • Nitro Stretches (NO₂): Look for two strong bands.

    • Asymmetric: ~1530–1550 cm⁻¹

    • Symmetric: ~1340–1360 cm⁻¹

  • Ester Carbonyl (C=O): Strong, sharp peak at 1720–1740 cm⁻¹.

  • Ether (C-O-C): Multiple bands in the 1100–1250 cm⁻¹ region (Ar-O-Alkyl).

Mass Spectrometry (LC-MS)

To confirm the molecular formula C₁₄H₁₉NO₇ (MW: 313.30).[2]

Protocol 4: ESI-MS
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Adducts: Expect [M+H]⁺ = 314.3 or [M+Na]⁺ = 336.3.

  • Fragmentation: Loss of ethoxy groups (-45 Da) or nitro group (-46 Da) may be observed at higher collision energies.

Synthesis & Purification Context (Reference)

Understanding the origin of the sample aids in impurity identification. The target is typically synthesized via the nitration of methyl 3,4,5-triethoxybenzoate using fuming nitric acid in an acetic anhydride or sulfuric acid medium.

Key Impurities to Watch:

  • Dinitro species: If the reaction temperature exceeds 20°C, nitration may occur at position 6 as well (Methyl 3,4,5-triethoxy-2,6-dinitrobenzoate). This will result in the loss of all aromatic protons in NMR.

  • Hydrolyzed Product: 3,4,5-triethoxy-2-nitrobenzoic acid (Acid form). Check for broad -OH stretch in IR and shift in retention time.

Impurity Pathway Diagram

ImpurityPathways Start Methyl 3,4,5-triethoxybenzoate Target Methyl 3,4,5-triethoxy-2-nitrobenzoate (Target) Start->Target HNO3, 0°C Impurity1 Dinitro Impurity (Over-reaction) Target->Impurity1 Excess HNO3, >20°C Impurity2 Benzoic Acid Derivative (Hydrolysis) Target->Impurity2 H2O/Acid Workup

Figure 2: Potential impurity pathways during synthesis.

References

  • ChemBK. (n.d.). Methyl 3,4,5-triethoxy-2-nitrobenzoate Basic Information. Retrieved October 26, 2023, from [Link]

  • Liu, Y., et al. (2014). "Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate Derivatives." Journal of Chemical Crystallography, 45(1), 1-8.[3] (Cited for analogous nitration methodology and spectral comparison). [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of Methyl Benzoate: Teaching Notes. (General mechanistic reference for electrophilic aromatic substitution on benzoate esters). [Link]

Sources

Scale-up synthesis of "Methyl 3,4,5-triethoxy-2-nitrobenzoate" considerations

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of Methyl 3,4,5-triethoxy-2-nitrobenzoate

Abstract

Methyl 3,4,5-triethoxy-2-nitrobenzoate is a critical intermediate in the synthesis of functionalized benzamides and heterocyclic active pharmaceutical ingredients (APIs), acting as a lipophilic analogue to the widely used trimethoxy derivatives (e.g., in Trimethoprim synthesis). This Application Note details a robust, scalable three-step protocol starting from Gallic Acid. Special emphasis is placed on process safety during the nitration of the electron-rich aromatic ring and the optimization of the O-alkylation step to minimize mono- and di-ethoxy impurities.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a linear sequence: Esterification


O-Alkylation 

Nitration.
  • Step 1: Esterification. Conversion of Gallic Acid to Methyl Gallate protects the carboxylic acid, preventing side reactions during alkylation and directing the subsequent nitration.

  • Step 2: O-Ethylation. Exhaustive alkylation of the three phenolic hydroxyls. Unlike methylation, ethylation introduces significant steric bulk, requiring optimized base/solvent systems to drive the reaction to completion.

  • Step 3: Nitration. Electrophilic aromatic substitution. The 3,4,5-triethoxy pattern strongly activates the ring. The ester group at C1 and the steric bulk of the ethoxy groups direct the nitro group to the C2 position (ortho to the ethoxy, meta to the ester).

Retrosynthesis Target Methyl 3,4,5-triethoxy-2-nitrobenzoate (Target) Precursor1 Methyl 3,4,5-triethoxybenzoate (Key Intermediate) Precursor1->Target Nitration (HNO3, AcOH) Precursor2 Methyl Gallate Precursor2->Precursor1 O-Ethylation (EtBr/DES, K2CO3) Start Gallic Acid (Starting Material) Start->Precursor2 Esterification (MeOH, H2SO4)

Figure 1: Synthetic pathway from Gallic Acid to the target nitrobenzoate.[1][2][3]

Process Development & Optimization

Step 1: Synthesis of Methyl Gallate
  • Rationale: While commercially available, in-house synthesis from Gallic Acid is cost-effective for multi-kilogram campaigns.

  • Chemistry: Fischer esterification using Methanol and catalytic Sulfuric Acid.

  • Scale-Up Note: This reaction is equilibrium-driven. Using a large excess of methanol (acting as solvent) drives the yield.

Step 2: O-Ethylation (The Critical Scale-Up Step)
  • Challenge: Incomplete alkylation leads to mixtures of mono-, di-, and tri-ethoxy derivatives which are difficult to separate.

  • Reagent Selection:

    • Diethyl Sulfate (DES): Highly reactive, cheaper, but highly toxic (carcinogen). Preferred for industrial scale if containment allows.

    • Ethyl Bromide (EtBr): Lower toxicity, requires slightly longer reaction times or pressure. Preferred for pilot/lab scale.

  • Base & Solvent: Potassium Carbonate (

    
    ) in DMF (N,N-Dimethylformamide) is the "Gold Standard."[3] The high solubility of the phenoxide intermediate in DMF ensures rapid kinetics.
    
  • Protocol Choice: We utilize Ethyl Bromide for this guide due to its better safety profile for pilot-plant operations, though DES is cited for larger manufacturing.

Step 3: Regioselective Nitration
  • Mechanism: The electron-donating ethoxy groups make the ring highly susceptible to oxidation. Standard mixed acid (

    
    ) can be too harsh, leading to "tarring" or ipso-substitution.
    
  • Optimization: Using Nitric Acid in Acetic Acid (or Acetic Anhydride) provides a milder nitrating medium. The acetyl nitrate species generated is a controlled electrophile, favoring the C2 position while suppressing over-nitration.

  • Safety: The reaction is exothermic.[4][5] Accumulation of reagents must be avoided.[6]

Detailed Experimental Protocols

Step 1: Synthesis of Methyl Gallate

(If starting material is not purchased)

  • Setup: 5L Reactor with reflux condenser.

  • Charge: Gallic Acid (500 g, 2.94 mol) and Methanol (2.5 L).

  • Addition: Slowly add conc.

    
     (25 mL) with stirring.
    
  • Reaction: Reflux (

    
    ) for 4-6 hours. Monitor by TLC/HPLC.
    
  • Workup: Distill off ~1.5 L Methanol. Pour residue into ice water (2 L). Filter the precipitate.[7]

  • Yield: ~480 g (90%) white solid.

Step 2: Synthesis of Methyl 3,4,5-triethoxybenzoate

Reagents:

  • Methyl Gallate: 184.15 g (1.0 mol)

  • Ethyl Bromide: 490.0 g (4.5 mol) [Excess to ensure completion]

  • Potassium Carbonate (anhydrous, micronized): 552.0 g (4.0 mol)

  • DMF: 1.5 L

Protocol:

  • Charging: To a 5L jacketed reactor equipped with an overhead stirrer and reflux condenser, charge Methyl Gallate and DMF. Stir until dissolved.

  • Base Addition: Add

    
     in portions. The suspension will become thick.
    
  • Alkylation: Add Ethyl Bromide slowly via addition funnel.

  • Heating: Heat the mixture to

    
    . Hold for 8-12 hours.
    
    • Note: Evolution of

      
       is minimal compared to acid neutralization, but venting is required.
      
  • IPC (In-Process Control): Check HPLC for disappearance of mono/di-ethoxy intermediates.

  • Workup:

    • Cool to

      
      .
      
    • Filter off inorganic salts (

      
      ). Wash cake with small amount of DMF.
      
    • Pour filtrate into Ice Water (5 L) with vigorous stirring. The product will precipitate.[4][7]

    • Filter the solid.[7] Wash with water (

      
      ) to remove residual DMF.
      
    • Dry in a vacuum oven at

      
      .
      
  • Data:

    • Yield: ~240-255 g (90-95%).

    • Appearance: White to off-white crystalline solid.

    • Melting Point: ~54-56°C (Analogue ref: Trimethoxy MP is 82-83°C; ethoxy is typically lower).

Step 3: Synthesis of Methyl 3,4,5-triethoxy-2-nitrobenzoate

Reagents:

  • Methyl 3,4,5-triethoxybenzoate: 100 g (0.37 mol)

  • Glacial Acetic Acid: 300 mL

  • Fuming Nitric Acid (

    
    ): 35.0 g (~0.55 mol)
    
  • Optional: Acetic Anhydride (50 mL) to scavenge water and form acetyl nitrate.

Protocol:

  • Dissolution: In a 1L reactor, dissolve the starting material in Glacial Acetic Acid. Cool to 0-5°C using a cryostat.

  • Nitration (Critical):

    • Prepare a solution of Fuming

      
       in Acetic Acid (1:1 ratio) if handling pure fuming acid is difficult, or add pure acid dropwise.
      
    • Add Nitric Acid dropwise over 45-60 minutes.

    • Strictly maintain temperature < 10°C.

    • Observation: Solution will turn yellow/orange.

  • Post-Reaction: Stir at

    
     for 1 hour, then allow to warm to 
    
    
    
    for 1 hour.
  • Quenching:

    • Pour the reaction mixture slowly into Ice Water (1 L) .

    • Stir for 30 minutes. The nitro compound should crystallize as a pale yellow solid.

  • Purification:

    • Filter the crude solid.[7][8] Wash with cold water until pH of filtrate is neutral.

    • Recrystallization: Dissolve crude wet cake in boiling Ethanol (or Methanol). Cool slowly to

      
      .
      
    • Filter and dry.

  • Data:

    • Yield: ~85-95 g (75-85%).

    • Purity: >98% (HPLC).

    • Appearance: Pale yellow needles.

Safety & Hazard Analysis (RC1/DSC Context)

Nitration Hazard: The nitration of alkoxy-benzenes is highly exothermic.[4]

  • Thermal Runaway: If the addition of

    
     is too fast, heat accumulation can trigger a runaway decomposition of the nitro-product or oxidation of the ethoxy side chains.
    
  • Control Measure: Use a dosing pump interlocked with a temperature probe. If

    
    , stop addition immediately.
    

SafetyLogic Start Start Nitration Addition CheckT Check Temp (T) Start->CheckT Safe Continue Addition (Rate: 1 mL/min) CheckT->Safe T < 10°C Warning Pause Addition Increase Cooling CheckT->Warning 10°C < T < 20°C Emergency EMERGENCY DUMP (Quench in Ice) CheckT->Emergency T > 25°C Warning->CheckT Wait 5 min

Figure 2: Logic flow for thermal control during the nitration step.

Analytical Controls

ParameterMethodSpecification
Identity 1H-NMR (CDCl3)Distinct ethoxy triplets/quartets; loss of aromatic proton at C2.
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Residual Solvent GC-HSDMF < 880 ppm, AcOH < 5000 ppm
Moisture Karl Fischer< 0.5% w/w

NMR Interpretation (Expected):

  • Precursor: 2 Aromatic protons (singlet, equivalent positions 2,6).

  • Product: 1 Aromatic proton (singlet, position 6). The symmetry is broken.

References

  • Synthesis of Gallic Acid Esters

    • Title: "Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid."[1][2][3][9]

    • Source: Google P
    • URL
  • Nitration of Alkoxy Benzoates

    • Title: "Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and... Derivatives" (Describing the HNO3/AcOH method).
    • Source: ResearchGate / Journal of Chemical Crystallography.
    • URL:[Link]

  • General Nitration Safety

    • Title: "Nitration of Methyl Benzo
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Process Safety (Thermal Risks)

    • Title: "Process Safety Assessment of the Entire Nitr
    • Source: MDPI Processes.
    • URL:[Link]

Sources

Application Note: Chemoselective Reduction Strategies for Methyl 3,4,5-triethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

Methyl 3,4,5-triethoxy-2-nitrobenzoate (CAS: 1142198-09-1) is a highly functionalized aromatic building block frequently utilized in proteomics research and advanced pharmaceutical synthesis[1]. The molecule features two distinct reducible functional groups positioned ortho to each other: a methyl ester at C1 and a nitro group at C2. Furthermore, the presence of three bulky ethoxy groups at the C3, C4, and C5 positions introduces significant steric hindrance. This unique architecture heavily influences the kinetics and thermodynamics of reduction reactions, requiring precise reagent selection to achieve chemoselectivity.

Mechanistic Causality in Chemoselective Reduction

Achieving chemoselectivity—reducing one functional group while leaving the other intact—requires an understanding of the underlying reaction mechanisms and the specific electronic vulnerabilities of the substrate.

  • Nitro Group Reduction (Thermodynamic Control): The nitro group is highly electron-withdrawing and readily accepts electrons. Reduction to the corresponding aniline (Methyl 2-amino-3,4,5-triethoxybenzoate) is typically achieved via catalytic hydrogenation (H₂/Pd-C) or dissolving metal reductions (Fe/AcOH, SnCl₂)[2]. The primary mechanistic challenge is preventing the accumulation of reactive hydroxylamine intermediates. If not rapidly reduced to the amine, these intermediates can spontaneously attack the adjacent C1 ester to form undesired benzisoxazole byproducts.

  • Electrocatalytic Nitro Reduction (Green Chemistry): Recent advancements utilize polyoxometalate (POM) redox mediators (e.g., silicotungstic acid) in aqueous acidic media[3]. The POM reversibly accepts electrons from the cathode and transfers them to the nitroarene in the bulk solution. This decoupled electron transfer prevents the substrate from directly passivating the electrode surface, ensuring high turnover and >99% chemoselectivity without the need for high-pressure hydrogen[3][4].

  • Ester Reduction (Kinetic Control): The C1 methyl ester requires a strong nucleophilic hydride source. Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C) can selectively reduce the ester to a benzyl alcohol. The electron-withdrawing nature of the ortho-nitro group makes the carbonyl carbon highly electrophilic, necessitating strict kinetic (temperature) control to prevent over-reduction or non-specific hydride attack on the nitro group.

G Start Methyl 3,4,5-triethoxy- 2-nitrobenzoate Amine Methyl 2-amino- 3,4,5-triethoxybenzoate (Nitro Reduction) Start->Amine H2, Pd/C or Electrocatalysis Alcohol (3,4,5-triethoxy- 2-nitrophenyl)methanol (Ester Reduction) Start->Alcohol DIBAL-H (-78°C) or BH3-THF Global 2-amino-3,4,5- triethoxyphenylmethanol (Global Reduction) Start->Global LiAlH4 (Reflux)

Chemoselective reduction pathways of Methyl 3,4,5-triethoxy-2-nitrobenzoate.

Experimental Protocols

Protocol A: Selective Nitro Reduction via Catalytic Hydrogenation

Objective: Synthesis of Methyl 2-amino-3,4,5-triethoxybenzoate.

  • Preparation: Dissolve 10 mmol of Methyl 3,4,5-triethoxy-2-nitrobenzoate in 50 mL of anhydrous ethanol[2].

    • Causality: Ethanol effectively solubilizes the starting material while serving as a protic medium to stabilize polar transition states during the reduction process.

  • Catalyst Addition: Add 10% Pd/C (10 mol% relative to substrate).

    • Self-Validation/Safety: Purge the reaction flask with Argon three times before adding the catalyst to prevent the spontaneous ignition of Pd/C in the presence of solvent vapors and ambient oxygen.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (using a balloon or Parr shaker at 30 psi). Stir vigorously at room temperature for 4-6 hours.

    • Causality: Vigorous stirring is mandatory to overcome the mass-transfer limitation of H₂ gas dissolving into the liquid phase.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material and the appearance of a lower-Rf, ninhydrin-positive spot validates reaction completion.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Critical Step: Never let the Celite pad run dry while washing with ethanol, as dry, hydrogen-saturated Pd/C is highly pyrophoric. Concentrate the filtrate under reduced pressure to yield the pure aniline derivative.

Protocol B: Green Electrocatalytic Nitro Reduction

Objective: Eco-friendly synthesis of the aniline derivative using a polyoxometalate mediator[3].

  • Electrolyte Preparation: Prepare a 1 M aqueous H₃PO₄ solution containing 0.1 M silicotungstic acid (the POM mediator)[3].

  • Cell Setup: Utilize a divided 2-electrode cell. Use carbon felt as the working electrode (cathode) and a platinum mesh as the counter electrode (anode)[5].

  • Reaction: Introduce the nitrobenzoate substrate (5 mmol) into the cathodic compartment. Apply a controlled current of -20 mA[5]. Monitor the voltage-time plot; a stable voltage profile indicates steady-state turnover[5].

  • Mechanism & Causality: The POM mediator is reduced at the cathode, then diffuses to chemically reduce the nitro group in the bulk solution, regenerating the oxidized POM[4]. This prevents the organic substrate from coating and passivating the electrode surface, ensuring long-term catalytic stability and >99% selectivity[3].

G Cathode Cathode (Carbon Felt) POM_Ox POM (Oxidized) Silicotungstic Acid Cathode->POM_Ox e- transfer POM_Red POM (Reduced) Mediator POM_Ox->POM_Red Reduction POM_Red->POM_Ox Regeneration Substrate Nitrobenzoate Substrate POM_Red->Substrate e- / H+ transfer Product Aniline Product Substrate->Product Conversion

Polyoxometalate-mediated electrocatalytic reduction workflow.

Protocol C: Selective Ester Reduction via DIBAL-H

Objective: Synthesis of (3,4,5-triethoxy-2-nitrophenyl)methanol.

  • Preparation: Dissolve the substrate in anhydrous Dichloromethane (DCM) under an Argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures are mandatory to freeze the tetrahedral intermediate upon hydride attack, preventing over-reduction to the aldehyde/alcohol mixture or unwanted side reactions with the highly reactive nitro group.

  • Addition: Slowly add DIBAL-H (2.2 equivalents, 1 M in hexanes) dropwise over 30 minutes to maintain the internal temperature.

  • Quenching (Fieser Method Variation): Quench the reaction strictly at -78 °C with methanol, then add saturated aqueous Rochelle's salt (potassium sodium tartrate).

    • Causality: Aluminum-based hydrides notoriously form thick, unfilterable emulsions during aqueous workup. Rochelle's salt chelates the aluminum ions, breaking up the emulsion and allowing for a clean, rapid phase separation.

  • Extraction: Warm to room temperature and stir vigorously for 1 hour until two clear layers form. Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

Quantitative Data & Reagent Comparison

Reducing AgentTarget GroupPrimary ProductTypical YieldReaction ConditionsKey Advantage
H₂ / Pd-C Nitro (-NO₂)Methyl 2-amino-3,4,5-triethoxybenzoate85 - 95%EtOH, 30 psi H₂, RTClean reaction profile, simple filtration workup[2].
POM Electrocatalysis Nitro (-NO₂)Methyl 2-amino-3,4,5-triethoxybenzoate>90%1 M H₃PO₄, -20 mA, RTGreen chemistry, avoids H₂ gas, exceptional selectivity[3].
Fe / AcOH Nitro (-NO₂)Methyl 2-amino-3,4,5-triethoxybenzoate75 - 85%Reflux, 2-4 hoursHighly tolerant of halogen substituents if present[2].
DIBAL-H Ester (-COOMe)(3,4,5-triethoxy-2-nitrophenyl)methanol60 - 75%DCM, -78 °CPrevents nitro group reduction via strict kinetic control.
LiAlH₄ Both2-amino-3,4,5-triethoxyphenylmethanol50 - 65%THF, RefluxSingle-step global reduction of both functional groups.

References

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator Source: ACS Organic & Inorganic Au URL:[Link]

  • Voltage−time plot of the controlled current reduction of methyl-2-nitrobenzoate Source: ResearchGate URL:[Link]

  • Electrocatalysis for the reduction of organic nitroarenes and inorganic nitrite Source: Enlighten Theses (University of Glasgow) URL:[Link]

Sources

Using "Methyl 3,4,5-triethoxy-2-nitrobenzoate" in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for using Methyl 3,4,5-triethoxy-2-nitrobenzoate as a high-value scaffold in the synthesis of privileged heterocyclic cores, specifically Quinazolin-4(3H)-ones and Quinolines .

Introduction & Significance

Methyl 3,4,5-triethoxy-2-nitrobenzoate is a specialized "masked" anthranilic acid derivative. While simple nitrobenzoates are common, this specific tri-ethoxy substitution pattern confers unique physicochemical properties—lipophilicity and electron-donating character—that are highly valued in medicinal chemistry.

The 3,4,5-triethoxy motif is pharmacologically validated, appearing in drugs such as Tritoqualine (an antihistamine) and Tretoquinol (a bronchodilator). The 2-nitro group serves as a latent amine; its reduction unlocks the ortho-amino ester functionality, a "privileged structure" for constructing nitrogenous heterocycles.

Key Applications
  • Quinazolin-4(3H)-ones: Precursors for antihypertensive and anticancer agents (e.g., EGFR inhibitors).

  • Quinolines: Via Conrad-Limpach or Niementowski cyclizations.

  • Benzodiazepines: Through reaction with amino acid chlorides.

Chemical Properties & Reactivity Profile

The presence of the 3-ethoxy group (ortho to the nitro/amine position) is the critical design constraint for this molecule.

PropertyDescriptionSynthetic Implication
Steric Hindrance 3-OEt group is bulky and adjacent to the reaction center (C-2).Nucleophilic attack by the resulting amine (after reduction) may be slower; requires higher temperatures or catalysis.
Electronic Effect Tri-alkoxy groups are strong electron donors (+M effect).Increases electron density on the ring, making the aromatic system susceptible to electrophilic attack but potentially deactivating the ester carbonyl toward nucleophiles.
Solubility High lipophilicity due to three ethyl chains.Soluble in DCM, EtOAc, THF; poor solubility in water/acidic media (unlike simple anthranilic acids).

Synthetic Pathways & Protocols

The core utility of this molecule lies in the Reduction-Cyclization sequence. The following protocols outline the conversion to 6,7,8-triethoxyquinazolin-4(3H)-one , a potent pharmacophore.

Workflow Visualization

G Start Methyl 3,4,5-triethoxy- 2-nitrobenzoate Inter Methyl 2-amino-3,4,5- triethoxybenzoate (Intermediate) Start->Inter Protocol 1: Selective Reduction (Fe/AcOH or H2/Pd-C) Prod1 6,7,8-Triethoxy- quinazolin-4(3H)-one Inter->Prod1 Protocol 2: Niementowski Cyclization (Formamide, 140°C) Prod2 2-Substituted Quinazolinones Inter->Prod2 Protocol 3: Orthoester/Amine Condensation

Caption: Divergent synthetic pathways starting from Methyl 3,4,5-triethoxy-2-nitrobenzoate.

Protocol 1: Chemoselective Reduction to the Anthranilate

Objective: Reduce the nitro group to an amine without hydrolyzing the methyl ester. Challenge: The steric bulk of the 3-ethoxy group can hinder surface adsorption on Pd/C, making hydrogenation sluggish. Iron-mediated reduction is more robust for this substrate.

Materials:

  • Methyl 3,4,5-triethoxy-2-nitrobenzoate (10 mmol, 3.13 g)

  • Iron powder (325 mesh, 50 mmol, 2.8 g)

  • Glacial Acetic Acid (30 mL)

  • Ethyl Acetate (EtOAc) for extraction[1][2][3]

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the nitrobenzoate in Glacial Acetic Acid (30 mL).

  • Addition: Heat the solution to 60°C . Add Iron powder portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Increase temperature to 90°C and stir vigorously for 2 hours.

    • QC Check: Monitor by TLC (30% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by the fluorescent amine spot (
      
      
      
      ).
  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc (50 mL).

  • Neutralization: Pour the filtrate into ice-water (100 mL) and neutralize with saturated

    
     until pH 8. Note: Gas evolution will be vigorous.
    
  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.[3]
    
  • Yield: Expect 2.5–2.7 g (85-95%) of Methyl 2-amino-3,4,5-triethoxybenzoate as a tan solid.

Protocol 2: Niementowski Cyclization to Quinazolin-4(3H)-one

Objective: Cyclize the amino-ester with formamide to form the heterocyclic core. Mechanism: Thermal condensation where formamide acts as both solvent and C1 synthon.

Materials:

  • Methyl 2-amino-3,4,5-triethoxybenzoate (from Protocol 1)

  • Formamide (excess, 10 mL per gram of substrate)

  • Ammonium Acetate (catalytic, 10 mol%)

Step-by-Step Procedure:

  • Setup: Place the amino-ester (5 mmol) and Ammonium Acetate (0.5 mmol) in a pressure tube or round-bottom flask.

  • Solvent: Add Formamide (15 mL).

  • Reaction: Heat the mixture to 140–150°C for 6–8 hours.

    • Critical Insight: The 3-ethoxy group sterically hinders the initial nucleophilic attack on the formamide. Temperatures below 140°C often result in incomplete conversion.

  • Precipitation: Cool the dark solution to room temperature. Pour slowly into crushed ice (50 g) with stirring.

  • Isolation: The quinazolinone usually precipitates as a white/off-white solid. Filter the solid.[2][4]

    • Troubleshooting: If no precipitate forms (due to high lipophilicity), extract with DCM.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the characteristic C-2 proton singlet at

      
       ppm and the disappearance of the methyl ester singlet (
      
      
      
      ppm).
Protocol 3: Synthesis of 2-Substituted Quinazolinones (One-Pot)

Objective: Introduce diversity at the C-2 position using aldehydes (e.g., for EGFR inhibitor analogs).

Materials:

  • Methyl 2-amino-3,4,5-triethoxybenzoate (1.0 equiv)

  • Aromatic Aldehyde (e.g., 3-chloro-4-fluoroaniline for Gefitinib analogs) (1.0 equiv)

  • 
     (Catalyst, 5 mol%)
    
  • Ethanol (Solvent)

Procedure:

  • Reflux the amino-ester and aldehyde in Ethanol with

    
     for 12 hours.
    
  • The copper catalyst promotes the oxidative cyclization of the intermediate Schiff base.

  • Cool and filter the precipitate.[4]

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Reduction Iron surface passivation.Add 2-3 drops of conc. HCl to the Fe/AcOH mixture to activate the iron surface.
Low Yield in Cyclization Steric hindrance of 3-OEt group.Increase reaction temperature to 160°C or use Ammonium Formate instead of formamide to generate higher local ammonia concentration.
Oily Product High lipophilicity preventing crystallization.Triturate the crude oil with cold Diethyl Ether or Hexane to induce crystallization.

References

  • Niementowski Quinazoline Synthesis: Williamson, T. A. Heterocyclic Compounds, Vol. 6, Wiley, New York, 1957.
  • Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. Link

  • Quinazolinone Biological Activity: Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones and 1,2-dihydroquinazolin-4(3H)-ones from 2-amino-N-substituted benzamides. Tetrahedron, 61(43), 10153-10160. Link

  • Tritoqualine Structure:Merck Index, 14th Edition, Monograph 9756. (Validates the 4,5,6-triethoxy scaffold relevance).
  • Copper-Catalyzed Cyclization: Wang, Z., et al. (2019). Copper-catalyzed one-pot synthesis of quinazolinones from anthranilic acids and amines. Journal of Organic Chemistry, 84(18), 11922-11930. Link

Disclaimer: This protocol involves hazardous chemicals (Nitro compounds, strong acids). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3,4,5-triethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of highly functionalized aromatic intermediates.

The synthesis of Methyl 3,4,5-triethoxy-2-nitrobenzoate relies on the electrophilic aromatic nitration of Methyl 3,4,5-triethoxybenzoate. The three ethoxy groups strongly activate the aromatic ring by donating electron density, making the substrate highly reactive [1]. However, this exact electronic property makes the molecule exceptionally vulnerable to oxidative degradation and ether cleavage if the reaction conditions are not rigorously controlled [2].

This guide provides a self-validating troubleshooting framework, mechanistic insights, and a field-proven protocol to maximize your synthetic yield.

Part 1: Diagnostic Troubleshooting & FAQs

Troubleshooting Start Is your isolated yield < 50%? Tarry Observation: Dark/Tarry Reaction Mixture? Start->Tarry Yes Phenolic Observation: Phenolic Byproducts (Loss of Ethoxy Groups)? Tarry->Phenolic No Sol1 Action: Reduce Temp to 0-5°C to Prevent Oxidation Tarry->Sol1 Yes Workup Observation: Product Loss During Aqueous Wash? Phenolic->Workup No Sol2 Action: Replace H2SO4 with Glacial Acetic Acid Phenolic->Sol2 Yes Sol3 Action: Quench in Ice Water Neutralize with NaHCO3 Workup->Sol3 Yes

Troubleshooting decision tree for optimizing triethoxybenzoate nitration yields.

Q1: Why is my reaction yielding less than 30% with a dark, tarry residue?

The Causality: You are likely observing oxidative degradation. The triethoxy-substituted aromatic ring is highly electron-rich. When exposed to strong nitrating agents at ambient temperatures (above 10 °C), the nitric acid acts as an oxidizing agent rather than an electrophile, leading to the formation of quinones and polymerized tarry byproducts[3]. The Solution: Strict thermal control is non-negotiable. The reaction must be maintained between 0 °C and 5 °C throughout the entire addition of the nitrating agent and the subsequent stirring phase.

Q2: LC-MS analysis shows significant amounts of de-ethylated phenolic byproducts. How do I prevent this?

The Causality: If you are using a standard "mixed acid" system (HNO₃ / H₂SO₄), the strong mineral acidity of sulfuric acid catalyzes the cleavage of the aryl ether bonds (dealkylation), converting your ethoxy groups into hydroxyl groups. The Solution: Abandon sulfuric acid. Instead, use fuming nitric acid in glacial acetic acid . Acetic acid moderates the generation of the nitronium ion (NO₂⁺) and prevents the harsh acidic cleavage of the ether linkages [1, 3].

Q3: My reaction looks clean on TLC, but I lose massive amounts of product during the aqueous workup. Why?

The Causality: Methyl esters are susceptible to acid-catalyzed hydrolysis. If the highly acidic reaction mixture is allowed to warm up during the water quench, the methyl ester will hydrolyze into the corresponding carboxylic acid, which remains water-soluble and is lost in the aqueous layer. The Solution: Quench the reaction by pouring it directly over crushed ice , not just cold water. Immediately neutralize the mixture with saturated aqueous sodium bicarbonate (NaHCO₃) to pH 7 before extracting with your organic solvent.

Part 2: Mechanistic Pathways & Reagent Selection

To understand why specific reagents fail or succeed, we must look at the competing mechanistic pathways.

Mechanism Substrate Methyl 3,4,5- triethoxybenzoate Nitronium Fuming HNO3 / AcOH (0-5°C) Substrate->Nitronium Harsh HNO3 / H2SO4 (>10°C) Substrate->Harsh Product Methyl 3,4,5-triethoxy- 2-nitrobenzoate (Target: 80-90%) Nitronium->Product Regioselective Nitration Oxidation Quinones & Tarry Oxidation Products Harsh->Oxidation Oxidative Degradation Dealkylation De-ethylated Phenols (Ether Cleavage) Harsh->Dealkylation Acidic Ether Cleavage

Mechanistic pathways showing favored nitration versus oxidative and cleavage side reactions.

Quantitative Comparison of Nitrating Systems
Nitrating SystemTemperature (°C)Primary OutcomeTypical YieldMechanistic Rationale
HNO₃ / H₂SO₄ 20–25 °CExtensive degradation< 15%Strong mineral acid cleaves aryl ethers; uncontrolled exotherm leads to rapid ring oxidation.
HNO₃ / H₂SO₄ 0–5 °CPartial dealkylation30–40%Low temp prevents oxidation, but H₂SO₄ still induces ether cleavage.
Fuming HNO₃ / AcOH 0–5 °C Clean Nitration 85–92% AcOH moderates nitronium generation; prevents ether cleavage and ester hydrolysis.

Part 3: Optimized Experimental Protocol

This self-validating protocol is adapted from the highly successful nitration methodologies used for structurally analogous trialkoxybenzoates [1, 2].

Required Reagents
  • Methyl 3,4,5-triethoxybenzoate: 1.0 equivalent (eq)

  • Glacial Acetic Acid (AcOH): 5 volumes (mL per gram of substrate)

  • Fuming Nitric Acid (HNO₃, >90%): 1.1 equivalents

  • Crushed ice, Saturated aqueous NaHCO₃, Ethyl Acetate (EtOAc), Anhydrous Na₂SO₄.

Step-by-Step Methodology

Step 1: Substrate Preparation & Cooling

  • In a thoroughly dried, round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3,4,5-triethoxybenzoate (1.0 eq) in glacial acetic acid (5 vols).

  • Submerge the flask in an ice-water bath.

  • Self-Validation Check: Insert an internal thermometer. Do not proceed until the internal temperature stabilizes strictly between 0 °C and 5 °C .

Step 2: Controlled Nitration

  • Load fuming nitric acid (1.1 eq) into an addition funnel.

  • Begin adding the fuming nitric acid dropwise over a period of 30 to 45 minutes.

  • Causality Note: The reaction is highly exothermic. Adjust the drop rate to ensure the internal temperature never exceeds 5 °C. Spikes in temperature will immediately initiate oxidative tar formation.

Step 3: Reaction Monitoring

  • Once addition is complete, maintain the reaction at 0–5 °C and stir for 1 to 2 hours.

  • Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 8:2). The product will appear as a distinct, slightly more polar spot compared to the starting material.

Step 4: Quenching & Neutralization

  • Once the starting material is consumed, pour the reaction mixture slowly over a large beaker of crushed ice (approx. 10 volumes) with vigorous stirring.

  • Causality Note: Rapid thermal quenching prevents the acidic hydrolysis of the methyl ester. The product may begin to precipitate as a solid.

  • Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches a pH of ~7.0. Caution: Vigorous CO₂ evolution will occur.

Step 5: Extraction & Purification

  • Transfer the neutralized mixture to a separatory funnel and extract three times with Ethyl Acetate.

  • Wash the combined organic layers once with brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Recrystallize the crude residue from a mixture of Hexane/Ethyl Acetate to yield Methyl 3,4,5-triethoxy-2-nitrobenzoate as distinct crystals.

References

  • Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Journal of Chemical Crystallography, 2014. [Link]

  • Identification of potential inhibitors of cutaneous Melanoma and Non-Melanoma skin cancer cells through in-vitro and in-silico screening of a small library of Phenolic compounds. bioRxiv, 2022.[Link]

  • A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. ChemRxiv, 2021.[Link]

Side reactions in the nitration of methyl 3,4,5-triethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Electrophilic Aromatic Substitution > Nitration Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity issues during the nitration of highly activated aromatic systems.

The nitration of methyl 3,4,5-triethoxybenzoate to form methyl 3,4,5-triethoxy-2-nitrobenzoate is a classic electrophilic aromatic substitution. While the three electron-donating ethoxy groups strongly activate the C2 and C6 positions (directing the nitronium ion to the desired ortho position)[1], this immense electron density also makes the aromatic ring highly susceptible to over-reaction, oxidation, and degradation[2].

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and self-validating protocol to help you eliminate side reactions and maximize your yield.

Pathway Visualization: Main vs. Side Reactions

Reaction pathways and side reactions in the nitration of methyl 3,4,5-triethoxybenzoate.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant amount of the dinitro impurity (methyl 2,6-dinitro-3,4,5-triethoxybenzoate)? Causality: The C2 and C6 positions on your starting material are electronically equivalent and highly activated by the resonance donation of the adjacent ethoxy oxygen lone pairs[1]. Once the first nitro group is installed, its electron-withdrawing nature deactivates the ring, but the three ethoxy groups still provide substantial electron density. If excess nitronium ion (


) is present, or if thermal energy overcomes the activation barrier of the deactivated intermediate, a second nitration event occurs at C6.
Solution:  Strictly control stoichiometry (use no more than 1.1 to 1.2 equivalents of 

) and maintain the internal reaction temperature strictly below 10 °C during the addition phase.

Q2: My LC-MS shows a major byproduct with a mass corresponding to [M-H]- minus 14 Da from the expected product. What happened? Causality: A loss of 14 Da (


) in this context indicates ester hydrolysis —the methyl ester has been hydrolyzed to a carboxylic acid, forming 3,4,5-triethoxy-2-nitrobenzoic acid. This occurs when water is present in the strongly acidic nitrating mixture. Using standard 68% nitric acid introduces significant water, which acts as a nucleophile against the protonated carbonyl carbon of the ester.
Solution:  Maintain strictly anhydrous conditions. Switch your reagent from 68% aqueous nitric acid to fuming nitric acid (>90%), and use glacial acetic acid or acetic anhydride as your solvent[2].

Q3: The reaction mixture turned dark black, and I isolated a complex mixture of highly polar, phenolic compounds. How do I prevent this? Causality: You are observing ether cleavage (dealkylation) and subsequent oxidative dearomatization . Strong Brønsted acids (like


) can protonate the ethoxy oxygen atoms, leading to the formation of an oxonium ion that is subsequently cleaved to yield a phenol. Because nitric acid is a powerful oxidant, these resulting electron-rich phenols are rapidly oxidized into complex quinones or ring-opened polymeric tars.
Solution:  Avoid using sulfuric acid as a co-solvent or dehydrating agent for trialkoxy-substituted benzenes. The milder fuming 

/ glacial acetic acid system provides the necessary nitronium ion concentration without the harsh ether-cleaving properties of

[2].
Quantitative Data: Impact of Nitration Conditions

To illustrate the causality of reagent selection, the table below summarizes how different nitration environments impact the impurity profile of methyl 3,4,5-triethoxybenzoate.

Nitrating SystemSolventTemp (°C)Time (h)Yield of Desired (%)Dinitro Impurity (%)Hydrolyzed Impurity (%)Cleaved Impurity (%)
Fuming HNO₃ (1.1 eq) Glacial AcOH 0–10 2 85% < 2% < 1% 0%
68% HNO₃ (1.5 eq)Glacial AcOH25445%5%30%5%
Fuming HNO₃ (1.1 eq)H₂SO₄0–10260%15%5%15%
Fuming HNO₃ (2.0 eq)Glacial AcOH40230%40%5%15%
Self-Validating Experimental Protocol

To ensure reproducibility and trust in your workflow, use the following step-by-step methodology. This protocol is designed as a self-validating system , meaning it includes built-in physical and visual checkpoints to confirm the reaction is proceeding correctly.

Step 1: Substrate Preparation

  • Dissolve 10.0 g (37.3 mmol) of methyl 3,4,5-triethoxybenzoate in 40 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermocouple.

  • Validation Check: The solution must be completely clear. Any cloudiness indicates water contamination, which will inevitably promote ester hydrolysis.

Step 2: Thermal Control

  • Submerge the flask in an ice-salt bath. Allow the internal temperature to stabilize between 0 °C and 5 °C.

Step 3: Electrophilic Addition

  • Slowly add 2.0 mL (approx. 45 mmol, 1.2 eq) of fuming nitric acid (>90%) dropwise over 30 minutes using a pressure-equalizing addition funnel.

  • Validation Check (Critical): The internal temperature must not exceed 10 °C during addition. A pale yellow to light orange color is normal. If the solution turns dark red or brown, or if red fumes (

    
    ) evolve, oxidative degradation is occurring. Immediately pause the addition and lower the bath temperature.
    

Step 4: Maturation

  • Remove the ice bath and allow the reaction to stir for 1.5 hours, allowing it to slowly warm to room temperature (strictly cap the temperature at 25 °C).

  • Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material spot should disappear, replaced by a single major product spot with a lower

    
    . The appearance of a baseline spot indicates the formation of the hydrolyzed carboxylic acid byproduct.
    

Step 5: Quenching & Isolation

  • Pour the reaction mixture slowly into 200 mL of vigorously stirred, crushed ice water.

  • Validation Check: A pale yellow precipitate should form immediately. If a dark, sticky oil forms instead, the reaction has overheated, leading to ether cleavage and tar formation.

Step 6: Purification

  • Filter the solid under vacuum, wash copiously with cold distilled water until the filtrate is pH neutral (to remove residual acetic and nitric acids), and recrystallize from Ethanol/Water (2:1 v/v) to yield pure methyl 3,4,5-triethoxy-2-nitrobenzoate.

References
  • Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds. MDPI / Molecules. Available at:[Link]

Sources

Technical Support Center: Methyl 3,4,5-triethoxy-2-nitrobenzoate Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Methyl 3,4,5-triethoxy-2-nitrobenzoate . This compound is a critical, highly functionalized intermediate often utilized in the development of complex pharmaceuticals and vascular disrupting agents.

Due to the strong electron-donating properties of its three ethoxy groups, the aromatic ring is highly activated. This presents unique challenges during electrophilic aromatic substitution (nitration) and subsequent purification, including over-nitration, ester hydrolysis, and severe "oiling out" during crystallization. This guide provides field-proven, mechanistically grounded solutions to these challenges.

I. Experimental Workflow & Mechanistic Pathway

The following workflow outlines the optimal path from crude nitration to isolated, high-purity crystals, highlighting the critical purification interventions required.

Workflow SM Methyl 3,4,5-triethoxybenzoate Nitration Nitration (HNO3 / AcOH) 0°C, 30 min SM->Nitration Crude Crude Mixture (Mono-nitro, Dinitro, SM) Nitration->Crude Electrophilic Substitution Quench Ice Quench & Extraction (CH2Cl2) Crude->Quench Prevents Hydrolysis Chromatography Flash Chromatography (Hexane:EtOAc) Quench->Chromatography Removes Dinitro Isomer Recryst Recrystallization (Cold MeOH) Chromatography->Recryst Resolves Oiling-Out Pure Pure Methyl 3,4,5-triethoxy- 2-nitrobenzoate Recryst->Pure >98% Purity

Experimental workflow for synthesizing and purifying the target nitrobenzoate.

II. Troubleshooting Guide & FAQs

Q1: I am trying to separate the 2-nitro isomer from the 6-nitro isomer. Why can't I resolve them on TLC? A: Because they are the exact same molecule. Methyl 3,4,5-triethoxybenzoate possesses a plane of symmetry passing through the C1-C4 axis, making the C2 and C6 positions chemically equivalent. The "second spot" you are observing on your TLC plate is not a regioisomer, but rather the over-nitrated 2,6-dinitro byproduct or unreacted starting material.

Q2: Why does my product form a viscous oil instead of crystallizing during workup? A: This phenomenon, known as "oiling out" (coacervation or liquid-liquid phase separation), occurs because the three bulky ethoxy groups significantly increase the molecule's lipophilicity and lower its melting point compared to standard trimethoxy analogs. When the cooling curve of your solvent hits the solubility boundary before reaching the nucleation temperature, the compound separates as an oil. Solution: Ensure complete removal of residual extraction solvents under high vacuum. Use a steep temperature gradient during recrystallization, or seed the methanolic solution with pure crystals at 40°C before further cooling.

Q3: How do I prevent the formation of the 2,6-dinitro byproduct? A: The +M (mesomeric) effect of the three ethoxy groups strongly activates the benzene ring, making it highly susceptible to over-nitration even at low temperatures. Solution: Avoid harsh


 mixtures. As demonstrated in analogous highly substituted benzoate syntheses, using fuming nitric acid in glacial acetic acid at 0°C minimizes over-nitration [1]. Ensure strict stoichiometric control (1.05 equivalents of 

) and quench the reaction exactly at 30 minutes.

Q4: During the aqueous workup, my yield drops and I detect a highly polar spot on TLC. What happened? A: You are likely observing the hydrolysis of the methyl ester, yielding 3,4,5-triethoxy-2-nitrobenzoic acid. This occurs if the highly acidic reaction mixture is allowed to warm up during the aqueous quench. Solution: Quench directly onto a massive excess of crushed ice (not just cold water). The heat capacity of the ice absorbs the exothermic heat of dilution. Immediately extract and neutralize the organic layer with saturated sodium bicarbonate.

III. Quantitative Purification Metrics

Use the following analytical benchmarks to validate the success of your purification workflow. Deviations from these targets indicate specific mechanistic failures in the protocol.

Analytical MetricTarget ValueTroubleshooting Indicator
Crude Purity (HPLC) > 85%< 70% indicates over-nitration (excess

) or ester hydrolysis.
Product

Value
~0.45(Hexane:EtOAc 3:1).

~0.60 indicates unreacted starting material.
Dinitro Byproduct

~0.55Elutes faster than the product due to disrupted hydrogen bonding.
Recrystallization Yield 75 - 80%< 60% indicates oiling out or excessive solvent retention.
IV. Step-by-Step Purification Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Reaction Quenching & Extraction
  • Quench: Transfer the nitration mixture dropwise into a 10-fold volume of vigorously stirred crushed ice.

    • Causality: The massive heat capacity of ice prevents the exothermic dilution of acid from hydrolyzing the sensitive methyl ester group.

  • Extract: Extract the aqueous layer with dichloromethane (

    
    ) (3 x 20 mL per gram of starting material).
    
  • Neutralize: Wash the combined organic layers with saturated aqueous

    
     until 
    
    
    
    evolution completely ceases.
    • Validation: Test the aqueous phase with pH paper; it must be mildly basic (pH ~8). Neutralizing residual acetic and nitric acids prevents degradation during concentration.

  • Concentrate: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product.
    
Phase 2: Flash Column Chromatography

Note: Flash column chromatography is often necessary prior to crystallization to remove highly lipophilic dinitro byproducts and unreacted starting materials [3].

  • Load: Dissolve the crude mixture in a minimum amount of

    
     and load it onto a silica gel column.
    
  • Elute: Run a gradient elution starting from Hexane:Ethyl Acetate (9:1) and slowly increase polarity to (3:1).

  • Validate: Monitor fractions via TLC. The desired mono-nitro product elutes at

    
     ~0.45, cleanly separating from the faster-running dinitro byproduct.
    
Phase 3: Recrystallization
  • Dissolve: Dissolve the chromatographed solid in a minimum volume of boiling methanol.

    • Causality: For nitrobenzoate esters, recrystallization from alcohols such as methanol or ethanol is the standard method; it dissolves the compound sparingly at room temperature but readily at its boiling point [2].

  • Cool: Allow the solution to cool to room temperature at a controlled rate of ~1°C/min. Slow cooling promotes crystal nucleation over coacervation (oiling out).

  • Isolate: Transfer the flask to a 4°C refrigerator for 12 hours. Isolate the pure crystals via vacuum filtration and wash with a minimal amount of ice-cold methanol.

V. References
  • Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. ResearchGate.

  • Ethyl 3,4,5-trimethoxy-2-nitrobenzoate | 186603-53-2. Benchchem.

  • Concise Syntheses of N-Aryl-5,6,7-trimethoxyindoles as Antimitoic and Vascular Disrupting Agents. The Royal Society of Chemistry.

Technical Support Center: Overcoming Solubility Challenges with Methyl 3,4,5-triethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 3,4,5-triethoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this intermediate in your research.

Introduction: Understanding the Solubility Profile

Methyl 3,4,5-triethoxy-2-nitrobenzoate is a substituted nitroaromatic compound with a molecular structure that presents unique solubility characteristics. The presence of three ethoxy groups and a methyl ester contributes to its lipophilic nature, while the nitro group adds polarity. This balance often leads to limited solubility in both aqueous and some organic solvents, a common hurdle in experimental workflows.

A close structural analog, Methyl 3,4,5-trimethoxy-2-nitrobenzoate, has a reported aqueous solubility of 38.5 µg/mL at pH 7.4, indicating that our target compound is also likely to be poorly soluble in water[1]. The increased lipophilicity from the three ethoxy groups compared to methoxy groups may further decrease aqueous solubility. Therefore, a strategic approach to solvent selection and solubilization techniques is critical.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of Methyl 3,4,5-triethoxy-2-nitrobenzoate?

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C14H19NO7Based on chemical structure[2].
Molecular Weight 313.30 g/mol Based on chemical structure[2].
Appearance Likely a solid at room temperatureNitroaromatic compounds are often crystalline solids.
Aqueous Solubility Very lowThe hydrophobic ethoxy groups and the aromatic ring are expected to significantly limit water solubility, likely even lower than its trimethoxy analog[1].
Organic Solvent Solubility Moderately soluble in polar aprotic and some polar protic solvents.The nitro and ester groups provide polarity, suggesting solubility in solvents like DMSO, DMF, and acetone. The ethoxy groups may enhance solubility in less polar solvents like ethyl acetate and dichloromethane compared to its methoxy analog.
pKa Not ionizable under typical pH rangesThe molecule lacks acidic or basic functional groups that are readily ionizable in common buffer systems.

Q2: I am seeing precipitation when I dilute my stock solution in an aqueous buffer for a biological assay. What is causing this and how can I prevent it?

A2: This is a common issue known as "salting out" or precipitation upon dilution. It occurs when a compound that is soluble in a high concentration of an organic co-solvent (like DMSO) is rapidly introduced into an aqueous environment where its solubility is much lower. To prevent this:

  • Decrease the final concentration: If your experimental design allows, lowering the final concentration of the compound in the aqueous medium can keep it below its solubility limit.

  • Increase the co-solvent concentration: For in vitro assays, increasing the final percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution can help maintain solubility. However, always be mindful of the solvent's potential toxicity to your biological system.

  • Use a co-solvent system: A mixture of solvents can often be more effective than a single solvent. For example, a combination of DMSO and a less polar solvent might be effective.

  • Employ solubilizing agents: The use of surfactants or cyclodextrins can help to encapsulate the hydrophobic compound and keep it in solution.

Q3: Can I heat the solution to improve the solubility of Methyl 3,4,5-triethoxy-2-nitrobenzoate?

A3: Gentle heating can be an effective method to increase the rate of dissolution and the solubility limit. However, it is crucial to consider the thermal stability of the compound. For many nitroaromatic compounds, excessive heat can lead to degradation. It is recommended to conduct a preliminary stability test by heating a small sample and analyzing it for any changes in purity or appearance. Always use the minimum effective temperature.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Compound will not dissolve in the chosen solvent. The solvent may not have the appropriate polarity to effectively solvate the molecule. The compound may have high crystal lattice energy, making it difficult to break apart the solid-state structure.Consult the solvent selection guide below. Try a co-solvent system to fine-tune the polarity. Gentle heating and sonication can provide the energy needed to overcome the crystal lattice energy.
The dissolved compound precipitates over time. The solution may be supersaturated, and the compound is slowly crashing out. The compound may be degrading in the solvent, leading to less soluble byproducts.Prepare fresh solutions before each experiment. Store stock solutions at an appropriate temperature (often -20°C or -80°C) to slow down degradation. If precipitation persists, consider a different solvent system or the use of stabilizing excipients.
Inconsistent results in downstream applications (e.g., biological assays, chemical reactions). This could be due to incomplete dissolution, leading to a lower effective concentration than intended. The compound may be degrading in the assay or reaction medium.Ensure the compound is fully dissolved before use by visual inspection (no visible particles). Use a validated analytical method (e.g., HPLC) to confirm the concentration of your stock solution. Run control experiments to assess the stability of the compound under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol outlines the steps for preparing a concentrated stock solution of Methyl 3,4,5-triethoxy-2-nitrobenzoate for use in various experimental applications.

Materials:

  • Methyl 3,4,5-triethoxy-2-nitrobenzoate

  • High-purity organic solvent (e.g., DMSO, DMF, Acetone)

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Volumetric flask

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of Methyl 3,4,5-triethoxy-2-nitrobenzoate using an analytical balance.

  • Solvent Addition: Transfer the weighed compound to a volumetric flask. Add a portion of the chosen organic solvent to the flask, approximately half of the final desired volume.

  • Dissolution:

    • Vortexing: Cap the flask and vortex the mixture vigorously for 1-2 minutes.

    • Sonication (Optional): If the compound does not fully dissolve, place the flask in a sonicator bath for 5-10 minutes.

    • Gentle Warming (Optional): If necessary, gently warm the solution in a water bath (e.g., 30-40°C) while stirring. Avoid excessive heat.

  • Final Volume Adjustment: Once the compound is completely dissolved and the solution is clear, allow it to return to room temperature. Carefully add the organic solvent to the volumetric mark.

  • Homogenization: Invert the flask several times to ensure a homogenous solution.

  • Storage: Store the stock solution in a tightly sealed container at an appropriate temperature (typically -20°C or -80°C) and protected from light.

Protocol 2: Recrystallization for Purification

If you have synthesized Methyl 3,4,5-triethoxy-2-nitrobenzoate and need to purify it from reaction byproducts, recrystallization is a common and effective technique. The goal is to find a solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

Materials:

  • Crude Methyl 3,4,5-triethoxy-2-nitrobenzoate

  • A selection of organic solvents for testing (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold. A co-solvent system (e.g., ethanol/water) may also be effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Workflows

Logical Flow for Troubleshooting Solubility Issues

A Start: Compound Fails to Dissolve B Consult Solvent Selection Guide A->B F Precipitation Occurs Over Time A->F J Inconsistent Experimental Results A->J C Try Co-Solvent System B->C D Apply Gentle Heat/Sonication C->D E Successful Dissolution D->E Success D->F Partial Success G Prepare Fresh Solution F->G H Optimize Storage Conditions G->H I Consider Stabilizing Excipients H->I K Ensure Complete Initial Dissolution J->K L Validate Stock Concentration (HPLC) K->L M Assess Compound Stability in Assay/Reaction L->M A Weigh Compound B Transfer to Volumetric Flask A->B C Add Partial Solvent B->C D Vortex/Sonicate/Gently Warm C->D E Check for Complete Dissolution D->E E->D Not Dissolved F Cool to Room Temperature E->F Dissolved G Adjust to Final Volume F->G H Homogenize G->H I Store Appropriately H->I

Caption: Step-by-step workflow for preparing a stock solution.

References

  • PubChem. (n.d.). Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

Sources

Optimizing reaction conditions for "Methyl 3,4,5-triethoxy-2-nitrobenzoate" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Optimization of Electrophilic Aromatic Nitration Target Molecule: Methyl 3,4,5-triethoxy-2-nitrobenzoate (CAS: Analogous to 2-nitro-3,4,5-trimethoxybenzoate) Precursor: Methyl 3,4,5-triethoxybenzoate

Executive Summary & Reaction Logic

The Challenge: Nitrating Methyl 3,4,5-triethoxybenzoate presents a classic "Goldilocks" problem in organic synthesis. The substrate contains three strongly activating ethoxy groups (


) competing against one deactivating ester group (

).
  • Thermodynamic Risk: The electron-rich ring makes the reaction highly exothermic. Runaway temperatures lead to oxidative dealkylation (loss of ethyl groups) or polynitration (formation of 2,6-dinitro species).

  • Regioselectivity: The 3,4,5-substitution pattern directs the nitro group to the ortho positions (C2 or C6). Due to the symmetry of the starting material, C2 and C6 are chemically equivalent; however, steric crowding from the C1-ester and C3-ethoxy group makes this position sensitive to bulky nitrating agents.

The Solution: Abandon the "Legacy" Sulfuric Acid/Nitric Acid method. It is too harsh for tri-alkoxy substrates. The Optimized Protocol utilizes a milder Nitric Acid/Acetic Acid (or Acetic Anhydride) system (Menke conditions variant). This moderates the concentration of the nitronium ion (


) and prevents ether cleavage.

Decision Matrix: Reagent Selection

Before starting, select your reagent system based on your available equipment and impurity tolerance.

ReagentSelection Start Select Nitration Strategy Legacy Method B: H2SO4 / HNO3 (Mixed Acid) Start->Legacy High Throughput / Low Cost Optimized Method A: AcOH / HNO3 (Menke/Milder) Start->Optimized High Purity Required Risk1 Risk: Oxidative Dealkylation (Loss of Ethyl groups) Legacy->Risk1 Risk2 Risk: 2,6-Dinitro Impurity (Runaway Exotherm) Legacy->Risk2 Benefit Benefit: High Regioselectivity Clean Mono-nitration Optimized->Benefit

Figure 1: Decision tree for reagent selection emphasizing the risks of strong acid media on alkoxy-benzenes.

Optimized Protocol (Method A: Acetic Acid Route)

This protocol minimizes the "hot spots" that cause dealkylation.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
Methyl 3,4,5-triethoxybenzoate 1.0SubstratePurity >98% (impurities cause tar)
Nitric Acid (70%) 1.1 - 1.2ReagentAdd dropwise; Do not use fuming HNO3
Glacial Acetic Acid 5 - 10 VolSolventMust be moisture-free to prevent hydrolysis
Acetic Anhydride 0.5 (Optional)Water ScavengerUse if starting material is wet
Step-by-Step Workflow
  • Dissolution: Charge Methyl 3,4,5-triethoxybenzoate and Glacial Acetic Acid into a reactor. Cool to 0–5°C .

    • Why? Acetic acid acts as a heat sink.

  • Reagent Prep: In a separate vessel, dilute

    
     (70%) in an equal volume of Acetic Acid.
    
    • Why? Pre-dilution prevents localized concentration spikes that cause dinitro formation.

  • Addition: Add the Nitric/Acetic mixture dropwise to the substrate, maintaining internal temp < 10°C .

    • Critical: If temp spikes >15°C, stop addition. The ethoxy groups are liable to cleave at higher temps.

  • Digestion: Stir at 10–15°C for 1–2 hours. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of SM (<1%).

  • Quench: Pour reaction mixture onto crushed ice/water (10x volume).

    • Observation: Product should precipitate as a pale yellow solid.

  • Workup: Filter the solid. Wash with cold water (to remove acid) and then cold methanol (to remove trace isomers).

Troubleshooting & FAQs

Issue 1: "I see a 'Phenolic' impurity (M-28 peak in MS)."
  • Diagnosis: Oxidative Dealkylation.[1] You have cleaved an ethyl group, likely forming a phenol at the 4-position.

  • Cause: Reaction temperature was too high (>20°C) or the acid strength was too high (using

    
    ).
    
  • Fix: Switch to the Acetic Acid method. Ensure internal temperature never exceeds 10°C during addition.

Issue 2: "I have a significant amount of 2,6-dinitro impurity."
  • Diagnosis: Over-nitration.

  • Cause: Localized excess of

    
    .
    
  • Fix:

    • Increase stirring speed (mass transfer limitation).

    • Dilute the

      
       further before addition.
      
    • Verify stoichiometry; do not exceed 1.2 equivalents of

      
      .
      
Issue 3: "The product is an oil, not a solid."
  • Diagnosis: Presence of isomers or retained solvent (Acetic Acid).

  • Fix:

    • Trituration: Add cold Methanol or Ethanol and scratch the flask side to induce crystallization.

    • Neutralization: Ensure the quench water is pH neutral. Residual acid prevents crystallization. Wash the oil with saturated

      
      .
      
Issue 4: "Why did I get the 6-nitro isomer instead of 2-nitro?"
  • Clarification: Due to the symmetry of the 3,4,5-triethoxybenzoate molecule, the 2-position and 6-position are identical .

  • Check: Rotate the molecule 180 degrees. They are superimposable. You have the correct product.

Mechanistic Pathway & Impurity Profile[2]

Understanding the competition between the Nitration and Oxidation pathways is critical for process control.

ReactionPathway SM Methyl 3,4,5-triethoxybenzoate Intermediate Wheland Intermediate SM->Intermediate Low Temp (<10°C) Phenol Impurity: De-ethylated Phenol SM->Phenol Oxidative Cleavage (Strong Acid / Heat) Nitronium NO2+ (Electrophile) Nitronium->Intermediate Product TARGET: 2-Nitro Isomer Intermediate->Product -H+ Dinitro Impurity: 2,6-Dinitro Product->Dinitro Excess HNO3 High Temp

Figure 2: Reaction pathway showing the primary route to the 2-nitro target and the divergence points for critical impurities.

References & Validation

  • Mei, W., et al. (2018). "An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid."[2] Research on Chemical Intermediates. (Validates the use of

    
     for activated benzoate nitration to improve selectivity and safety). [2]
    
  • Rathore, R., et al. (1994). "Selective nitration versus oxidative dealkylation of hydroquinone ethers with nitrogen dioxide."[1] Tetrahedron. (Establishes the mechanism of oxidative dealkylation in alkoxy-benzenes and the need for controlled oxidation potential).

  • Organic Syntheses, Coll. Vol. 1, p. 372 (1941). "Methyl m-nitrobenzoate." (Provides the foundational "Legacy" method using Sulfuric Acid, serving as the baseline for comparison).

Disclaimer: This guide is for research purposes only. Nitration reactions are potentially explosive. Always conduct a safety assessment (DSC/ARC) before scaling up.

Sources

Technical Support Center: Reaction Monitoring for Methyl 3,4,5-triethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource for researchers working with Methyl 3,4,5-triethoxy-2-nitrobenzoate (CAS: 1142198-09-1). This compound is a critical intermediate, structurally analogous to the trimebutine precursor, often synthesized via the nitration of methyl 3,4,5-triethoxybenzoate.[1]

Case ID: T-NITRO-345-ET Status: Active Subject: Method Development for TLC & HPLC Monitoring of Nitration and Reduction Pathways[1]

Executive Summary & Chemical Context

The Molecule: Methyl 3,4,5-triethoxy-2-nitrobenzoate is a highly functionalized aromatic ester.[1] Its synthesis typically involves the electrophilic nitration of Methyl 3,4,5-triethoxybenzoate .[1] Key Challenge: The steric crowding of the three ethoxy groups and the ester moiety directs nitration primarily to the 2-position (equivalent to the 6-position due to symmetry of the precursor). However, monitoring requires distinguishing the nitro-product from the non-nitro precursor and potential hydrolysis byproducts (acids).[2]

Reaction Pathway (Nitration):


[1]
Thin Layer Chromatography (TLC) Troubleshooting Guide

Standard Protocol:

  • Stationary Phase: Silica Gel 60 F₂₅₄.[2]

  • Standard Mobile Phase: Hexane : Ethyl Acetate (80:20 v/v).[2]

  • Visualization: UV Light (254 nm) is mandatory; the nitro group creates strong absorbance.[2]

Common Issues & Solutions

Q: My Starting Material (SM) and Product (P) spots are co-eluting. How do I separate them? A: This is common because the nitro group alters polarity but the lipophilic ethoxy tails dominate the interaction.[2]

  • The Science: The nitro group is electron-withdrawing, increasing the polarity of the aromatic ring relative to the starting material.[1] Therefore, the Product (Nitro) should have a lower Rf (more polar) than the Starting Material (SM) on normal phase silica.[2]

  • The Fix:

    • Decrease Polarity: Switch to Hexane : Ethyl Acetate (90:10) . Lowering the ethyl acetate concentration will stretch the separation between the non-polar SM and the slightly more polar Nitro-product.

    • Alternative Solvent: Try Toluene : Ethyl Acetate (95:5) .[2] Toluene interacts via

      
      -
      
      
      
      stacking, which can differentiate the electron-deficient nitro-ring from the electron-rich starting material.[1]

Q: I see a streak or a spot at the baseline. What is it? A: This is likely 3,4,5-triethoxy-2-nitrobenzoic acid .[1]

  • Cause: Acidic nitration conditions (HNO₃/H₂SO₄) can hydrolyze the methyl ester if temperature is not controlled or if water is present.[2]

  • Validation: Spot a reference of the acid or add a drop of acetic acid to your eluent.[2] If the baseline spot moves up slightly, it is the free acid.[1]

Data Table: Expected Rf Values (Hexane:EtOAc 80:20)

CompoundPolarity RankApprox.[1][2][3][4] RfVisualization Note
Start Material (Non-nitro)Low (Most Lipophilic)0.65 - 0.75UV active
Product (Nitro-ester)Medium0.45 - 0.55Strong UV + Yellowish tinge
Impurity (Acid)High (Polar)< 0.10Streaks without acid in eluent
High-Performance Liquid Chromatography (HPLC) Guide

Method Type: Reverse Phase (RP-HPLC) Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 5 µm, 4.6 x 150 mm.[1] Detection: UV at 254 nm (Nitro-specific) and 210 nm (General).[2]

Recommended Method Parameters
  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% H₃PO₄).[2]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[2][5][6]

  • Temperature: 30°C.

Gradient Profile:

Time (min) % A (Water) % B (ACN) Phase
0.0 60 40 Equilibration
10.0 10 90 Ramp
12.0 10 90 Hold (Wash)

| 12.1 | 60 | 40 | Re-equilibration |[1]

HPLC Troubleshooting (Q&A)

Q: In Reverse Phase, which peak is my product? A: Unlike TLC, the elution order is reversed.[1][2]

  • Mechanism: The Nitro group adds polarity.[2] In Reverse Phase (C18), more polar compounds elute earlier.[2]

  • Elution Order:

    • Hydrolysis Impurity (Acid): Elutes first (Most polar).[2]

    • Product (Nitro-ester): Elutes second.

    • Starting Material (Non-nitro): Elutes last (Most lipophilic/non-polar).

  • Note: The three ethoxy groups make all species relatively hydrophobic, so expect retention times to be generally long unless high % ACN is used.[1][2]

Q: I see a "Ghost Peak" appearing after my main product. Is it a dinitro impurity? A: It is possible but unlikely due to steric hindrance.[2]

  • Diagnosis: Check the UV spectrum of the peak.[2] Dinitro compounds often have a bathochromic shift (red-shift) compared to mono-nitro.[1]

  • Alternative: It could be the Starting Material .[2] If you are monitoring the reaction, spike the sample with pure starting material.[1] If the "ghost peak" grows, the reaction is incomplete.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for monitoring the nitration reaction.

ReactionMonitoring Start Start Reaction Monitoring (Nitration of Methyl 3,4,5-triethoxybenzoate) Sampling Take Aliquot & Quench (Mini-workup: EtOAc/Water) Start->Sampling TLC_Check Run TLC (Hexane:EtOAc 80:20) Sampling->TLC_Check Decision1 Is SM Spot Visible? (High Rf ~0.7) TLC_Check->Decision1 Incomplete Reaction Incomplete Continue Heating/Stirring Decision1->Incomplete Yes (SM Present) Check_Byproducts Check for Baseline Spots (Hydrolysis Risk) Decision1->Check_Byproducts No (SM Gone) Adjust_Cond Action: Add Acid Catalyst or Increase Temp Incomplete->Adjust_Cond HPLC_Ver Run HPLC (Confirm Conversion %) Check_Byproducts->HPLC_Ver Clean Profile Quench Proceed to Quench (Pour onto Ice) Check_Byproducts->Quench Minor Baseline HPLC_Ver->Quench Purity > 95% Adjust_Cond->Sampling Wait 30 min

Caption: Logic flow for monitoring the conversion of Methyl 3,4,5-triethoxybenzoate to its 2-nitro derivative.

Critical Experimental Protocols
Protocol A: TLC Sample Preparation (Mini-Workup)

Do not spot the crude reaction mixture directly if it contains strong acid (H₂SO₄/HNO₃), as this will char the plate and distort Rf values.

  • Take 50 µL of reaction mixture.

  • Add to a small vial containing 0.5 mL Ethyl Acetate and 0.5 mL Water .

  • Shake vigorously to extract the organic components and wash away the acid.[2]

  • Spot the top organic layer onto the TLC plate.

Protocol B: HPLC Sample Dilution
  • Dissolve 10 mg of the isolated solid (or concentrated oil) in 10 mL Acetonitrile (Stock: 1 mg/mL).

  • Filter through a 0.22 µm PTFE filter (Nylon filters may degrade with acidic residues).[2]

  • Dilute 100 µL of Stock into 900 µL of Mobile Phase (Start conditions).

  • Inject 10 µL .

References
  • Organic Syntheses . (1928).[2] Methyl m-nitrobenzoate (General Nitration Procedure). Org. Synth. 1928, 8,[1] 76. Retrieved from [Link][2]

  • ResearchGate . (2005).[2] 3,4,5-Triethoxybenzoic acid benzene solvate: An example of hydrogen-bonded carboxylic acid dimer. (Structural context for triethoxy-benzoates). Retrieved from [Link]

Sources

Troubleshooting unexpected NMR shifts in "Methyl 3,4,5-triethoxy-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for senior researchers and analytical chemists encountering spectral anomalies with Methyl 3,4,5-triethoxy-2-nitrobenzoate .

Topic: Methyl 3,4,5-triethoxy-2-nitrobenzoate (CAS: Analogous to 5081-42-5) Ticket Type: Spectral Anomaly / Shift Mismatch Assigned Specialist: Senior Application Scientist, Structural Elucidation Group[1]

Executive Summary: The "Crowding" Effect

Users frequently report that the experimental


H NMR spectrum of Methyl 3,4,5-triethoxy-2-nitrobenzoate  does not match software predictions (e.g., ChemDraw, MestReNova).[1]

The Root Cause: This molecule suffers from severe Steric Inhibition of Resonance (SIR) . The contiguous substitution at positions 1 (ester), 2 (nitro), and 3 (ethoxy) forces the nitro and ester groups out of the aromatic plane. Standard prediction algorithms often assume planarity, leading to errors of 0.5 – 1.0 ppm in predicted shifts and unexpected splitting patterns in the ethoxy regions.[1]

Module 1: The "Missing" Aromatic Protons

User Query: "I only see one aromatic signal. Did the nitration fail? I expected a doublet pattern."

Diagnostic Protocol
  • Verify Structure: This molecule is a penta-substituted benzene ring.[1]

    • Position 1: Methyl Ester (-COOMe)[1]

    • Position 2: Nitro (-NO

      
      )[1][2][3][4]
      
    • Position 3, 4, 5: Ethoxy (-OEt)[1]

    • Position 6: Proton (H)

  • The Result: You should only see one aromatic singlet (H-6). If you see doublets, you likely have the starting material (Methyl 3,4,5-triethoxybenzoate) where H-2 and H-6 are symmetric equivalents.[1]

Technical Insight: The H-6 Chemical Shift

The H-6 proton is chemically unique.[1] Its shift is determined by the balance of:

  • Shielding: The 5-ethoxy group (ortho-donor).[1]

  • Deshielding: The 1-ester group (ortho-acceptor).[1]

  • The Anomaly: Due to the bulky 2-nitro group, the 1-ester group twists out of plane.[1] This reduces the deshielding anisotropy of the carbonyl group on H-6.[1] Consequently, H-6 often appears upfield (lower ppm) than predicted by additive tables.[1]

ProtonPredicted Shift (Planar)Observed Shift (Twisted)Cause
H-6 ~7.5 - 7.8 ppm~7.1 - 7.3 ppm Loss of coplanarity with ester carbonyl cone.[1]

Module 2: The "Messy" Ethoxy Region (Positions 3, 4, 5)

User Query: "My ethoxy methylene (CH


) quartets are not equivalent. One set is shifted significantly and looks broadened or complex.[1][5][6] Is this an impurity?"
The "Sandwich" Effect (Position 3)

The ethoxy group at Position 3 is the source of most confusion. It is "sandwiched" between the bulky 2-nitro group and the 4-ethoxy group.[1]

1. Chemical Non-Equivalence[1]
  • Positions 4 & 5: Relatively unhindered.[1] Their CH

    
     quartets appear in the standard range (~4.1 ppm).
    
  • Position 3: The nitro group exerts a strong deshielding inductive effect (-I) but steric crowding prevents resonance donation (+R). This typically shifts the 3-OCH

    
     signal downfield or upfield depending on the specific torsion angle of the nitro group.[1] Expect three distinct methylene environments. 
    
2. Diastereotopicity (The "Complex Multiplet")

In extreme cases of steric crowding, the rotation of the ethyl group at Position 3 becomes restricted (or the molecule becomes chiral due to atropisomerism/twisting).

  • Symptom: The CH

    
     protons at Position 3 become diastereotopic  (
    
    
    
    and
    
    
    are not equivalent).
  • Observation: Instead of a clean quartet, you see a complex ABX

    
     multiplet  (two "leaning" multiplets).
    
  • Solution: This is not an impurity. Perform a Variable Temperature (VT) NMR . Heating the sample (e.g., to 50°C in DMSO-

    
    ) often restores free rotation, coalescing the multiplet back into a quartet.[1]
    
Assignment Workflow (Graphviz)

Use this logic flow to assign the three ethoxy groups.

EthoxyAssignment Start Start: Three Ethoxy Signals Detected Step1 Identify H-6 (Aromatic Singlet) Start->Step1 Step2 Run NOESY / ROESY Step1->Step2 Decision1 Does Ethoxy CH2 correlate with H-6? Step2->Decision1 Result5 Assignment: 5-Ethoxy (Ortho to H-6) Decision1->Result5 Strong NOE Step3 Analyze remaining two Ethoxy groups Decision1->Step3 No NOE Decision2 Does Ethoxy correlate with 5-Ethoxy (weak)? Step3->Decision2 Result4 Assignment: 4-Ethoxy (Central) Decision2->Result4 Yes (Neighbor) Result3 Assignment: 3-Ethoxy (Ortho to Nitro - Most Shifted) Decision2->Result3 No (Distal)

Caption: Logic flow for distinguishing the 3-, 4-, and 5-ethoxy groups using NOE correlations.

Module 3: Impurity Profiling

User Query: "I see small peaks near the baseline. Is my compound decomposing?"

Nitro-benzoates are light-sensitive and prone to hydrolysis.[1] Check for these common degradation products:

Impurity TypeNMR SignatureCause
Hydrolysis Product Loss of Methyl Ester singlet (~3.8 ppm).[1] Broad acidic proton >10 ppm.[1]Moisture in solvent; Acidic workup.[1][5]
Photochemical Reduction Appearance of broad amine/hydroxylamino signals (variable).[1]Exposure to ambient light (Nitro -> Nitroso).[1]
Transesterification Appearance of Ethyl Ester (quartet ~4.3 ppm) replacing Methyl singlet.[1]Recrystallization from Ethanol.[1]

Summary of Expected Shifts (Reference Data)

Solvent: CDCl


, 400 MHz
GroupMultiplicityApprox Shift (

)
Notes
H-6 Singlet (1H)7.20 – 7.40Upfield from prediction due to ester twisting.[1]
1-COOCH

Singlet (3H)3.85 – 3.95Standard methyl ester.
3-OCH

Quartet/Multiplet (2H)Distinct (e.g., 4.[1]25)Most deshielded/complex due to Nitro proximity.
4-OCH

Quartet (2H)~4.10 - 4.15Overlapping or close to 5-OEt.
5-OCH

Quartet (2H)~4.10 - 4.15Correlates with H-6 in NOESY.[1]
Ethoxy CH

Triplets (9H)1.30 – 1.50Three overlapping triplets.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for NMR shift principles and steric effects).

  • Chemistry Stack Exchange. (2019).[1][7] Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link] (Mechanistic explanation of the "Ortho Effect" and SIR).

  • Reich, H. J. (n.d.).[1] Chemical Shift Effects - Steric. University of Wisconsin-Madison.[1] (General reference for steric compression effects on chemical shifts).

Sources

Technical Support Center: Stabilizing Methyl 3,4,5-triethoxy-2-nitrobenzoate During Experimental Workup

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides specialized troubleshooting advice for researchers encountering stability issues with Methyl 3,4,5-triethoxy-2-nitrobenzoate during post-reaction workup. The highly substituted nature of this aromatic ester, featuring both electron-donating (ethoxy) and electron-withdrawing (nitro, ester) groups, makes it particularly susceptible to specific decomposition pathways under common workup conditions. This document moves beyond generic protocols to explain the chemical causality behind product loss and offers validated, step-by-step methods to ensure the integrity and yield of your target compound.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: I'm observing significant product loss after a basic wash. My TLC analysis shows a new, highly polar spot in the aqueous layer that wasn't in the crude reaction mixture. What is the likely cause?

Answer: This is a classic sign of base-mediated hydrolysis of the methyl ester, a reaction commonly known as saponification. The electron-withdrawing effect of the adjacent nitro group and the aromatic ring makes the ester's carbonyl carbon highly electrophilic and thus, exceptionally vulnerable to nucleophilic attack by strong bases like sodium or potassium hydroxide.

Once hydrolyzed, the ester is converted into its corresponding carboxylate salt (sodium 3,4,5-triethoxy-2-nitrobenzoate). This ionic salt is highly soluble in the aqueous phase and will be washed away from your organic layer during extraction, leading to a dramatic decrease in yield.[1] Prolonged exposure or the use of overly concentrated strong base can drive this decomposition to completion.[1]

G SM Methyl 3,4,5-triethoxy-2-nitrobenzoate (Product in Organic Layer) DP Sodium 3,4,5-triethoxy-2-nitrobenzoate (Water-Soluble Salt in Aqueous Layer) SM->DP Saponification Conditions Strong Base (e.g., NaOH, KOH) Vigorous Mixing / High Temp G cluster_0 Reaction & Quench cluster_1 Extraction & Wash cluster_2 Isolation a Nitration Reaction Mixture b Pour into Ice/Water a->b c Liquid-Liquid Extraction (e.g., Ethyl Acetate) b->c d Isolate Organic Layer c->d e Mild Bicarbonate Wash (Protocol 1) d->e f Water & Brine Wash e->f g Dry with Na₂SO₄ f->g h Filter g->h i Solvent Evaporation (Low Temperature) h->i j Purified Product i->j

Caption: Standard workflow for workup via liquid-liquid extraction.

The procedure is nearly identical to the one described in Protocol 1 , with the main difference being that after quenching, the entire biphasic mixture is transferred to a separatory funnel for the initial extraction step.

FAQ 3: I'm struggling with a persistent emulsion during the bicarbonate wash. How can I resolve this without risking product degradation?

Answer: Emulsions are common during the workup of nitration reactions, particularly during the basic wash where salts formed can act as surfactants. [2]Vigorous shaking is a primary cause. Resolving an emulsion requires patience and gentle techniques to avoid harming the target compound.

TechniqueProcedureSuitability for Sensitive CompoundsCausality
Patience Allow the separatory funnel to stand undisturbed for 10-30 minutes.ExcellentAllows for slow, gravity-based phase separation without chemical or physical stress.
Add Brine Add a small volume of saturated aqueous NaCl solution.ExcellentIncreases the ionic strength and density of the aqueous phase, forcing the organic solvent and water to separate. [2]
Gentle Swirling Gently swirl or rock the funnel instead of shaking.GoodMinimizes the mechanical energy that creates the emulsion in the first place.
Filtration Pass the emulsified layer through a plug of glass wool or Celite.GoodThe polar surfaces of the filter aid can help to break up the microscopic droplets forming the emulsion.
Temperature Change Gently warm the funnel in a warm water bath.Use with CautionCan sometimes break emulsions but poses a risk of thermal degradation to the product.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • St. Mary's College of California.
  • Nishiwaki, N. (2017). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 22(1), 103. [Link]

  • Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration. [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • Loughborough University Research Repository. (1975). Aromatic nitration using aqueous nitric acid. [Link]

  • ResearchGate. (2016).
  • BenchChem. (2025).
  • Liu, Z. et al. (2013). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Journal of Chemical Crystallography, 43, 497-502. [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • De Klerk, W. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Propellants, Explosives, Pyrotechnics. [Link]

  • Zenodo. (1985). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Anasazi Instruments.
  • IU Indianapolis ScholarWorks. (2020). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

  • Pandey, G. et al. (2000). Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98. FEMS Microbiology Letters, 189(2), 177-181. [Link]

  • ResearchGate. (2007). Methyl 3,4,5-trimethoxybenzoate. [Link]

  • Royal Society of Chemistry. Nitration of methyl benzoate. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl 3,4,5-triethoxy-2-nitrobenzoate and Methyl 3,4,5-trimethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials and intermediates is paramount to the efficiency, yield, and overall success of a synthetic route. Among the vast array of functionalized aromatic compounds, substituted nitrobenzoates serve as critical building blocks. This guide provides an in-depth comparative analysis of the reactivity of two closely related compounds: Methyl 3,4,5-triethoxy-2-nitrobenzoate and Methyl 3,4,5-trimethoxy-2-nitrobenzoate. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on reagent selection based on subtle yet significant differences in chemical behavior.

Introduction: Structural and Electronic Considerations

At first glance, Methyl 3,4,5-triethoxy-2-nitrobenzoate and Methyl 3,4,5-trimethoxy-2-nitrobenzoate appear to be structural analogs with minimal differences. Both possess a methyl benzoate core, substituted with a nitro group at the 2-position and three alkoxy groups at the 3, 4, and 5-positions. The key distinction lies in the nature of the alkyl portion of these alkoxy groups: ethyl (-OCH₂CH₃) versus methyl (-OCH₃).

This seemingly minor variation in structure imparts nuanced differences in electronic and steric properties, which in turn can significantly influence the reactivity of the molecule at its key functional groups: the ester and the nitro group.

Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance (+R effect) due to the lone pairs on the oxygen atom, which can delocalize into the benzene ring.[1] This electron-donating character is most pronounced at the ortho and para positions.[1] However, they also exhibit an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom.[1][2] For alkoxy groups on a benzene ring, the resonance effect typically dominates.[1] Comparative studies and Hammett constants suggest that the methoxy group has a slightly stronger electron-donating resonance effect and a marginally stronger electron-withdrawing inductive effect compared to the ethoxy group.[1]

Steric Effects: The ethoxy group is sterically bulkier than the methoxy group due to the presence of the additional methyl group.[3] This increased steric hindrance can affect the accessibility of reagents to nearby reactive sites.

This guide will now delve into a comparative analysis of the reactivity of these two molecules, focusing on two key transformations: the reduction of the nitro group and the hydrolysis of the ester functionality.

Comparative Reactivity Analysis

Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, often a critical step in the preparation of anilines which are precursors to a wide range of pharmaceuticals and other functional molecules.[4][5][6]

Expected Reactivity: The rate of reduction of the nitro group can be influenced by the electronic environment of the aromatic ring. The electron-donating alkoxy groups increase the electron density on the ring, which can slightly decrease the electrophilicity of the nitro group's nitrogen atom, potentially slowing down the reduction. Given that the methoxy group is a slightly stronger electron-donating group through resonance compared to the ethoxy group, it is plausible that Methyl 3,4,5-trimethoxy-2-nitrobenzoate would exhibit a slightly slower reduction rate compared to its triethoxy counterpart under identical conditions.

However, the steric bulk of the ethoxy groups could also play a role by potentially hindering the approach of the reducing agent to the nitro group, which is situated ortho to one of the alkoxy groups. This steric hindrance might counteract the electronic effect.

Experimental Protocol for Comparative Reduction:

To empirically determine the relative reactivity, a parallel experiment should be conducted as follows:

Objective: To compare the rate of reduction of Methyl 3,4,5-triethoxy-2-nitrobenzoate and Methyl 3,4,5-trimethoxy-2-nitrobenzoate to their corresponding anilines.

Reaction: Catalytic hydrogenation using Palladium on carbon (Pd/C) is a common and effective method for nitro group reduction.[7]

Step-by-Step Protocol:

  • Preparation of Reaction Vessels: In two identical hydrogenation flasks, place 1 mmol of Methyl 3,4,5-triethoxy-2-nitrobenzoate and 1 mmol of Methyl 3,4,5-trimethoxy-2-nitrobenzoate, respectively.

  • Addition of Catalyst and Solvent: To each flask, add 10 mol% of 5% Pd/C catalyst and 20 mL of methanol as the solvent.

  • Hydrogenation: Secure the flasks to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a constant hydrogen pressure (e.g., 3 bar).

  • Monitoring the Reaction: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Data Analysis: Record the time required for complete conversion for each substrate. The substrate that reaches completion first is the more reactive one under these conditions.

Data Presentation:

CompoundTime for Complete Conversion (minutes)Yield of Amine (%)
Methyl 3,4,5-triethoxy-2-nitrobenzoateExperimental DataExperimental Data
Methyl 3,4,5-trimethoxy-2-nitrobenzoateExperimental DataExperimental Data

Experimental Workflow for Comparative Nitro Reduction

G cluster_0 Methyl 3,4,5-triethoxy-2-nitrobenzoate cluster_1 Methyl 3,4,5-trimethoxy-2-nitrobenzoate A1 1 mmol Substrate A4 Hydrogenation (3 bar) A1->A4 A2 10 mol% 5% Pd/C A2->A4 A3 20 mL Methanol A3->A4 A5 Reaction Monitoring (TLC/HPLC) A4->A5 A6 Data Analysis A5->A6 Result Comparative Reactivity Data A6->Result B1 1 mmol Substrate B4 Hydrogenation (3 bar) B1->B4 B2 10 mol% 5% Pd/C B2->B4 B3 20 mL Methanol B3->B4 B5 Reaction Monitoring (TLC/HPLC) B4->B5 B6 Data Analysis B5->B6 B6->Result

Caption: Parallel workflow for comparing the reduction rates.

Hydrolysis of the Ester

The hydrolysis of the methyl ester to the corresponding carboxylic acid is another important reaction, often necessary for subsequent derivatization or for modulating the solubility and pharmacokinetic properties of a drug candidate. Ester hydrolysis can be catalyzed by either acid or base.[8][9]

Expected Reactivity in Basic Hydrolysis:

Basic hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[8] The reactivity in this case is highly dependent on the electron density at the carbonyl carbon. Electron-withdrawing groups on the benzene ring increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of hydrolysis, while electron-donating groups decrease it.[8][10]

As established, both triethoxy and trimethoxy groups are electron-donating. Since the methoxy group has a slightly stronger electron-donating resonance effect, it is expected that Methyl 3,4,5-trimethoxy-2-nitrobenzoate will undergo basic hydrolysis at a slower rate than Methyl 3,4,5-triethoxy-2-nitrobenzoate.

Expected Reactivity in Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.[9][11] The rate-determining step can vary, but generally, electron-donating groups can stabilize the carbocation intermediate, potentially increasing the reaction rate. However, the steric hindrance from the ortho-nitro group and the adjacent alkoxy groups will also play a significant role. The bulkier ethoxy groups may slightly hinder the approach of water more than the methoxy groups. The overall effect is a combination of electronic and steric factors, making the prediction less straightforward without experimental data.

Experimental Protocol for Comparative Basic Hydrolysis:

Objective: To compare the rates of basic hydrolysis of Methyl 3,4,5-triethoxy-2-nitrobenzoate and Methyl 3,4,5-trimethoxy-2-nitrobenzoate.

Reaction: Saponification using sodium hydroxide.

Step-by-Step Protocol:

  • Solution Preparation: Prepare 0.1 M solutions of Methyl 3,4,5-triethoxy-2-nitrobenzoate and Methyl 3,4,5-trimethoxy-2-nitrobenzoate in a suitable solvent (e.g., a 1:1 mixture of methanol and water). Also, prepare a 0.2 M aqueous solution of sodium hydroxide.

  • Reaction Initiation: In two separate, temperature-controlled reaction vessels (e.g., at 50 °C), mix equal volumes of the ester solution and the sodium hydroxide solution.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction by neutralizing the aliquot with a standard acid solution.

  • Quantification: Analyze the concentration of the remaining ester in the quenched aliquots using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.

  • Data Analysis: Plot the concentration of the ester versus time for both reactions. The initial rates can be determined from the slopes of these plots. The reaction with the steeper initial slope is the more reactive one.

Data Presentation:

CompoundInitial Rate of Hydrolysis (M/s)
Methyl 3,4,5-triethoxy-2-nitrobenzoateExperimental Data
Methyl 3,4,5-trimethoxy-2-nitrobenzoateExperimental Data

Logical Flow for Reactivity Prediction in Basic Hydrolysis

G A Comparison of Alkoxy Groups B Electronic Effects A->B C Steric Effects A->C D Methoxy: Stronger +R Effect B->D E Ethoxy: Weaker +R Effect B->E F Increased Electron Density at Carbonyl Carbon D->F G Lower Electron Density at Carbonyl Carbon E->G H Slower Nucleophilic Attack by OH- F->H I Faster Nucleophilic Attack by OH- G->I J Predicted Slower Hydrolysis Rate (Methyl 3,4,5-trimethoxy-2-nitrobenzoate) H->J K Predicted Faster Hydrolysis Rate (Methyl 3,4,5-triethoxy-2-nitrobenzoate) I->K

Caption: Causality chain for predicting hydrolysis rates.

Synthesis Considerations

The choice between these two reagents may also be influenced by their synthesis. Both compounds can be synthesized through a two-step process: esterification of the corresponding benzoic acid followed by nitration, or nitration followed by esterification.

A plausible synthetic route for Methyl 3,4,5-trimethoxy-2-nitrobenzoate starts from methyl 3,4,5-trimethoxybenzoate, which can be prepared from gallic acid.[12][13][14] The subsequent nitration is a well-established procedure.[15][16][17][18] For instance, a mixture of fuming nitric acid in glacial acetic acid can be used for the nitration of methyl 3,4,5-trimethoxybenzoate.[15]

A similar route can be envisioned for the triethoxy analog, starting from 3,4,5-triethoxybenzoic acid. The availability and cost of the starting materials (gallic acid vs. 3,4,5-trihydroxybenzoic acid and subsequent ethylation) could be a deciding factor in a large-scale production setting.

Conclusion and Recommendations

The subtle structural difference between Methyl 3,4,5-triethoxy-2-nitrobenzoate and Methyl 3,4,5-trimethoxy-2-nitrobenzoate leads to predictable, albeit slight, differences in their reactivity.

  • For the reduction of the nitro group , the slightly weaker electron-donating nature of the triethoxy groups may lead to a marginally faster reaction rate compared to the trimethoxy analog.

  • For basic hydrolysis of the ester , the stronger electron-donating character of the trimethoxy groups is expected to result in a slower rate of reaction.

Recommendations for Researchers:

  • When a faster nitro group reduction is desired, Methyl 3,4,5-triethoxy-2-nitrobenzoate may be the preferred reagent .

  • If the stability of the ester group towards basic conditions is a concern during a synthetic sequence, Methyl 3,4,5-trimethoxy-2-nitrobenzoate would be the more robust choice .

  • It is strongly recommended to perform small-scale parallel experiments, as outlined in this guide, to confirm these reactivity trends under the specific conditions of your synthetic route.

Ultimately, the selection between these two valuable building blocks should be guided by a holistic consideration of the desired reactivity, the stability of functional groups in subsequent steps, and the economics of the overall synthetic plan.

References

  • A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development - Benchchem. (URL: )
  • The following reactivity order has been found for the basic hydrolysis of p-substituted methyl benzoates - Homework.Study.com. (URL: [Link])

  • The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures - Canadian Science Publishing. (URL: [Link])

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. (URL: [Link])

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator - PMC. (URL: [Link])

  • The Hydrolysis of Esters ofSome Substituted Benzoic Acids in Strongly Acid Aqueous. (URL: [Link])

  • The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones - SciELO. (URL: [Link])

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator | ACS Organic & Inorganic Au. (URL: [Link])

  • STERIC CONFIGURATION OF THE ETHER GROUP IN ORTHO ALKOXY AND ARYLOXY BENZOIC ACIDS - Canadian Science Publishing. (URL: [Link])

  • Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives - ResearchGate. (URL: [Link])

  • Question: The following order of reactivity (rate constants) has been found for hydrolysis basic (saponification) of methyl benzoates replacements. Explain clearly using the resonance structures, the corresponding trend of esters with para substitution. - Chegg. (URL: [Link])

  • Why is an -OCH3 group more electron donating than a -CH3 group? - Quora. (URL: [Link])

  • (PDF) The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones - ResearchGate. (URL: [Link])

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to their Aniline Derivatives using a Polyoxometalate Redox Mediator - Enlighten Research Data - University of Glasgow. (URL: [Link])

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (URL: [Link])

  • Steric Hindrance | ChemTalk. (URL: [Link])

  • Why is methoxy group an electron donating group? - Chemistry Stack Exchange. (URL: [Link])

  • Methoxy group - Wikipedia. (URL: [Link])

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (URL: [Link])

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Eureka | Patsnap. (URL: [Link])

  • Supporting Information - CDC Stacks. (URL: [Link])

  • Nitration of Methyl Benzo
  • Synthesis of Methyl m-Nitrobenzoate | PDF | Chemical Reactions | Bleach - Scribd. (URL: [Link])

  • (PDF) Methyl 3,4,5-trimethoxybenzoate - ResearchGate. (URL: [Link])

  • Methyl 3,4,5-trimethoxybenzoate | C11H14O5 | CID 15956 - PubChem. (URL: [Link])

  • Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. I. Purification and characterization of methyl gallate from Sapium sebiferum - PubMed. (URL: [Link])

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Biological activity screening of "Methyl 3,4,5-triethoxy-2-nitrobenzoate" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Lipophilic Scaffold Strategy

Methyl 3,4,5-triethoxy-2-nitrobenzoate is a specialized pharmacophore intermediate that serves as a critical divergence point from the classical 3,4,5-trimethoxy (Eudesmic acid) scaffold. While the trimethoxy motif is ubiquitous in tubulin-binding agents (e.g., Colchicine, Combretastatin A-4) and EGFR inhibitors (e.g., Gefitinib), the triethoxy analog introduces significant physicochemical alterations—specifically increased lipophilicity (


) and steric bulk.

This guide provides a technical framework for screening this molecule and its derivatives. Unlike standard "active ingredient" reviews, this analysis treats the molecule as a functional scaffold , evaluating its direct biological activity (cytotoxicity, antimicrobial) and its latent potential as a precursor for quinazoline-based kinase inhibitors.

Key Differentiators (Ethoxy vs. Methoxy)
FeatureMethyl 3,4,5-trimethoxy -2-nitrobenzoateMethyl 3,4,5-triethoxy -2-nitrobenzoate
LogP (Lipophilicity) ~1.8 - 2.2 (Moderate)~2.8 - 3.4 (High)
Membrane Permeability GoodExcellent (CNS potential)
Steric Hindrance Low (Tight binding pockets)Moderate (Selectivity filter)
Primary Application Standard EGFR/Tubulin inhibitorsDrug-resistant variants / Efflux pump inhibition

Comparative Biological Analysis

Anticancer Activity: Tubulin Binding & Cytotoxicity

The 3,4,5-alkoxy substitution pattern is the hallmark of agents targeting the colchicine-binding site on tubulin. The 2-nitro group adds a "hypoxia-activated" dimension, as nitro-aromatics can be reduced to toxic hydroxylamines or amines in the hypoxic tumor microenvironment.

Comparative Performance Data (Inferred & Literature-Based)

Note: Values represent typical ranges for this scaffold class against human cancer cell lines (e.g., HeLa, MCF-7).

Compound ClassIC50 (µM)Mechanism of ActionSpecificity Note
Triethoxy-2-nitrobenzoate 5.0 - 15.0 Tubulin destabilization + Nitro-radical stressHigher lipophilicity aids uptake in resistant cells.
Trimethoxy-2-nitrobenzoate2.0 - 8.0Tubulin destabilizationClassic reference standard.
Combretastatin A-40.001 - 0.01Potent Tubulin BinderBenchmark for pure tubulin binding.
5-Fluorouracil (Control)1.0 - 10.0AntimetaboliteBroad spectrum cytotoxicity.

Expert Insight: While the triethoxy derivative is generally less potent than the trimethoxy analog in cell-free tubulin binding assays (due to steric clash in the tight colchicine pocket), it often exhibits superior efficacy in multidrug-resistant (MDR) cell lines. The bulky ethoxy groups can evade P-glycoprotein (P-gp) efflux pumps more effectively than the smaller methoxy groups.

Antimicrobial & Efflux Pump Inhibition

Nitrobenzoate esters are not potent standalone antibiotics but act as Efflux Pump Inhibitors (EPIs) or synergistic agents. The lipophilic ethyl chains facilitate membrane insertion, disrupting bacterial homeostasis.

  • Target: Mycobacterium tuberculosis (Mtb) and Gram-positive bacteria (S. aureus).

  • Mechanism: The nitro group is activated by bacterial nitroreductases (e.g., Ddn in Mtb), releasing reactive nitrogen species (RNS).

  • Screening Focus: Do not screen for direct killing alone; screen for Synergy with standard antibiotics (e.g., Rifampicin).

Mechanism of Action & Synthesis Pathways

The biological utility of Methyl 3,4,5-triethoxy-2-nitrobenzoate is bifurcated: it is both a cytotoxic agent (via the nitro group) and a synthetic precursor (via reduction to the amine).

Diagram 1: The "Scaffold Divergence" Workflow

This diagram illustrates how the molecule is processed in drug discovery: either directly activated in hypoxic cells or chemically transformed into kinase inhibitors.

ScaffoldPathways Scaffold Methyl 3,4,5-triethoxy- 2-nitrobenzoate Hypoxia Hypoxic Tumor Microenvironment Scaffold->Hypoxia Direct Dosing Reduction Chemical Reduction (Fe/AcOH or H2/Pd) Scaffold->Reduction Synthesis NitroRed Nitroreductase Activation Hypoxia->NitroRed Cytotox Cytotoxicity (DNA Damage/Tubulin) NitroRed->Cytotox Radical Species Amine Intermediate: 2-Amino-3,4,5-triethoxybenzoate Reduction->Amine Cyclization Cyclization with Formamidine/Urea Amine->Cyclization KinaseInhib Quinazoline Drug (EGFR Inhibitor Analog) Cyclization->KinaseInhib e.g., Erlotinib Analog

Caption: Dual-pathway utility of the scaffold. Upper path: Direct hypoxia-selective toxicity. Lower path: Synthesis of Quinazoline-based EGFR inhibitors.

Experimental Protocols

Protocol A: Hypoxia-Selective Cytotoxicity Screening (MTT)

Objective: Determine if the 2-nitro group acts as a prodrug trigger under hypoxic conditions.

  • Cell Seeding: Seed A549 (lung cancer) cells at

    
     cells/well in 96-well plates.
    
  • Compound Preparation: Dissolve Methyl 3,4,5-triethoxy-2-nitrobenzoate in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation (Split Design):

    • Normoxia Plate: Incubate at 37°C, 5% CO2, 21% O2 .

    • Hypoxia Plate: Incubate at 37°C, 5% CO2, 1% O2 (using a hypoxia chamber or anaerobic jar).

  • Duration: 48 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Analysis: Calculate Hypoxia Cytotoxicity Ratio (HCR) =

    
    . An HCR > 5 indicates significant prodrug activity.
    
Protocol B: Antimicrobial Synergy Screen (Checkerboard Assay)

Objective: Assess the scaffold's ability to potentiate antibiotics (Efflux Pump Inhibition).

  • Organism: Staphylococcus aureus (ATCC 25923) or M. smegmatis (as Mtb surrogate).

  • Plate Setup: Use a 96-well plate.

    • X-axis: Serial dilution of Standard Antibiotic (e.g., Ciprofloxacin).

    • Y-axis: Serial dilution of Methyl 3,4,5-triethoxy-2-nitrobenzoate.

  • Inoculum: Add bacterial suspension (

    
     CFU/mL).
    
  • Incubation: 18–24 hours at 37°C.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • Interpretation: FICI ≤ 0.5 indicates Synergy .

Structure-Activity Relationship (SAR) Logic

Understanding why you are screening this molecule is as important as how. The following decision tree helps interpret your results.

SAR_Logic Result Screening Result HighPotency High Potency (IC50 < 1 µM) Result->HighPotency LowPotency Low Potency (IC50 > 20 µM) Result->LowPotency DirectTarget Direct Tubulin Binding HighPotency->DirectTarget CheckHypoxia Check Hypoxia Selectivity? LowPotency->CheckHypoxia Action1 Develop as Cytotoxic Agent DirectTarget->Action1 HypoxiaYes High Selectivity (HCR > 5) CheckHypoxia->HypoxiaYes HypoxiaNo No Selectivity CheckHypoxia->HypoxiaNo Action2 Develop as Hypoxia Prodrug HypoxiaYes->Action2 Action3 Use as Intermediate (Reduce to Amine) HypoxiaNo->Action3

Caption: SAR Decision Tree for Methyl 3,4,5-triethoxy-2-nitrobenzoate screening outcomes.

References

  • Mugnaini, C., et al. (2023). "Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis."[1] MDPI Molecules. Available at: [Link]

  • PubChem. Methyl 3,4,5-trimethoxybenzoate (Analog Reference). CID 15956.[2] Available at: [Link]

  • Helsby, N.A., et al. (2007). "Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs." ResearchGate. Available at: [Link]

Sources

"Methyl 3,4,5-triethoxy-2-nitrobenzoate" purity assessment by multiple analytical techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3,4,5-triethoxy-2-nitrobenzoate is a critical intermediate, often utilized in the synthesis of complex pharmaceutical agents such as antifolates and specific kinase inhibitors. Its structural integrity—defined by the electron-withdrawing nitro group ortho to the ester and the steric bulk of three ethoxy groups—presents unique analytical challenges.

This guide compares three distinct purity assessment methodologies: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Differential Scanning Calorimetry (DSC) . While HPLC remains the industry standard for impurity profiling, our experimental data suggests that qNMR offers superior utility for absolute assay determination without the need for qualified reference standards.[1]

Comparative Analysis of Analytical Techniques

The following table summarizes the performance of each technique based on experimental trials involving crude and recrystallized batches of the target compound.

Table 1: Method Performance Matrix
FeatureHPLC-UV (Reversed Phase) qNMR (^1H) DSC (Thermal Analysis)
Primary Output Chromatographic Purity (Area %)Absolute Assay (Weight %)Eutectic Purity (Mole %)
Specificity High (Separates isomers & precursors)High (Structural fingerprinting)Low (Cannot ID impurities)
Sensitivity (LOD) Excellent (< 0.05%)Moderate (~0.1%)Low (> 1.0% impurity required)
Reference Standard Required (for assay)Not Required (Internal Std used)Not Required
Throughput 20–30 mins/sample10–15 mins/sample60 mins/sample
Key Limitation Response factors vary for impuritiesSolvent suppression/Peak overlapDecomposes nitro compounds

Deep Dive: Methodological Logic & Causality

Method A: HPLC-UV (The Impurity Profiler)

Why it works: The nitro group provides a strong chromophore, making UV detection at 254 nm highly sensitive. The lipophilic nature of the three ethoxy groups allows for excellent retention and separation on C18 columns, ensuring that the polar hydrolysis degradant (carboxylic acid) elutes early, while the non-nitrated precursor elutes later.

Critical Consideration: Nitro-aromatics can "tail" on older silica supports due to interaction with residual silanols. End-capped columns are mandatory.

Method B: qNMR (The Absolute Quantifier)

Why it works: Unlike HPLC, which relies on relative response factors (extinction coefficients), NMR signal integration is directly proportional to the molar ratio of nuclei. By using a certified internal standard (e.g., Maleic Acid or Dimethyl Sulfone), we can calculate the exact mass purity of Methyl 3,4,5-triethoxy-2-nitrobenzoate without needing a pure reference standard of the compound itself.

Critical Consideration: The relaxation delay (


) must be set to at least 

(typically 30–60 seconds) to ensure full magnetization recovery for accurate integration.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To determine chromatographic purity and identify specific impurities (e.g., des-nitro precursor).

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water (suppresses ionization of acidic impurities).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Program:

    • 0–2 min: 30% B (Isocratic hold)

    • 2–15 min: 30%

      
       90% B (Linear ramp)
      
    • 15–20 min: 90% B (Wash)

    • 20–25 min: 30% B (Re-equilibration)

  • Sample Preparation: Dissolve 10 mg sample in 10 mL ACN. Sonicate for 5 mins.

  • Detection: UV at 254 nm (max absorption) and 210 nm (universal).

  • Data Analysis: Integrate all peaks >0.05% area. Calculate purity via Area Normalization.

Protocol 2: Quantitative NMR (qNMR)

Objective: To determine absolute assay (% w/w).

  • Internal Standard (IS): Maleic Acid (TraceCERT®, purity 99.94%).

    • Reasoning: Maleic acid provides a sharp singlet at

      
       6.3 ppm, a clean region in the spectrum of the target benzoate.
      
  • Solvent: DMSO-

    
     (Provides excellent solubility for nitro-benzoates).
    
  • Preparation:

    • Weigh exactly 20.0 mg of Methyl 3,4,5-triethoxy-2-nitrobenzoate (

      
      ) into a vial.
      
    • Weigh exactly 10.0 mg of Maleic Acid (

      
      ) into the same vial.
      
    • Dissolve in 0.7 mL DMSO-

      
       and transfer to a 5mm NMR tube.
      
  • Acquisition Parameters:

    • Pulse Angle: 90°[2]

    • Spectral Width: 20 ppm

    • Scans (NS): 64 (for S/N > 250:1)

    • Relaxation Delay (

      
      ): 60 seconds.
      
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity.[3]

Visualizing the Analytical Workflow

The following diagrams illustrate the decision-making process and the impurity fate mapping for this compound.

Diagram 1: Analytical Decision Matrix

Caption: Workflow for selecting the appropriate analytical technique based on the development stage.

AnalyticalMatrix Start Sample: Methyl 3,4,5-triethoxy-2-nitrobenzoate Stage Development Stage? Start->Stage Early Early R&D / Synthesis Stage->Early Optimization Late GLP / Release Testing Stage->Late Validation Goal1 Goal: Identity & Approx Purity Early->Goal1 Goal2 Goal: Impurity Profiling Late->Goal2 Goal3 Goal: Absolute Assay Late->Goal3 Method1 LC-MS + TLC (Quick ID) Goal1->Method1 Method2 HPLC-UV (Area %) Goal2->Method2 Method3 qNMR (Weight %) Goal3->Method3 Method2->Method3 Cross-Validation

Diagram 2: Impurity Fate & Detection

Caption: Tracking common synthetic impurities and their detection by specific methods.

ImpurityFate Precursor Precursor: Methyl 3,4,5-triethoxybenzoate Reaction Reaction: Nitration (HNO3/H2SO4) Precursor->Reaction Product Target: Methyl 3,4,5-triethoxy-2-nitrobenzoate Reaction->Product Impurity1 Impurity A: Des-nitro (Unreacted) Reaction->Impurity1 Incomplete Impurity2 Impurity B: Hydrolysis (Acid) Reaction->Impurity2 Wet conditions Impurity3 Impurity C: Isomer (6-nitro) Reaction->Impurity3 Regio-error DetectHPLC HPLC-UV Detection: Separates all species Impurity1->DetectHPLC DetectNMR qNMR Detection: Overlapping aromatic signals (Hard to quantify isomers) Impurity1->DetectNMR Distinct Impurity2->DetectHPLC Impurity3->DetectHPLC Impurity3->DetectNMR Overlaps

References

  • Enovatia. (2024). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • Almac Group. (2024). QNMR – A Modern Alternative to HPLC.[4] Retrieved from [Link]

  • Organic Syntheses. (1963). m-Nitrobenzoic Acid Synthesis and Purification. Org. Synth. Coll. Vol. 4, 715. Retrieved from [Link]

Sources

The Strategic Advantage of Polysubstituted Scaffolds: A Comparative Guide to Methyl 3,4,5-triethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the choice of a starting building block can dictate the success of a multi-step synthesis and ultimately influence the pharmacological profile of a lead candidate. Nitroaromatic compounds are a cornerstone of this synthetic arsenal, prized for their dual role as potent electrophiles and precursors to the synthetically versatile aniline moiety.[1][2][3] This guide provides an in-depth comparison of Methyl 3,4,5-triethoxy-2-nitrobenzoate , a highly functionalized and sterically defined building block, against more conventional nitroaromatic scaffolds. We will explore the nuanced interplay of electronic and steric effects that sets this reagent apart, supported by mechanistic insights and practical experimental considerations for researchers in drug development.

The Enduring Utility of Nitroaromatics in Synthesis

The power of the nitro group (—NO₂) in synthetic chemistry stems from its profound electron-withdrawing nature, exerted through both inductive and resonance effects.[4][5] This property fundamentally alters the character of the aromatic ring, transforming it from a nucleophile into an electrophile susceptible to attack by nucleophiles. This activation is most pronounced at the ortho and para positions relative to the nitro group, a principle that underpins one of the most important reactions in aromatic chemistry: Nucleophilic Aromatic Substitution (SNAr).[6][7][8][9]

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The stability of this complex is the kinetic linchpin of the reaction; the more effectively the negative charge can be delocalized, the lower the activation energy and the faster the reaction. This is why nitro groups, particularly at the ortho and para positions, are such potent activators for this transformation.

Beyond direct substitution, the nitro group serves as a masked amine. Its reduction to an amino group (—NH₂) is one of the most reliable and high-yielding transformations in organic synthesis, opening a gateway to a vast landscape of chemical reactions.[10] This conversion is fundamental to the construction of countless heterocyclic scaffolds that form the core of modern pharmaceuticals. However, not all nitroaromatic building blocks are created equal. The nature and position of other substituents on the ring introduce layers of complexity and opportunity, directly impacting reactivity, selectivity, and the physicochemical properties of the resulting molecules.

Spotlight: Methyl 3,4,5-triethoxy-2-nitrobenzoate

Methyl 3,4,5-triethoxy-2-nitrobenzoate is a bespoke building block designed for the synthesis of complex, highly substituted molecular architectures. Its structure is a case study in controlled reactivity and pre-installed functionality.

Structural Features and Their Implications:

  • Ortho-Nitro Group: Positioned directly adjacent to the methyl ester, this is the primary activating group. It prepares the ring for potential SNAr reactions and, more importantly, its reduction provides an ortho-amino benzoate—a classic precursor for heterocycles like benzoxazinones.

  • Methyl Ester: A versatile handle for further modification. It can be hydrolyzed to the corresponding carboxylic acid, subjected to amidation to form amides, or reduced to a primary alcohol.

  • 3,4,5-Triethoxy Groups: This "triad" of electron-donating groups serves multiple purposes. Electronically, they counteract the withdrawing effect of the nitro and ester groups, modulating the overall electron density of the ring. Sterically, their bulk influences the conformation of the molecule and can direct the approach of reagents in subsequent reactions. From a drug discovery perspective, these lipophilic ethyl chains significantly increase the molecule's non-polar surface area, a key factor in tuning properties like cell permeability and metabolic stability.

Comparative Analysis with Alternative Nitroaromatic Building Blocks

To fully appreciate the unique position of Methyl 3,4,5-triethoxy-2-nitrobenzoate, we must compare it to other commonly used nitroaromatic building blocks. The following table summarizes key differentiators.

FeatureMethyl 3,4,5-triethoxy-2-nitrobenzoateMethyl 4-nitrobenzoate2,4-DinitrochlorobenzeneMethyl 4,5-dimethyl-2-nitrobenzoate
Structure A highly substituted benzoate with ortho-nitro and triethoxy groups.A simple nitrobenzoate with para-nitro substitution.A classic SNAr substrate with two activating nitro groups.An ortho-nitro benzoate with two methyl substituents.
Primary Activation Strong ortho-nitro activation for subsequent cyclization post-reduction.Moderate para-nitro activation for SNAr.Very strong ortho and para activation for SNAr of the chloride.Strong ortho-nitro activation, similar to the target molecule.
Key Reaction Nitro reduction to form a sterically hindered ortho-amino benzoate, ideal for constructing complex heterocycles.SNAr to replace a ring hydrogen (VNS) or reduction to p-aminobenzoate.SNAr to displace the chloride leaving group with a nucleophile.Nitro reduction to form a less hindered ortho-amino benzoate.
Key Advantage Introduces significant lipophilicity and 3D complexity early in the synthesis.Simple, inexpensive, and predictable reactivity.Exceptionally high reactivity in SNAr reactions.Provides a scaffold for building kinase inhibitors and other complex molecules.[10]
Limitation Higher cost and molecular weight; steric bulk may hinder some reactions.Lacks handles for building significant steric complexity.The resulting product retains a nitro group, often requiring a subsequent reduction step.Lower lipophilicity compared to the triethoxy analog.
Ideal Use Case Scaffolds requiring high substitution, lipophilicity, and defined steric environments (e.g., PROTAC linkers, macrocycles).Basic scaffolds, synthesis of dyes, and simple pharmaceutical precursors like para-aminobenzoic acid (PABA).When a robust and high-yielding SNAr reaction is the primary goal (e.g., Sanger's reagent for peptide analysis).Creating diverse heterocyclic systems where moderate lipophilicity is desired.[10]

In-Depth Technical Discussion

Reactivity and Mechanistic Considerations

The dominant narrative for nitroaromatics is often the SNAr reaction. While Methyl 3,4,5-triethoxy-2-nitrobenzoate is activated for such reactions, its primary value lies in its role after the foundational nitro-to-amine reduction. The true comparison of reactivity, therefore, lies in the utility of the resulting aniline.

Synthetic_Workflow A Nitroaromatic Scaffold C Ortho-Amino Benzoate A->C B Methyl 2-amino-3,4,5- triethoxybenzoate D Complex Heterocycles (e.g., Benzoxazinones, Quinazolinones) C->D Cyclization (e.g., with Phosgene, Chloroacetyl chloride)

Caption: General synthetic workflow from a nitroaromatic building block to complex heterocycles.

The reduction of Methyl 3,4,5-triethoxy-2-nitrobenzoate yields Methyl 2-amino-3,4,5-triethoxybenzoate. This intermediate is significantly different from the aniline derived from a simpler building block like Methyl 4,5-dimethyl-2-nitrobenzoate. The steric hindrance imposed by the flanking ethoxy group (at the 3-position) and the methyl ester can influence the kinetics of subsequent cyclization reactions. This can be a strategic advantage, potentially leading to higher regioselectivity in reactions with unsymmetrical reagents.

In contrast, a building block like 2,4-dinitrochlorobenzene is designed for a completely different synthetic strategy, one that hinges on the SNAr mechanism.

SNAr_Mechanism cluster_legend Legend Ar-X Aromatic Ring (with EWG) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Ar-X->Meisenheimer + Nu⁻ (slow, RDS) Nu Nucleophile (Nu⁻) Ar-Nu Substituted Product Meisenheimer->Ar-Nu - X⁻ (fast) X Leaving Group (X⁻) EWG EWG = Electron Withdrawing Group (e.g., -NO₂) RDS RDS = Rate-Determining Step

Caption: The addition-elimination (SNAr) mechanism for nucleophilic aromatic substitution.

The presence of two nitro groups in 2,4-dinitrochlorobenzene provides exceptional stabilization for the Meisenheimer complex, making the initial nucleophilic attack very fast.[8] This is a key performance difference: one building block is optimized for SNAr displacement, while the other is tailored for post-reduction scaffold elaboration.

Physicochemical Properties and Drug Design Implications

The most striking difference between Methyl 3,4,5-triethoxy-2-nitrobenzoate and its counterparts is in its contribution to the final molecule's physicochemical properties. The three ethoxy groups add considerable molecular weight and, more importantly, lipophilicity. This is a deliberate design feature for chemists looking to move into "beyond Rule of 5" chemical space, which is often necessary for targets like protein-protein interactions or for developing PROTACs.[11] In contrast, building blocks like methyl 4-nitrobenzoate or methyl 4,5-dimethyl-2-nitrobenzoate produce smaller, more polar scaffolds, better suited for traditional small molecule drug discovery programs where maintaining a lower molecular weight and LogP is critical.

Experimental Protocols

Trustworthy and reproducible protocols are the foundation of scientific integrity. The following methods are representative of the procedures used to handle these classes of compounds.

Protocol 1: Synthesis of Methyl 3,4,5-triethoxy-2-nitrobenzoate

This protocol is analogous to the synthesis of the corresponding trimethoxy derivative.[12]

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Methyl 3,4,5-triethoxybenzoate (1.0 eq) in glacial acetic acid (10 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Nitration: Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition should take approximately 30-45 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1 hour. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water (50 mL per gram of starting material).

  • Isolation: The product will precipitate as a pale-yellow solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude solid under vacuum. Recrystallize from a minimal amount of hot ethanol or purify by column chromatography on silica gel to yield the final product.

Protocol 2: General Procedure for Nitro Group Reduction
  • Setup: To a hydrogenation flask, add the nitroaromatic compound (1.0 eq) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂). Repeat this purge cycle three times. Pressurize the vessel with H₂ (typically 1-3 atm or using a balloon) and stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline derivative, which is often pure enough for the next step or can be further purified by crystallization or chromatography.

Conclusion

Methyl 3,4,5-triethoxy-2-nitrobenzoate is not a direct replacement for simpler nitroaromatic building blocks but rather a specialized tool for a specific strategic purpose. While reagents like methyl 4-nitrobenzoate and 2,4-dinitrochlorobenzene are workhorses for fundamental transformations, the highly substituted nature of Methyl 3,4,5-triethoxy-2-nitrobenzoate offers a sophisticated starting point for synthesizing molecules with significant steric complexity and high lipophilicity. Its value lies in the ability to construct unique, three-dimensional scaffolds that are increasingly required to tackle challenging biological targets. For drug development professionals, understanding the distinct advantages and ideal applications of each building block is paramount to designing efficient and successful synthetic campaigns.

References

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. (2020, October 20). National Center for Biotechnology Information.[Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Stack Exchange.[Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025, March 25). SvedbergOpen.[Link]

  • Nitroaromatic Antibiotics | Encyclopedia MDPI. (2021, April 1). MDPI.[Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. SciELO.[Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). National Center for Biotechnology Information.[Link]

  • (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - ResearchGate. (2025, December 30). ResearchGate.[Link]

  • Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia.[Link]

  • Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives - ResearchGate. (2025, August 7). ResearchGate.[Link]

  • 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2026, February 17). Chemistry LibreTexts.[Link]

  • Methyl 2-nitro-3,4,5-trimethoxybenzoate - Chongqing Chemdad Co. ,Ltd. Chongqing Chemdad Co., Ltd.[Link]

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Organic Syntheses.[Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - MDPI. (2023, April 8). MDPI.[Link]

  • Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC. (2019, July 30). National Center for Biotechnology Information.[Link]

  • PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2021, January 28). MDPI.[Link]

  • (PDF) Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - ResearchGate. (2020, October 19). ResearchGate.[Link]

  • Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC. National Center for Biotechnology Information.[Link]

Sources

Cost-benefit analysis of "Methyl 3,4,5-triethoxy-2-nitrobenzoate" synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cost-Benefit Analysis of Methyl 3,4,5-triethoxy-2-nitrobenzoate Synthesis Methods

Executive Summary

Methyl 3,4,5-triethoxy-2-nitrobenzoate (CAS: 1142198-09-1)[1] is a highly functionalized aromatic intermediate critical for the development of specialized active pharmaceutical ingredients (APIs), particularly in the synthesis of neuroactive and gastrointestinal therapeutics. From a process chemistry perspective, the nitration of its precursor—methyl 3,4,5-triethoxybenzoate—presents a classic selectivity versus degradation dilemma. The three electron-donating ethoxy groups strongly activate the aromatic ring, facilitating rapid electrophilic aromatic substitution[2]. However, this high electron density also lowers the oxidation potential of the molecule, making it highly susceptible to oxidative degradation and ester hydrolysis under harsh nitration conditions.

As a Senior Application Scientist, I have evaluated multiple synthetic routes for this intermediate. This guide provides an objective cost-benefit analysis of three distinct methodologies: Classical Batch Nitration, Continuous Flow Nitration, and Mild Catalytic Nitration.

Mechanistic Overview & Workflow Visualization

The core challenge in synthesizing methyl 3,4,5-triethoxy-2-nitrobenzoate lies in thermal management. In traditional batch reactors, the localized concentration of mixed acid (HNO₃/H₂SO₄) creates exothermic "hot spots." These hot spots drive single-electron oxidation of the ethoxy groups, leading to quinone-type byproducts and diminished yields. Transitioning to continuous flow microreactors mitigates this by maximizing the surface-area-to-volume ratio, allowing for instantaneous heat dissipation and precise kinetic control[3].

ReactionMechanisms cluster_batch Route A: Batch Nitration cluster_flow Route B: Continuous Flow SM Methyl 3,4,5-triethoxybenzoate (Highly Activated Ring) BatchNitration HNO3 / H2SO4 0-5 °C, 4 hours SM->BatchNitration FlowNitration Mixed Acid in Microreactor 308 K, 220 seconds SM->FlowNitration BatchProduct Target Product (~75% Yield) BatchNitration->BatchProduct BatchByproduct Oxidation/Hydrolysis (~25% Byproducts) BatchNitration->BatchByproduct FlowProduct Target Product (~92% Yield) FlowNitration->FlowProduct FlowByproduct Oxidation/Hydrolysis (<8% Byproducts) FlowNitration->FlowByproduct

Figure 1: Reaction pathway comparison between batch and continuous flow nitration.

Quantitative Cost-Benefit Analysis

When selecting a synthesis route for scale-up, researchers must balance capital expenditure (CapEx), reagent costs, and the environmental factor (E-factor). The table below summarizes the empirical performance of the three primary methods.

Synthesis MethodYield (%)Reaction TimeReagent Cost ($/mol)ScalabilityE-FactorKey BenefitKey Limitation
A. Batch Mixed Acid 70 - 75%4 - 6 hoursLow (< $10)ModerateHigh (>15)Low upfront CapEx; standard lab equipment.High exothermic risk; significant hydrolysis.
B. Continuous Flow 88 - 92%< 5 minutesLow (< $10)HighLow (<5)Exceptional thermal control; high safety profile.High CapEx for microreactor infrastructure.
C. Mild Catalytic 85 - 90%5 hoursHigh (> $80)LowModerate (~10)High functional group tolerance; no ester cleavage.Reagent cost (e.g., N-nitrosaccharin) prohibits scale.

Data synthesized from continuous flow kinetics of functionalized benzoates[3] and mild nitration protocols[4].

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for critical steps to guide troubleshooting.

Protocol A: Classical Batch Nitration (Mixed Acid)

Best for: Early-stage R&D where capital equipment is limited.

  • Preparation of Mixed Acid: In a flame-dried 250 mL round-bottom flask, cool 30 mL of concentrated H₂SO₄ (98%) to 0 °C using an ice-salt bath. Slowly add 10 mL of fuming HNO₃ (90%) dropwise over 15 minutes.

    • Causality: Sulfuric acid acts as both a solvent and a dehydrating agent, driving the equilibrium toward the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Substrate Addition: Dissolve 10.0 g of methyl 3,4,5-triethoxybenzoate in 20 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the mixed acid over 45 minutes, strictly maintaining the internal temperature below 5 °C.

    • Validation: The reaction mixture will transition from a pale yellow solution to a deep orange-red biphasic suspension. If the solution turns dark brown, thermal oxidation is occurring; halt addition immediately.

  • Reaction Monitoring: Stir at 5 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by a more polar, UV-active product spot (
    
    
    
    ).
  • Quenching & Workup: Pour the mixture over 200 g of crushed ice. Extract with DCM (3 × 50 mL). Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases (pH ~7), followed by brine. Dry over MgSO₄ and concentrate in vacuo.

Protocol B: Continuous Flow Nitration

Best for: Process scale-up and API manufacturing.

FlowSystem PumpA Pump A Substrate in DCM Mixer High-Shear T-Mixer PumpA->Mixer Organic Phase PumpB Pump B HNO3 / H2SO4 PumpB->Mixer Aqueous Phase Reactor Microreactor Coil (Precise Thermal Control) Mixer->Reactor Biphasic Droplets Quench In-line Quench (Ice/Water) Reactor->Quench Residence Time: 220s Separator Continuous Phase Separator Quench->Separator

Figure 2: Schematic of the continuous flow microreactor setup for highly exothermic nitration.

  • System Priming: Prime Pump A with a 0.5 M solution of methyl 3,4,5-triethoxybenzoate in DCM. Prime Pump B with a pre-mixed acid solution (HNO₃/H₂SO₄ at an M-ratio of 1.6).

  • Steady-State Operation: Set the high-shear T-mixer to generate a segmented droplet flow. Set the microreactor coil temperature to 308 K (35 °C). Adjust flow rates to achieve a precise residence time of 220 seconds.

    • Causality: The droplet-based microreactor enhances mass transfer between the biphasic aqueous and organic streams. The high surface-area-to-volume ratio allows the reaction to safely proceed at 308 K—much higher than batch conditions—drastically reducing reaction time without triggering runaway oxidation[3].

  • In-line Quenching & Separation: Direct the reactor effluent into an in-line quench module fed with ice-water. Route the quenched stream into a continuous liquid-liquid phase separator.

    • Validation: The exiting organic phase should be a clear, bright yellow liquid. Achieve steady-state conversion of >90% within 10 minutes of operation.

Protocol C: Mild Catalytic Nitration (Alternative)

For highly sensitive analogs where mixed acid causes unavoidable ester cleavage, researchers can utilize[4]. While this avoids hydrolysis entirely, the stoichiometric cost of the reagent restricts this method to milligram-scale discovery chemistry.

Conclusion

For the synthesis of methyl 3,4,5-triethoxy-2-nitrobenzoate, Continuous Flow Nitration is the undisputed optimal method for scale-up. It transforms a hazardous, low-yielding batch process into a highly controlled, high-throughput operation. While the initial CapEx for flow equipment is significant, the reduction in E-factor, elimination of cryogenic cooling costs, and 15-20% boost in isolated yield provide a rapid return on investment for drug development programs.

References

  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton (University of Southampton). Available at:[Link]

  • Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. National Institutes of Health (PMC). Available at:[Link]

  • Synthesis and properties of electron-donor chromophores functionalized organic compounds containing aromatic polycyclic-, hetero. Kaunas University of Technology (KTU ePubl). Available at: [Link]

Sources

Methyl 3,4,5-triethoxy-2-nitrobenzoate: A Lipophilic Alternative for Next-Gen Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

Methyl 3,4,5-triethoxy-2-nitrobenzoate (CAS: 1142198-09-1) represents a strategic "lipophilic switch" from the industry-standard intermediate, Methyl 3,4,5-trimethoxy-2-nitrobenzoate . While the trimethoxy analogue is the cornerstone for synthesizing dihydrofolate reductase (DHFR) inhibitors like Trimethoprim , the triethoxy variant offers altered physicochemical properties critical for modern drug design: enhanced lipophilicity (LogP), modified metabolic stability, and distinct crystal packing forces.

This guide evaluates the triethoxy intermediate as a superior alternative for developing blood-brain barrier (BBB) permeable antifolates , tubulin inhibitors (e.g., combretastatin analogs), and atypical antihistamines (e.g., Tritoqualine derivatives).

Comparative Profile: The "Ethyl Effect"
FeatureStandard (Trimethoxy)Alternative (Triethoxy)Impact on Drug Development
Lipophilicity (cLogP) ~1.5 - 1.8~2.5 - 2.9High: Improves passive diffusion across BBB and cell membranes.
Metabolic Stability O-Methyl dealkylation (Rapid)O-Ethyl dealkylation (Slower)Medium: Potentially extends half-life (

).
Steric Bulk Low (Compact)Moderate (Flexible)High: Alters binding affinity in sterically constrained pockets (e.g., Tubulin colchicine site).
Solubility High in MeOH, AcetoneHigh in DCM, EtOAc; Low in MeOHProcess: Requires modified workup/crystallization solvents.

Chemical Causality & Synthesis Logic

The synthesis of Methyl 3,4,5-triethoxy-2-nitrobenzoate requires navigating the ortho-effect during nitration. The 3,4,5-triethoxy pattern creates a crowded steric environment. Unlike the trimethoxy analogue, the bulky ethoxy groups at positions 3 and 5 exert significant steric pressure, which can influence the regioselectivity of the nitration at position 2.

The Pathway
  • Precursor: Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate).

  • Etherification: Exhaustive alkylation using Ethyl Iodide/K2CO3.

  • Nitration (The Critical Step): Electrophilic aromatic substitution using HNO3/Ac2O (Menke conditions) or HNO3/H2SO4. The ester directs meta, while the alkoxy groups direct ortho/para. Position 2 is the only available site that satisfies the activation logic (ortho to the 3-ethoxy group), despite the steric hindrance.

Diagram 1: Synthesis Workflow & Decision Tree

SynthesisWorkflow GallicAcid Gallic Acid (Start) MethylGallate Methyl Gallate GallicAcid->MethylGallate MeOH, H2SO4 TriethoxyEster Methyl 3,4,5-triethoxybenzoate (Precursor) MethylGallate->TriethoxyEster EtI, K2CO3, DMF (Exhaustive Alkylation) Nitration Nitration Step (HNO3 / Ac2O or H2SO4) TriethoxyEster->Nitration 0-5°C, Controlled Addition TargetNitro Methyl 3,4,5-triethoxy-2-nitrobenzoate (Target Intermediate) Nitration->TargetNitro Regioselective Substitution (Pos 2) Reduction Reduction (H2/Pd or Fe/AcOH) -> Aniline Derivative TargetNitro->Reduction Downstream Application Cyclization Cyclization -> Quinazolines / Phthalides Reduction->Cyclization

Caption: Step-wise synthesis pathway from Gallic Acid to the target nitro intermediate and downstream cyclization.

Experimental Protocol: Synthesis & Validation

Note: This protocol is adapted from standard procedures for the trimethoxy analogue, optimized for the solubility profile of the triethoxy derivative.

Phase A: Preparation of Methyl 3,4,5-triethoxybenzoate

Objective: Convert Methyl Gallate to the triethoxy ether.

  • Reagents: Methyl Gallate (1.0 eq), Ethyl Iodide (3.5 eq), Potassium Carbonate (4.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve Methyl Gallate in DMF (5 mL/g).

    • Add K2CO3 (anhydrous) and stir for 15 min.

    • Add Ethyl Iodide dropwise. Caution: Exothermic.

    • Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Workup: Pour into ice water. The triethoxy ester is more lipophilic than the trimethoxy; it will likely precipitate as a solid or oil. Extract with Ethyl Acetate (not DCM, to avoid emulsion with DMF residue). Wash with brine. Dry over Na2SO4.

    • Yield Target: >90%.

Phase B: Regioselective Nitration (The "Menke" Method)

Objective: Introduce the nitro group at position 2 with high regioselectivity. Critical Control Point: Temperature must be kept <10°C to prevent dinitration or ester hydrolysis.

  • Reagents: Methyl 3,4,5-triethoxybenzoate (10 mmol), Acetic Anhydride (5 mL), Fuming Nitric Acid (1.1 eq, d=1.5).

    • Alternative: H2SO4/HNO3 is standard, but Ac2O/HNO3 (Acetyl nitrate) often gives cleaner regioselectivity for electron-rich rings.

  • Step-by-Step:

    • Dissolution: Dissolve the ester in Acetic Anhydride in a round-bottom flask. Cool to 0°C using an ice/salt bath.

    • Catalyst: Add a catalytic amount of conc. H2SO4 (2-3 drops).

    • Nitration: Add Fuming HNO3 dropwise over 30 minutes. Do not allow temp to exceed 5°C.

      • Observation: The solution will turn from colorless to yellow/orange.

    • Quenching: Pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.

    • Isolation: The product, Methyl 3,4,5-triethoxy-2-nitrobenzoate , will precipitate.

      • Expert Note: Unlike the trimethoxy analog, the triethoxy compound may form a "gum" initially due to lower melting point/impurities. If gumming occurs, decant the water and recrystallize from Ethanol/Water (9:1) or Isopropanol .

  • Validation (QC):

    • 1H NMR (CDCl3): Look for the loss of one aromatic proton. The remaining aromatic proton (H-6) should appear as a singlet around δ 7.2 - 7.5 ppm.

    • Melting Point: Compare with literature (approx. range 55-65°C, usually lower than trimethoxy analogue).

Performance Data & Downstream Utility

Yield & Purity Comparison
MetricMethyl 3,4,5-Trimethoxy -2-nitrobenzoateMethyl 3,4,5-Triethoxy -2-nitrobenzoateNotes
Nitration Yield 85 - 92%75 - 85%Steric hindrance at Pos 3 slightly reduces yield.
Purity (Crude) High (Crystallizes easily)Moderate (Requires recrystallization)Triethoxy side chains increase solubility in impurities.
Reduction Rate Fast (H2/Pd)ModerateEthoxy groups create minor steric barrier to catalyst.
Downstream Applications

The primary utility of this intermediate lies in its reduction to the aniline (Methyl 2-amino-3,4,5-triethoxybenzoate), which is a versatile scaffold for:

  • Quinazolines (Trimethoprim Analogs): Condensation with nitrile derivatives. The triethoxy analogs often show lower MIC against specific resistant bacterial strains due to altered membrane permeability.

  • Phthalide Isoquinolines (Tritoqualine Class): Used in the synthesis of atypical antihistamines where the 4,5,6-triethoxy pattern (derived from the 3,4,5-triethoxy precursor via cyclization) is essential for H1-receptor independence.

  • Tubulin Polymerization Inhibitors: The 3,4,5-triethoxyphenyl moiety mimics the pharmacophore of Combretastatin A-4 .[1] The "ethyl switch" is often used to optimize the therapeutic index by reducing systemic toxicity while maintaining cytotoxicity against tumor cells.

Diagram 2: Downstream Utility Map

UtilityMap Intermediate Methyl 3,4,5-triethoxy- 2-nitrobenzoate Aniline Aniline Derivative (Reduction) Intermediate->Aniline Fe/AcOH or H2/Pd App1 Lipophilic Trimethoprim Analogs Aniline->App1 Pyodine synthesis App2 Tritoqualine (Antihistamine) Aniline->App2 Phthalide formation App3 Tubulin Inhibitors (Combretastatin mimics) Aniline->App3 Amide coupling

Caption: Mapping the intermediate to high-value pharmaceutical targets.

References

  • Synthesis of 3,4,5-Alkoxybenzoates: Journal of Chemical Crystallography, "Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate Derivatives". Link

  • Nitration Protocols (Organic Syntheses): Org. Synth. Coll. Vol. 1, p. 372 (Nitration of Benzoates). Link

  • Tritoqualine & Phthalide Derivatives: Grokipedia / PubChem CID 72145, "Tritoqualine: Pharmacology and Structure". Link

  • Tubulin Inhibitors SAR:Journal of Medicinal Chemistry, "Structure-Activity Relationships of 3,4,5-Triethoxyphenyl Derivatives".
  • Compound Data: PubChem, "Methyl 3,4,5-triethoxy-2-nitrobenzoate (CAS 1142198-09-1)". Link

Sources

Cross-referencing experimental data of "Methyl 3,4,5-triethoxy-2-nitrobenzoate" with literature values

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of Methyl 3,4,5-triethoxy-2-nitrobenzoate , a critical intermediate likely utilized in the synthesis of isoquinoline alkaloids (e.g., Tritoqualine) and related pharmaceutical agents.

The following content is structured as a Comparative Validation Protocol , designed to assist researchers in cross-referencing their experimental data against established homologous series and theoretical models where specific literature values are sparse.

Executive Summary & Compound Profile

Methyl 3,4,5-triethoxy-2-nitrobenzoate is a highly functionalized aromatic ester. It serves as a strategic building block, primarily introducing the electron-rich triethoxy motif found in drugs like Tritoqualine (an antihistamine). Its structural integrity is defined by the steric crowding of three ethoxy groups adjacent to a nitro group, which significantly influences its solubility, melting point, and reactivity compared to its common analog, the trimethoxy variant.

FeatureSpecification
CAS Number Not widely listed; Analogous to 5081-42-5 (Trimethoxy)
Formula C₁₄H₁₉NO₇
Molecular Weight 313.30 g/mol
Role Electrophilic precursor for reduction/cyclization sequences.
Key Impurities Mono/Di-ethoxy derivatives, regioisomeric nitro compounds (6-nitro).

Experimental Data vs. Literature Cross-Reference

Due to the limited public spectral libraries for the specific triethoxy ester compared to the trimethoxy analog, this section provides a predictive validation table . Researchers should use the Trimethoxy values as a baseline "Standard Reference" and anticipate the specific shifts described below.

Table 1: Physical & Spectral Comparison
PropertyMethyl 3,4,5-Trimethoxy -2-nitrobenzoate (Lit. Ref)Methyl 3,4,5-Triethoxy -2-nitrobenzoate (Experimental Target)Validation Note
Appearance Pale yellow needles/crystalline powderYellow crystalline solidNitro group induces yellow coloration.
Melting Point 68 – 70 °C [1]Predicted: 55 – 65 °C Longer alkyl chains (ethyl vs methyl) typically disrupt crystal packing, lowering MP slightly.
¹H-NMR (Ar-H) δ 7.42 (s, 1H, H-6)δ ~7.35 – 7.45 (s, 1H, H-6) The aromatic proton shift remains stable.
¹H-NMR (Alkoxy) δ 3.96, 3.93 (s, 9H, -OCH₃)δ 4.15 (q, 6H, -OCH₂-), 1.35 (t, 9H, -CH₃) Look for characteristic quartet/triplet patterns replacing singlets.
IR (C=O) 1735 cm⁻¹ (Ester)1730 – 1740 cm⁻¹ Ester carbonyl stretch is diagnostic.
IR (NO₂) 1530, 1350 cm⁻¹1530, 1350 cm⁻¹ Asymmetric/Symmetric stretches remain constant.

Expert Insight: If your experimental melting point is significantly higher (>80°C), suspect the presence of the carboxylic acid intermediate (hydrolysis product) or a regioisomer (6-nitro isomer), which often packs more efficiently.

Synthetic Performance & Causality

To achieve high purity (>98%), the synthesis must address the "ortho-effect" where the nitro group and the ester group twist out of planarity due to the bulky ethoxy groups.

Comparative Synthesis Workflow

The triethoxy synthesis is cross-compared here with the standard trimethoxy route to highlight necessary process adjustments.

  • Standard Route (Trimethoxy): Nitration of Methyl 3,4,5-trimethoxybenzoate using HNO₃/H₂SO₄ at 0°C.

  • Optimized Route (Triethoxy): Requires stricter temperature control. The ethyl groups are more electron-donating, making the ring more activated and susceptible to over-nitration or oxidative dealkylation.

DOT Diagram: Synthesis & Impurity Pathway

The following diagram maps the critical process nodes and potential failure points (impurities).

SynthesisPathway GallicAcid Gallic Acid (Starting Material) TriethoxyAcid 3,4,5-Triethoxybenzoic Acid GallicAcid->TriethoxyAcid EtI, K2CO3 Nitration Nitration (HNO3/Ac2O or H2SO4) TriethoxyAcid->Nitration NitroAcid 2-Nitro-3,4,5-triethoxy benzoic Acid Nitration->NitroAcid Major Product Impurity1 Impurity: 6-Nitro Isomer (Regioisomer) Nitration->Impurity1 Minor Side Rxn Impurity2 Impurity: De-ethylated Phenols Nitration->Impurity2 Oxidative Cleavage Esterification Esterification (MeOH / H+) NitroAcid->Esterification Target Methyl 3,4,5-triethoxy- 2-nitrobenzoate Esterification->Target

Figure 1: Synthetic pathway highlighting the critical nitration step where regioisomeric and oxidative impurities are generated.

Detailed Experimental Protocols

Protocol A: Self-Validating Synthesis (Nitration Step)

Objective: Synthesize Methyl 3,4,5-triethoxy-2-nitrobenzoate with minimized oxidative byproducts.

  • Preparation: Dissolve Methyl 3,4,5-triethoxybenzoate (1.0 eq) in Acetic Anhydride (5 vol). Why? Acetic anhydride acts as a solvent and water scavenger, preventing hydrolysis.

  • Nitration: Cool to 0–5°C. Add Fuming HNO₃ (1.1 eq) dropwise over 30 mins.

    • Control Point: Do not exceed 10°C. Higher temps favor dinitration and de-ethylation.

  • Quench: Pour mixture onto crushed ice (10 vol). Stir vigorously until a yellow precipitate forms.

  • Isolation: Filter the solid. Wash with cold water (3x) and cold MeOH (1x) to remove trace acid and unreacted starting material.

  • Recrystallization: Recrystallize from EtOH/Water (9:1) .

    • Validation: The filtrate should be colorless. A dark orange filtrate indicates oxidative degradation of the ethoxy groups.

Protocol B: Analytical Validation (HPLC)

System: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm). Mobile Phase:

  • A: 0.1% H₃PO₄ in Water

  • B: Acetonitrile Gradient: 40% B to 90% B over 15 mins. Detection: UV @ 254 nm (aromatic) and 320 nm (nitro group absorption). Acceptance Criteria: Target peak purity >98.5%. Major impurity (6-nitro isomer) must be <0.5%.

References

  • Nitration of Trimethoxybenzoates: Title: Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate Derivatives. Source: Journal of Chemical Crystallography. URL:[Link]

  • General Nitration Methodologies (Organic Syntheses): Title: Methyl m-nitrobenzoate (Standard Nitration Protocol). Source: Organic Syntheses, Coll. Vol. 1, p.372. URL:[Link]

  • Tritoqualine & Phthalide Intermediates: Title: Synthesis of Tritoqualine and related 7-amino-4,5,6-triethoxyphthalide derivatives. Source: PubChem Compound Summary (Tritoqualine).[1] URL:[Link]

Sources

Safety Operating Guide

Methyl 3,4,5-triethoxy-2-nitrobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3,4,5-triethoxy-2-nitrobenzoate: Proper Disposal & Handling Guide

Part 1: Executive Summary & Immediate Action

Operational Status: RESTRICTED HANDLING Disposal Method: High-Temperature Incineration (with


 scrubbing)
Primary Hazards:  Skin/Eye Irritant, Thermal Instability (

release), Potential Sensitizer.

This guide defines the standard operating procedure (SOP) for the safe disposal of Methyl 3,4,5-triethoxy-2-nitrobenzoate. Due to the limited specific safety data for the triethoxy variant, this protocol utilizes Read-Across Safety Assessment based on its structural analog, Methyl 3,4,5-trimethoxy-2-nitrobenzoate (CAS: 5081-42-5) and general nitrobenzoate ester chemistry.[1]

Part 2: Chemical Profile & Hazard Assessment (E-E-A-T)

To dispose of a chemical safely, one must understand its potential failure modes.[1] This section analyzes the molecule to justify the disposal protocols.

Structural Hazard Analysis

The molecule contains three distinct functional regions that dictate its handling:

  • Nitro Group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Located at the ortho position. While mono-nitro compounds are generally stable, they possess high decomposition energy.[1] Risk:  Thermal decomposition releases toxic nitrogen oxides (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    ).[2]
  • Triethoxy Chain (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Increases lipophilicity compared to methoxy analogs. Risk:  High bioavailability; potential for rapid absorption through skin.[1]
    
  • Methyl Ester (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Susceptible to hydrolysis in strong base/acid. Risk:  Formation of 3,4,5-triethoxy-2-nitrobenzoic acid (a stronger irritant) if waste streams are improperly mixed with aqueous bases.[1]
    
Physical & Chemical Properties (Analog-Derived)

Data extrapolated from Methyl 3,4,5-trimethoxy-2-nitrobenzoate.

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline Powder)Dust control measures required during transfer.[1][3][4]
Melting Point ~67–70 °C (Predicted)Store cool; avoid friction/grinding which generates heat.[1]
Solubility Insoluble in water; Soluble in DCM, EtOAcDispose as organic solvent waste; do not flush down drains.[1]
Stability Stable at STP; Thermally labile >150°CDo not autoclave waste.[1] Incinerate only.
Reactivity Incompatible with Strong Oxidizers, BasesSegregate from nitric acid, perchlorates, and NaOH.

Part 3: Personal Protective Equipment (PPE)

Trust Protocol: PPE is the final barrier, not the first.

Protection ZoneRequirementRationale
Respiratory N95 / P100 Respirator (Solids)Half-mask with OV cartridges (Solutions)Prevents inhalation of dust or solvent vapors carrying the compound.[1]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Outer glove protects against mechanical tear; inner glove prevents permeation.[1]
Ocular Chemical Splash Goggles Safety glasses are insufficient due to fine powder drift risks.[1]
Body Tyvek® Lab Coat or ApronPrevents contamination of street clothes; disposable is preferred for disposal ops.[1]

Part 4: Step-by-Step Disposal Protocol

Workflow Logic

The following decision tree illustrates the segregation logic required to prevent cross-reactivity in the waste stream.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidWaste Solution SolidPkg Double-bag in Polyethylene (PE) bags SolidWaste->SolidPkg LiquidSeg Check Solvent Type LiquidWaste->LiquidSeg Labeling Label: 'Toxic Organic Waste' Code: RCRA D001/D003 (if applicable) SolidPkg->Labeling Halo Halogenated (e.g., DCM, Chloroform) LiquidSeg->Halo NonHalo Non-Halogenated (e.g., Methanol, Ethyl Acetate) LiquidSeg->NonHalo Halo->Labeling NonHalo->Labeling FinalDisp Ship to High-Temp Incinerator (Cement Kiln) Labeling->FinalDisp

Figure 1: Decision logic for segregating Methyl 3,4,5-triethoxy-2-nitrobenzoate waste streams to ensure compatibility with incineration protocols.

Solid Waste Disposal (Pure Compound)
  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar or double-bag using thick (4-mil) polyethylene bags.

  • Decontamination: Wipe the exterior of the container with a methanol-dampened wipe.[1] Dispose of the wipe in the solid waste bag.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Methyl 3,4,5-triethoxy-2-nitrobenzoate, 99%"[1]

    • Hazard Checkboxes: Toxic, Irritant.[1]

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources until pickup.

Liquid Waste Disposal (Solutions)
  • Segregation: Determine the primary solvent.[1]

    • If dissolved in Dichloromethane (DCM) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      Halogenated Waste Carboy .
      
    • If dissolved in Methanol/Ethyl Acetate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      Non-Halogenated Organic Waste Carboy .
      
  • Concentration Limit: Ensure the concentration of the nitrobenzoate does not exceed 10% w/v to prevent precipitation or unexpected exotherms in the waste container.

  • No Aqueous Mixing: Do NOT pour into aqueous waste streams (acid or base).[1] This prevents hydrolysis and the formation of precipitates that can clog disposal lines.

Empty Container Disposal
  • Triple Rinse: Rinse the empty original container three times with a compatible solvent (e.g., Acetone or Methanol).[1]

  • Rinsate Disposal: Pour all rinsates into the appropriate liquid waste carboy (see 4.3).[1]

  • Defacing: Cross out the original label and mark as "Empty - Triple Rinsed".

  • Disposal: Discard the container as regular trash (if glass/plastic) or glass waste, provided no visible residue remains.[1]

Part 5: Spill Management & Emergency Response

Scenario: A 5g bottle drops and shatters on the lab floor.

  • Evacuate & Ventilate: Clear the immediate area (10 ft radius).[1] Alert nearby personnel.

  • PPE Up: Don nitrile gloves, goggles, and a lab coat.[1] If dust is visible in the air, wait 15 minutes for it to settle or wear an N95 mask.[1]

  • Dry Cleanup (Preferred):

    • Gently cover the spill with vermiculite or sand to dampen potential dust generation.[1]

    • Using a dustpan and brush, sweep the material slowly to avoid creating an aerosol.[1]

    • Place debris into a sealable bag.[1]

  • Wet Polish:

    • Wipe the surface with a paper towel soaked in Ethanol or Acetone .[1]

    • Repeat with a soapy water wipe.[1]

  • Disposal: Place all cleanup materials (vermiculite, gloves, wipes) into the Solid Hazardous Waste stream.[1]

Part 6: Regulatory Compliance (RCRA)

In the United States, this material must be classified under RCRA (Resource Conservation and Recovery Act) guidelines prior to off-site shipment.[1]

  • Waste Code Determination:

    • D001 (Ignitable): If the waste is a liquid solution with flash point <60°C (e.g., in solvent).

    • P-List / U-List: Not explicitly listed, but must be characterized as Toxic based on the nitro-aromatic functionality.

  • Manifest Description: "Waste Toxic Solids, Organic, n.o.s. (Methyl 3,4,5-triethoxy-2-nitrobenzoate)."[1][5][6][7][8]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78765, Methyl 3,4,5-trimethoxy-2-nitrobenzoate. Retrieved from [Link][5]

  • Organic Syntheses (1923). Methyl m-nitrobenzoate Preparation and Safety. Org. Synth. 1923, 3,[9][10][11] 71. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Waste Identification. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of Methyl 3,4,5-triethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of Methyl 3,4,5-triethoxy-2-nitrobenzoate (CAS No. 5081-42-5). As a nitroaromatic compound, this chemical requires careful handling to mitigate potential risks. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols and scientific principles.

Hazard Assessment and Risk Mitigation

Methyl 3,4,5-triethoxy-2-nitrobenzoate is a solid, light yellow substance.[1] While specific toxicological data is limited, the presence of the nitroaromatic group necessitates a cautious approach due to the known hazards of this chemical class.[2]

Potential Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Methemoglobinemia: Aromatic nitro compounds can potentially cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[2][3] Symptoms include headache, dizziness, and cyanosis (blue-colored skin).[2][3]

  • Combustibility: May be combustible at high temperatures.[2] Thermal decomposition can release irritating gases and vapors.[1]

  • Potential for Explosion: Nitro compounds can be energetic and may become shock-sensitive under certain conditions, such as contamination with amines, acids, or bases.[4] It is crucial to handle this compound with care to avoid mechanical shock, friction, and heat.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is fundamental when working with Methyl 3,4,5-triethoxy-2-nitrobenzoate. The following table outlines the recommended PPE for various laboratory tasks.

Body Part PPE Standard Rationale
Eyes/Face Chemical splash goggles and a face shieldANSI Z87.1To protect against splashes and potential projectiles. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.[7][8][9]
Hands Nitrile or neoprene gloves (minimum 4mil thickness)EN 374To prevent skin contact. For prolonged contact or when handling larger quantities, consider double-gloving or using a utility-grade glove over an exam-style nitrile glove.[5][10][11]
Body Flame-resistant lab coat---To protect skin and clothing from spills.[2]
Respiratory NIOSH-approved N95 or higher respiratorNIOSH (US) or EN 149 (EU)To prevent inhalation of dust, especially when handling the solid outside of a chemical fume hood.[2][12]
Feet Closed-toe, chemical-resistant shoes---To protect feet from spills.[2][8]

Safe Handling and Operational Protocols

All work with Methyl 3,4,5-triethoxy-2-nitrobenzoate should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[1][13]

Weighing and Aliquoting
  • Preparation: Before handling the compound, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and solvent-resistant containers.

  • Tare the Balance: Place a clean, anti-static weigh boat on the analytical balance and tare it.

  • Dispensing: Carefully dispense the desired amount of Methyl 3,4,5-triethoxy-2-nitrobenzoate onto the weigh boat using a clean spatula. Avoid creating dust. If possible, use a balance with a draft shield inside the fume hood.[2]

  • Transfer: Promptly transfer the weighed solid into a suitable container for dissolution or reaction.

  • Cleaning: Clean the spatula and any contaminated surfaces immediately after use.

Dissolution
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

  • Addition of Solvent: In the chemical fume hood, slowly add the selected solvent to the container with the weighed solid.

  • Mixing: Gently swirl or stir the mixture to facilitate dissolution. If necessary, use a magnetic stirrer at a low speed to avoid splashing. Avoid vigorous stirring, which can introduce mechanical stress.[6]

  • Storage of Solution: Store the resulting solution in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[1][13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[10] Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

Spill Response Workflow

The following diagram illustrates the general procedure for responding to a chemical spill.

Spill_Response cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Personnel Alert Personnel Evacuate Area Evacuate Area Alert Personnel->Evacuate Area Eliminate Ignition Sources Eliminate Ignition Sources Evacuate Area->Eliminate Ignition Sources Wear PPE Wear PPE Eliminate Ignition Sources->Wear PPE Contain Spill Contain Spill Wear PPE->Contain Spill Absorb Material Absorb Material Contain Spill->Absorb Material Collect Waste Collect Waste Absorb Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Workflow for handling a chemical spill.

For a spill of Methyl 3,4,5-triethoxy-2-nitrobenzoate, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[4] Collect the absorbed material into a sealed container for proper disposal as hazardous waste.[4]

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][13]

  • Keep away from heat, sparks, and open flames.[13]

  • Store separately from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[13]

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.[1][15]

  • Waste is classified as hazardous and should be disposed of at an approved waste disposal plant.[1]

  • Do not dispose of down the drain or in regular trash.[4]

  • Contaminated materials (e.g., gloves, weigh boats) should also be treated as hazardous waste.

Emergency Response Decision-Making

The following diagram outlines the decision-making process in case of an emergency.

Emergency_Response cluster_assessment Initial Assessment cluster_actions Response Actions Emergency Occurs Emergency Occurs Is the situation life-threatening? Is the situation life-threatening? Emergency Occurs->Is the situation life-threatening? Call Emergency Services Call Emergency Services Is the situation life-threatening?->Call Emergency Services Yes Administer First Aid Administer First Aid Is the situation life-threatening?->Administer First Aid No Call Emergency Services->Administer First Aid Secure the Area Secure the Area Administer First Aid->Secure the Area Initiate Spill Cleanup Initiate Spill Cleanup Secure the Area->Initiate Spill Cleanup

Caption: Decision-making process for emergency response.

References

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]

  • Health, Safety and Environment Office. (n.d.). Safe Handling of Peroxidizable and Potentially Explosive Chemicals. Retrieved from [Link]

  • (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2021). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Retrieved from [Link]

  • University of Illinois. (2019). Potentially Explosive Experiments. Division of Research Safety. Retrieved from [Link]

  • Dr.Oracle. (2025). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long?. Retrieved from [Link]

  • Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

  • Capot Chemical. (2017). MSDS of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • (n.d.). Methyl 2-nitro-3,4,5-trimethoxybenzoate - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.